N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
Description
The exact mass of the compound N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-25-11-7-13(27-3)17(14(8-11)28-4)21-19(23)20(24)22-18-15(29-5)9-12(26-2)10-16(18)30-6/h7-10H,1-6H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVJMONAWAGMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NC(=O)C(=O)NC2=C(C=C(C=C2OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957476-07-2 | |
| Record name | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
Introduction
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, commonly referred to as BTMPO, is a symmetrically substituted oxalamide derivative. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, particularly in the realm of synthetic organic chemistry. The unique structural features of BTMPO, characterized by a central oxalamide linker flanked by two electron-rich 2,4,6-trimethoxyphenyl moieties, impart distinct reactivity and coordinating properties. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of this intriguing molecule.
Physicochemical Properties
BTMPO is typically a white to light brown solid powder.[1] Its core structure consists of a central ethanediamide (oxalamide) unit connected to two 2,4,6-trimethoxyphenyl groups. The multiple methoxy groups on the phenyl rings significantly influence its electronic properties and solubility.
Table 1: Physicochemical Data for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
| Property | Value | Source |
| CAS Number | 957476-07-2 | [2][3] |
| Molecular Formula | C₂₀H₂₄N₂O₈ | [2] |
| Molecular Weight | 420.41 g/mol | [2] |
| Appearance | White to light brown solid powder | [1] |
| pKa (Predicted) | 9.06 ± 0.70 | [2] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [4] |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | [4] |
Synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
The synthesis of BTMPO is achieved through a straightforward and well-established amidation reaction between 2,4,6-trimethoxyaniline and oxalyl chloride.[5] This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and the acyl chloride as the electrophile.
Reaction Scheme
Caption: General reaction scheme for the synthesis of BTMPO.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous N,N'-diaryl oxalamides.
Materials:
-
2,4,6-Trimethoxyaniline
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (or a similar non-nucleophilic base)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle/ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4,6-trimethoxyaniline (2.2 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred mixture via a dropping funnel. It is crucial to maintain the temperature at 0 °C during this addition to control the exothermic reaction.
-
Reaction Progression: After the complete addition of oxalyl chloride, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude BTMPO can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield a pure solid.
-
Structural Characterization
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the methoxy protons and the aromatic protons on the trimethoxyphenyl rings, in addition to a signal for the N-H protons of the amide groups.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the carbonyl carbons of the oxalamide linker, as well as the aromatic and methoxy carbons of the trimethoxyphenyl moieties.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the secondary amides, C=O stretching of the amide carbonyl groups, and C-O stretching of the methoxy groups, along with aromatic C-H and C=C stretching vibrations.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of BTMPO.
Applications in Organic Synthesis
A significant application of BTMPO is its use as a ligand in copper-catalyzed cross-coupling reactions.[7] The bidentate nature of the oxalamide core allows for the formation of a stable complex with copper, which facilitates catalytic activity.
Copper-Catalyzed N-Arylation (Goldberg Reaction)
BTMPO has been identified as a particularly effective ligand for the copper-catalyzed N-arylation of sterically hindered acyclic secondary amines with aryl bromides.[7] The electron-rich nature of the 2,4,6-trimethoxyphenyl groups likely enhances the electron density at the copper center, thereby promoting the catalytic cycle.
Caption: Proposed catalytic cycle for the BTMPO-ligated copper-catalyzed N-arylation.
Potential in Drug Development and Biological Activity
While there are no direct studies on the biological activity of BTMPO, the oxalamide scaffold is present in numerous biologically active molecules.[5][8] Derivatives of oxalamide have been investigated for a range of therapeutic applications, including:
-
Antioxidant Properties: Some substituted oxalamide derivatives have demonstrated significant antioxidant activity.[8]
-
Anticancer Activity: The N,N'-diaryl oxamide motif is a recognized scaffold in the design of potential anticancer agents.[9][10] Compounds containing trimethoxyphenyl groups have also shown promise as antiproliferative agents.[11][12]
-
Enzyme Inhibition: The oxalamide core can act as a hydrogen-bond donor and acceptor, making it a suitable scaffold for designing enzyme inhibitors, such as neuraminidase inhibitors.[5][13]
The presence of the trimethoxyphenyl groups in BTMPO is of particular interest, as this moiety is found in several natural and synthetic compounds with potent biological activities, including tubulin polymerization inhibition.[11][12] Therefore, BTMPO represents a molecule of interest for future biological screening and lead optimization studies in drug discovery programs.
Conclusion
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is a synthetically accessible and versatile molecule. Its primary established application lies in its role as an effective ligand in copper-catalyzed N-arylation reactions, particularly for challenging substrates. The structural motifs within BTMPO suggest a potential for unexplored biological activities, making it a compelling target for further investigation in medicinal chemistry and drug development. This guide provides a foundational understanding of BTMPO, intended to stimulate and support future research into this promising compound.
References
- BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. (2019). INT. J. BIOL. BIOTECH., 16(3), 593-600.
- Zhang, X. Y., Cheng, L. P., Zhong, Z. J., Pang, W., & Song, X. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 46(26), 12635-12646.
- Bhunia, S., et al. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry, 82(23), 12603–12612.
- Diao, X., et al. (2019). Design, synthesis and biological evaluation of novel indole-based oxalamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
- BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of N,N'-bis(3-methoxyphenyl)oxamide.
- ResearchGate. (2025). Copper(I) Oxide/ N , N′ -Bis[(2-furyl)methyl]oxalamide-Catalyzed Coupling of (Hetero)
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PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: High-Purity N,N'-bis(3-methoxyphenyl)oxamide Synthesis.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, C18H20N2O6.
- BenchChem. (2025). Application Notes and Protocols for N,N'-bis(3-methoxyphenyl)
- El-Faham, A., et al. (2020). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 10(1), 1-17.
- Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.
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PubChem. (n.d.). N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Retrieved from [Link]
- Frontiers in Chemistry. (2021). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
- National Institutes of Health. (2020). Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
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An In-depth Technical Guide to N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), a symmetrically substituted diaryl oxalamide. The document delves into the molecular structure, physicochemical properties, synthesis, and established applications of BTMPO, particularly its role as a specialized ligand in organometallic catalysis. While direct biological activities of BTMPO are not extensively documented, this guide explores the potential therapeutic avenues for this class of compounds based on the known bioactivities of structurally related trimethoxyphenyl and diaryloxamide scaffolds. Detailed experimental protocols, data presentation tables, and explanatory diagrams are included to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.
Introduction and Molecular Structure
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, hereafter referred to as BTMPO, is a complex organic molecule characterized by a central oxalamide linker connecting two 2,4,6-trimethoxyphenyl moieties.[1][2][3][4] The symmetrically substituted nature of BTMPO, with its electron-rich aromatic rings, imparts specific steric and electronic properties that are pivotal to its function. The core structure consists of an ethanediamide backbone where each nitrogen atom is substituted with a 2,4,6-trimethoxyphenyl group.
The IUPAC name for this compound is N,N'-bis(2,4,6-trimethoxyphenyl)oxamide.[4] Its chemical formula is C₂₀H₂₄N₂O₈, and it has a molecular weight of approximately 420.41 g/mol .[3][4][5]
Molecular Structure:
Caption: 2D structure of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Physicochemical Properties
The physicochemical properties of BTMPO are crucial for its handling, storage, and application. The compound is typically a white to light brown solid or powder.[5] It is advisable to store BTMPO at 2-8°C, protected from light and under an inert atmosphere.[3][5] A summary of its key properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | N,N'-bis(2,4,6-trimethoxyphenyl)oxamide | PubChem[4] |
| Synonyms | BTMPO, N1,N2-bis(2,4,6-trimethoxyphenyl)ethanediamide | Guidechem[1] |
| CAS Number | 957476-07-2 | ChemScene[3] |
| Molecular Formula | C₂₀H₂₄N₂O₈ | PubChem[4] |
| Molecular Weight | 420.41 g/mol | ChemScene[3] |
| Appearance | White to light brown solid/powder | ChemicalBook[5] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 9.06 ± 0.70 | Guidechem[1] |
| LogP (Predicted) | 2.3154 | ChemScene[3] |
| Hydrogen Bond Donors | 2 | ChemScene[3] |
| Hydrogen Bond Acceptors | 8 | ChemScene[3] |
| Rotatable Bonds | 8 | ChemScene[3] |
| Storage | 2-8°C, protect from light, stored under nitrogen | ChemScene[3] |
Synthesis and Characterization
Synthetic Pathway
The synthesis of BTMPO follows a standard procedure for the formation of N,N'-diaryl oxamides, which involves the reaction of the corresponding aniline with oxalyl chloride. In this specific case, 2,4,6-trimethoxyaniline serves as the key precursor. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of BTMPO.
Experimental Protocol: Representative Synthesis
The following is a representative protocol for the synthesis of BTMPO based on general methods for analogous compounds.
Materials:
-
2,4,6-Trimethoxyaniline
-
Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Deionized water
-
Cold diethyl ether
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and stirring apparatus
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxyaniline (2.0 equivalents) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (2.1 equivalents) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous THF to the stirred mixture via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the resulting residue, add deionized water to dissolve the triethylamine hydrochloride salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product on the filter with deionized water and then with cold diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide as a solid.
-
Dry the purified product under vacuum.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons on the trimethoxyphenyl rings, the methoxy group protons, and the N-H protons of the oxalamide linker.
-
¹³C NMR spectroscopy would reveal the carbon signals of the aromatic rings, the methoxy groups, and the carbonyl carbons of the oxalamide.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C=O stretching of the amide, and C-O stretching of the methoxy groups, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Melting Point: The melting point is a key physical constant for assessing the purity of the solid compound.
Applications in Organic Synthesis
The primary and most well-documented application of BTMPO is as a ligand in copper-catalyzed cross-coupling reactions. Specifically, BTMPO has been shown to be particularly effective in the N-arylation of sterically hindered acyclic secondary amines with aryl bromides. This is a significant application as the coupling of sterically demanding substrates can be challenging with other catalyst systems.
The electron-donating methoxy groups on the phenyl rings of BTMPO are believed to enhance the electron density at the copper center, thereby facilitating the catalytic cycle. The steric bulk of the ligand may also play a role in promoting reductive elimination and preventing catalyst deactivation.
Caption: Proposed catalytic cycle for the BTMPO-ligated copper-catalyzed N-arylation.
Potential Biological Activity and Future Research Directions
As of the date of this guide, there is a lack of specific published research detailing the biological activity of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. However, the structural motifs present in BTMPO are found in molecules with a range of biological activities, suggesting potential areas for future investigation.
Anticancer Potential
Many compounds containing the trimethoxyphenyl moiety have demonstrated significant anticancer activity. A prominent mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The trimethoxyphenyl group is known to bind to the colchicine-binding site on β-tubulin. Given that BTMPO possesses two such moieties, it is a plausible candidate for investigation as a tubulin polymerization inhibitor.
Furthermore, the N,N'-diaryl oxamide scaffold itself has been explored in the design of various anticancer agents.
Other Potential Bioactivities
Structurally related methoxyphenyl amides and similar compounds have been reported to exhibit antimicrobial and antiviral properties. The specific arrangement of functional groups in BTMPO may lend itself to interactions with various biological targets, warranting broader screening for different bioactivities.
Future Research
The lack of extensive biological data on BTMPO presents a clear opportunity for further research. Key areas for future investigation include:
-
Cytotoxicity Screening: Evaluation of the cytotoxic effects of BTMPO against a panel of human cancer cell lines.
-
Tubulin Polymerization Assays: Direct assessment of the ability of BTMPO to inhibit tubulin polymerization in vitro.
-
Mechanism of Action Studies: If cytotoxic activity is observed, further studies to elucidate the specific molecular mechanisms, such as cell cycle analysis and apoptosis assays, would be warranted.
-
Antimicrobial and Antiviral Screening: Evaluation of BTMPO against a range of pathogenic bacteria, fungi, and viruses.
Conclusion
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is a well-defined chemical entity with a significant and specialized application as a ligand in challenging copper-catalyzed N-arylation reactions. Its synthesis is achievable through standard organic chemistry methodologies. While its biological profile remains largely unexplored, its structural features suggest that it may hold potential as a therapeutic agent, particularly in the realm of oncology. This technical guide serves as a foundational resource to encourage and support further research into the properties and applications of this intriguing molecule.
References
-
Bhunia, S., et al. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry, 82(23), 12603-12612. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of heterocyclic compounds by C-O bond catalyzed by copper catalyzed by amide ligands. Available from: [Link]
-
PubChem. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available from: [Link]
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BTMPO (N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide): A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the BTMPO ligand (CAS Number: 957476-07-2), a specialized reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of BTMPO's chemical properties, its mechanistic role in catalysis, practical experimental protocols, and its potential, though underexplored, relevance in a biological context.
Introduction to BTMPO: A Ligand for Challenging Couplings
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, commonly referred to as BTMPO, is a member of the N,N'-bisoxalamide class of ligands. These ligands are instrumental in facilitating copper-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
The utility of BTMPO has been particularly noted in the N-arylation of sterically hindered acyclic secondary amines with (hetero)aryl bromides.[1][2] Such transformations are often challenging with other catalytic systems, making BTMPO a valuable tool for accessing complex molecular architectures, which are frequently sought after in the synthesis of pharmaceuticals and functional materials.[3]
Physicochemical and Chemical Data of BTMPO
A thorough understanding of a reagent's properties is fundamental to its effective application. The key chemical and physical data for BTMPO are summarized below.
| Property | Value | Source(s) |
| CAS Number | 957476-07-2 | [4] |
| Molecular Formula | C₂₀H₂₄N₂O₈ | [4] |
| Molecular Weight | 420.41 g/mol | [4] |
| Synonyms | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide | [5] |
| Appearance | White to light brown or off-white powder | [6] |
| Storage Conditions | 2-8°C, protect from light, store under an inert atmosphere (e.g., nitrogen) | [6] |
| pKa (Predicted) | 9.06 ± 0.70 | [5] |
| Topological Polar Surface Area (TPSA) | 114 Ų | [5] |
| Predicted LogP | 2.3154 | [7] |
Note on Analytical Data: As of the latest literature review, publicly accessible, detailed experimental analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for BTMPO are not widely available. Researchers synthesizing or using this compound are advised to perform their own analytical characterization to confirm identity and purity.
Synthesis of BTMPO
While a specific, detailed protocol for the synthesis of BTMPO is not extensively documented in peer-reviewed literature, a general and reliable method for the preparation of symmetrical N,N'-diaryl oxamides can be adapted.[3] This involves the reaction of the corresponding aniline with an oxalyl-containing reagent.
Representative Synthetic Protocol
This protocol is a general representation for the synthesis of N,N'-diaryl oxamides and should be optimized for the specific synthesis of BTMPO.
Materials:
-
2,4,6-trimethoxyaniline
-
Oxalyl chloride or diethyl oxalate
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine, if using oxalyl chloride)
-
Standard laboratory glassware and workup reagents
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxyaniline (2.0 equivalents) in the chosen anhydrous solvent.
-
If using oxalyl chloride, add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is indicated by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Perform an aqueous workup, washing the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Mechanism of Action in Copper-Catalyzed Cross-Coupling
The BTMPO ligand, in conjunction with a copper source (typically CuI or Cu₂O), forms a highly effective catalytic system for Ullmann-type C-N coupling reactions.[1][8] Mechanistic studies on copper-catalyzed reactions with oxalamide ligands suggest a catalytic cycle that may differ from the commonly accepted Cu(I)/Cu(III) pathway seen with other ligand classes.
Recent investigations propose that the resting state of the catalyst is a Cu(II) bis-oxalamide complex. This complex is believed to react directly with the aryl halide in the turnover-limiting step of the catalytic cycle. This proposed mechanism avoids the formation of an aryl radical, which has been a point of debate in other copper-catalyzed systems. The BTMPO ligand is thought to stabilize the copper center, facilitating the key steps of oxidative addition and reductive elimination.
A generalized representation of the proposed catalytic cycle is depicted below.
Figure 1: Proposed catalytic cycle for Cu-catalyzed C-N coupling with BTMPO.
Experimental Protocol: Copper-Catalyzed N-Arylation of a Secondary Amine
The following protocol is adapted from the work of Bhunia et al. (2017) for the copper-catalyzed N-arylation of a sterically hindered secondary amine using BTMPO.[1] This procedure should be considered a representative example and may require optimization for different substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Copper(I) iodide (CuI) (5 mol%)
-
BTMPO (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., DMSO or toluene) (2.0 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere supply (nitrogen or argon)
Procedure:
-
To the oven-dried reaction vessel, add CuI (5 mol%), BTMPO (10 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a septum and purge with an inert atmosphere for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and the anhydrous solvent (2.0 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2: General workflow for Cu-catalyzed N-arylation using BTMPO.
Potential Biological Relevance: The Trimethoxyphenyl Moiety and Tubulin Polymerization
While there is no direct evidence in the current literature of BTMPO being evaluated for biological activity, its structure contains two 2,4,6-trimethoxyphenyl moieties. The trimethoxyphenyl (TMP) group is a well-established pharmacophore found in numerous potent inhibitors of tubulin polymerization.[9][10] These agents disrupt microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Inferred Mechanism of Action:
Compounds containing the TMP moiety often bind to the colchicine-binding site on β-tubulin.[11] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of the dynamic equilibrium between tubulin dimers and microtubules interferes with the formation of the mitotic spindle during cell division, ultimately leading to cell death.
Given the presence of two TMP units, it is plausible that BTMPO could exhibit inhibitory activity against tubulin polymerization. However, this remains a hypothesis that requires experimental validation.
Figure 3: Hypothetical signaling pathway of tubulin polymerization inhibition by a TMP-containing compound like BTMPO.
Conclusion and Future Outlook
BTMPO has established itself as a valuable ligand in synthetic organic chemistry, particularly for the challenging copper-catalyzed N-arylation of sterically demanding secondary amines. Its unique mechanistic profile offers an interesting avenue for further catalytic research. The presence of the trimethoxyphenyl pharmacophore suggests a potential, yet unexplored, role in chemical biology as a possible inhibitor of tubulin polymerization. Future research into the synthesis of BTMPO analogs, detailed analytical characterization, and comprehensive biological evaluation could unlock new applications for this versatile oxalamide ligand.
References
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Bhunia, S., Kumar, S. V., & Ma, D. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry, 82(23), 12603–12612. [Link]
-
Wang, C., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(19), 6529. [Link]
- Mahmood, A., et al. (2016). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1625-1630.
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Banwell, E. F., et al. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry, 62(23), 10745–10761. [Link]
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Sancineto, L., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(16), 4991. [Link]
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Lawrence, D. S., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1013–1017. [Link]
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Shi, L., et al. (2022). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. RSC Medicinal Chemistry, 13(5), 596–606. [Link]
- De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Organic Letters, 19(18), 4864–4867.
- Ai, H.-J., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.
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The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
- Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Synfacts, 20(05), 0487.
- Uetrecht, J. P., & Zahid, N. (1987). Cytotoxicity of oxidative metabolites of procainamide. The Journal of pharmacology and experimental therapeutics, 242(3), 833–841.
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Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25949–25955. [Link]
- Wang, Z., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Green Chemistry, 24(24), 9576-9582.
- Wang, Z., et al. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water.
-
Iovu, M., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences, 24(6), 5321. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(5), 1699. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 11(52), 32909-32924. [Link]
- Ghafuri, H., & Zare, A. (2019). A green procedure for one-pot synthesis of N,N'-alkylidene bisamides under solvent- and catalyst-free conditions. Scientia Iranica, 26(3), 1533-1540.
-
Zhang, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 109. [Link]
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Wuest, F., et al. (2002). Alkylating benzamides with melanoma cytotoxicity. Journal of medicinal chemistry, 45(22), 4869–4878. [Link]
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- 11. mdpi.com [mdpi.com]
The Definitive Guide to the Nomenclature and Synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
A Technical Resource for Chemical Researchers and Pharmaceutical Scientists
In the landscape of advanced chemical synthesis, precision in nomenclature is paramount for effective communication and reproducible research. This guide provides an in-depth analysis of the synonyms, systematic naming conventions, and a detailed synthetic protocol for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, a notable compound in contemporary organic chemistry.
Decoding the Nomenclature: A Structural Perspective
The systematic name, N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, is derived from its core chemical structure. A foundational understanding of this structure is key to interpreting its various synonyms and identifiers.
The molecule is symmetrical, built upon a central oxalamide core. The oxalamide functional group is a diamide derived from oxalic acid. This core is symmetrically substituted on both nitrogen atoms with a 2,4,6-trimethoxyphenyl group. Each phenyl ring possesses three methoxy (-OCH₃) groups at the 2, 4, and 6 positions, contributing to the molecule's steric bulk and electronic properties.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N'-bis(2,4,6-trimethoxyphenyl)oxamide [1]. The distinction between "oxalamide" and "oxamide" is subtle, with the latter being the preferred IUPAC term for the diamide of oxalic acid. Another systematic name, N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide , further clarifies the two-carbon diacid origin[1].
A commonly used abbreviation in scientific literature and chemical catalogs is BTMPO [2][3][4]. This acronym provides a convenient shorthand for this structurally complex molecule. Additionally, variations in the locant numbering, such as N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide , are also encountered[3][5].
The following table summarizes the key identifiers for this compound:
| Identifier Type | Value |
| Primary Name | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide |
| IUPAC Name | N,N'-bis(2,4,6-trimethoxyphenyl)oxamide[1] |
| Synonym | N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide[1] |
| Synonym | N1,N2-bis(2,4,6-trimethoxyphenyl)oxalamide[3][5] |
| Abbreviation | BTMPO[2][3][4] |
| CAS Number | 957476-07-2[2][3][5][6] |
| Molecular Formula | C₂₀H₂₄N₂O₈[2][4][5][6] |
| Molecular Weight | 420.41 g/mol [4][5] |
Strategic Synthesis: An Experimental Protocol
The synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is typically achieved through the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride. This is a classic and efficient method for the formation of symmetrical N,N'-diaryl oxalamides. The following protocol is a representative procedure based on established methods for analogous compounds.
Conceptual Workflow of the Synthesis
The synthetic strategy is a straightforward nucleophilic acyl substitution. The highly reactive oxalyl chloride serves as the electrophile, and the nucleophilic amine groups of two equivalents of 2,4,6-trimethoxyaniline attack the carbonyl carbons. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthetic workflow for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Detailed Experimental Methodology
Materials:
-
2,4,6-Trimethoxyaniline (2.0 equivalents)
-
Oxalyl chloride (1.0 equivalent)
-
Triethylamine (2.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl Ether (cold)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethoxyaniline (2.0 equiv.) in anhydrous THF (to a concentration of approximately 0.3 M).
-
Base Addition: To the stirred solution, add triethylamine (2.1 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.0 equiv.) dropwise to the cooled mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Workup: To the resulting residue, add deionized water to dissolve the triethylamine hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with deionized water and cold diethyl ether to remove any remaining impurities.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
-
Drying: Dry the purified product under vacuum.
Structural Representation
The chemical structure of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is depicted below, illustrating the connectivity of the atoms.
Caption: Chemical structure of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Conclusion
A comprehensive understanding of the nomenclature and synthetic pathways of complex organic molecules like N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is fundamental for advancing chemical research and development. This guide has provided a detailed overview of its various names, a reliable synthetic protocol, and visual representations to aid in its study and application. The provided information serves as a valuable resource for researchers in the field, ensuring clarity and reproducibility in their scientific endeavors.
References
-
PubChem. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. [Link]
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A Technical Guide to the Predicted Spectral Data of 2,2,5,5-tetramethyl-3-((propoxy)methyl)pyrrolidin-1-oxyl (BTMPO)
Introduction
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 2,2,5,5-tetramethyl-3-((propoxy)methyl)pyrrolidin-1-oxyl, hereafter referred to as BTMPO, is a stable nitroxide radical with potential applications as a spin probe or label in various biological and materials science studies. Understanding its spectral properties is paramount for its identification, purity assessment, and elucidation of its interactions in complex systems. This in-depth technical guide provides a comprehensive prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for BTMPO, grounded in fundamental principles of spectroscopy and supported by established methodologies.
Chemical Structure of BTMPO
The foundational step in predicting spectral data is a thorough understanding of the molecule's structure. BTMPO is a derivative of the PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) scaffold, featuring a propoxymethyl substituent at the 3-position.
Caption: Chemical structure of BTMPO.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the nitroxide radical, the ¹H NMR spectrum of BTMPO is expected to exhibit broadened signals. The proximity of protons to the unpaired electron on the nitroxyl group will significantly influence the extent of this broadening. Protons closer to the radical will experience more significant broadening, potentially to the point of being unobservable.
Predicted ¹H NMR Spectrum
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Propoxy-CH₃ | ~0.9 | Triplet | 3H | Least affected by the radical, likely the sharpest of the signals. |
| Propoxy-CH₂ (middle) | ~1.6 | Sextet | 2H | |
| Pyrrolidine-CH₂ (C4) | ~1.5 - 2.0 | Multiplet | 2H | Significant broadening expected. |
| Pyrrolidine-CH (C3) | ~2.0 - 2.5 | Multiplet | 1H | Significant broadening expected. |
| Propoxy-CH₂-O | ~3.4 | Triplet | 2H | Deshielded by the ether oxygen. |
| C3-CH₂-O | ~3.5 | Multiplet | 2H | Deshielded by the ether oxygen and influenced by the chiral center at C3. |
| Pyrrolidine-C(CH₃)₂ (C2 & C5) | ~1.1 - 1.4 | Singlets | 12H | Likely two or four distinct, broadened singlets due to their proximity to the nitroxide. |
Experimental Protocol for ¹H NMR
A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer.
-
Sample Preparation: Dissolve 5-25 mg of BTMPO in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Tune and shim the spectrometer to the deuterated solvent lock signal.
-
Acquisition: Acquire a standard one-pulse ¹H experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which may be higher than for diamagnetic samples due to signal broadening.
-
Processing: Apply a line-broadening factor during Fourier transformation if necessary to improve the appearance of the broadened peaks. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Similar to the ¹H NMR, the ¹³C NMR signals will also be broadened by the paramagnetic nitroxide radical. Carbons closer to the radical center will show more significant broadening.
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Propoxy-CH₃ | ~10 | Least affected by the radical. |
| Propoxy-CH₂ (middle) | ~23 | |
| Pyrrolidine-C(CH₃)₂ (C2 & C5 methyls) | ~25-30 | Broadened signals. |
| Pyrrolidine-CH₂ (C4) | ~30-35 | Broadened signal. |
| Pyrrolidine-CH (C3) | ~40-45 | Broadened signal. |
| Pyrrolidine-C(CH₃)₂ (C2 & C5 quaternary) | ~60-70 | Very broad, may be difficult to observe. |
| C3-CH₂-O | ~70-75 | Deshielded by the ether oxygen. |
| Propoxy-CH₂-O | ~70-75 | Deshielded by the ether oxygen. |
Experimental Protocol for ¹³C NMR
A standard proton-decoupled ¹³C NMR experiment is recommended.
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is advisable due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: Tune and shim the spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C experiment. A larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum of this paramagnetic compound.
-
Processing: Apply a line-broadening factor, Fourier transform, and perform phase and baseline corrections. Reference the spectrum to the deuterated solvent signal.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of the key functional groups in BTMPO.
Predicted IR Spectrum
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C-H (alkane) stretch | 2850-3000 | Strong |
| C-H bend | 1350-1470 | Medium |
| C-O (ether) stretch | 1070-1150 | Strong |
| C-N stretch | 1000-1250 | Medium-Weak |
Experimental Protocol for IR Spectroscopy
For a liquid sample like BTMPO, a neat spectrum can be obtained using salt plates.
-
Sample Preparation: Place a drop of neat BTMPO onto a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup: Record a background spectrum of the clean, empty salt plates.
-
Acquisition: Place the sample-containing salt plates in the spectrometer and acquire the IR spectrum.
-
Processing: The resulting spectrum will be a plot of percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular weight of BTMPO (C₁₂H₂₅NO₂) is 215.34 g/mol . The molecular ion peak is expected at m/z = 215.
-
Major Fragmentation Pathways:
-
Alpha-cleavage is a common fragmentation pathway for amines and ethers. Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to resonance-stabilized fragments.
-
Loss of the propoxy group (-OCH₂CH₂CH₃, 59 u) or a propyl radical (-CH₂CH₂CH₃, 43 u).
-
Loss of a methyl group (-CH₃, 15 u) from one of the gem-dimethyl groups.
-
Caption: Predicted major fragmentation pathways for BTMPO in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of BTMPO into the mass spectrometer, typically via direct infusion or a GC inlet.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure of the molecule.
Conclusion
The predicted NMR, IR, and Mass Spectral data presented in this guide provide a comprehensive analytical profile for BTMPO. These predictions, rooted in established spectroscopic principles, offer a valuable resource for the identification and characterization of this nitroxide radical. The outlined experimental protocols provide a framework for obtaining high-quality spectral data, which is essential for researchers in drug development and other scientific disciplines. The inherent paramagnetic broadening in the NMR spectra is a key characteristic to consider during analysis.
References
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Homework.Study.com. (n.d.). *4.Describe the procedure for preparing a liquid sample for infrared
Solubility of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide in organic solvents
An In-Depth Technical Guide to the Solubility Profile of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide in Organic Solvents
Abstract
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a specialized organic compound recognized for its utility as a ligand in advanced chemical synthesis, particularly in copper-catalyzed coupling reactions.[1] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective application in reaction optimization, process scale-up, formulation, and drug development. This guide provides a robust framework for researchers and scientists to approach the solubility characterization of BTMPO. While specific quantitative solubility data for BTMPO is not extensively published, this document outlines the theoretical principles governing its solubility, details the authoritative experimental methodologies for its determination, and provides a structure for the systematic presentation and interpretation of such data.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility behavior of a compound is fundamentally dictated by its molecular structure and physicochemical properties. A thorough analysis of BTMPO's structure provides the basis for predicting its behavior in different solvent environments.
Molecular Structure and Properties
BTMPO is a symmetrical molecule characterized by a central oxalamide core flanked by two bulky 2,4,6-trimethoxyphenyl substituents.[2]
Table 1: Physicochemical Properties of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₈ | [3] |
| Molecular Weight | 420.41 g/mol | [3] |
| CAS Number | 957476-07-2 | [3] |
| Predicted pKa | 9.06 ± 0.70 | [1] |
| Predicted LogP | 2.3154 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
| Rotatable Bonds | 8 | [3] |
| Appearance | White to light brown solid powder |[1][2] |
Structural Analysis and Solubility Prediction
The solubility of BTMPO is governed by a balance of polar and nonpolar characteristics, a concept often summarized by the principle "like dissolves like".[4][5]
-
Polar Core: The central oxalamide group (-NH-C(=O)-C(=O)-NH-) contains two amide linkages. The N-H groups can act as hydrogen bond donors, while the carbonyl (C=O) oxygens are effective hydrogen bond acceptors. This imparts significant polarity to the molecular core.
-
Nonpolar Periphery: The two large 2,4,6-trimethoxyphenyl rings are predominantly nonpolar and hydrophobic. While the six methoxy (-OCH₃) groups introduce some polar ether linkages, their primary contribution is to the molecule's bulk and steric hindrance.
This structural duality suggests that BTMPO will exhibit limited solubility in highly nonpolar solvents (like hexane) and may also be poorly soluble in highly polar protic solvents (like water) that prefer to self-associate. Its optimal solubility is likely to be found in polar aprotic solvents that can effectively solvate both the polar core and the large organic periphery.
Critical Factors Governing Solubility
The dissolution of a solid in a liquid solvent is a complex thermodynamic process influenced by several experimental factors.[6][7] Controlling these variables is essential for obtaining reproducible data.
-
Solvent Polarity: As discussed, the polarity of the solvent is the most critical factor.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are unlikely to effectively solvate the polar oxalamide core of BTMPO, leading to predicted poor solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess strong dipoles and can act as hydrogen bond acceptors, allowing them to interact favorably with BTMPO's polar core without the competing self-association of protic solvents. Higher solubility is anticipated in this class.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the BTMPO core, their strong self-association through hydrogen bonding may hinder the solvation of the large, nonpolar BTMPO molecule. Solubility is expected to be moderate but variable.
-
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[6] According to Le Châtelier's Principle, applying heat to a saturated solution in equilibrium will shift the equilibrium towards further dissolution to absorb the added energy.[6] Therefore, all solubility measurements must be performed under strict isothermal conditions.
-
Solid-State Properties: The crystalline form (polymorphism) of the BTMPO solid can significantly impact its solubility. Different polymorphs can have different lattice energies, with more stable crystalline forms generally exhibiting lower solubility. It is crucial to characterize the solid form being used for solubility studies.
Experimental Protocol: Thermodynamic Solubility Determination
To generate reliable and authoritative data, a standardized methodology is required. The Saturation Shake-Flask (SSF) method is considered the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reproducibility.[8]
The Saturation Shake-Flask (SSF) Method
This method involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until thermodynamic equilibrium is achieved.
Step-by-Step Experimental Workflow
-
Preparation:
-
Accurately weigh an excess amount of BTMPO solid (e.g., 10-20 mg) into a series of inert glass vials with screw caps. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the suspensions for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[8] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter without disturbing the equilibrium. Centrifugation followed by careful supernatant removal is an alternative.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of BTMPO in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of BTMPO is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
Systematic documentation of experimental results is crucial for comparison and application. The generated solubility data should be compiled into a clear, structured format.
Table 2: Solubility Data Template for BTMPO
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| Hexane | Nonpolar | 25.0 | |||
| Toluene | Nonpolar (Aromatic) | 25.0 | |||
| Dichloromethane | Polar Aprotic | 25.0 | |||
| Tetrahydrofuran (THF) | Polar Aprotic | 25.0 | |||
| Acetone | Polar Aprotic | 25.0 | |||
| Acetonitrile | Polar Aprotic | 25.0 | |||
| Dimethylformamide (DMF) | Polar Aprotic | 25.0 | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | |||
| Methanol | Polar Protic | 25.0 |
| Ethanol | Polar Protic | 25.0 | | | |
Interpretation: The collected data should be analyzed in the context of the principles outlined in Section 2. For instance, comparing the high solubility in DMSO versus the low solubility in hexane would experimentally validate the "like dissolves like" principle for this molecule. Any unexpected results may point towards specific solute-solvent interactions or issues with the experimental setup that warrant further investigation.
Conclusion
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to methodically determine and understand the solubility of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. By combining a theoretical understanding of the compound's physicochemical properties with the rigorous application of the gold-standard Saturation Shake-Flask experimental protocol, users can generate the high-quality, reliable solubility data essential for advancing their research and development activities. The resulting data is invaluable for reaction design, process optimization, and the formulation of BTMPO-containing systems.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
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- Khan Academy. (n.d.). Solubility of organic compounds.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
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- ChemicalBook. (2025, July 16). N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO).
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- Sigma-Aldrich. (n.d.). BTMPO ≥95%.
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The Versatility of Diaryl Oxamide Ligands: A Technical Guide to their Applications in Catalysis, Materials Science, and Medicinal Chemistry
Introduction: Diaryl oxamide ligands, a class of organic compounds characterized by a central oxalamide core flanked by two aryl groups, have emerged as remarkably versatile building blocks in various scientific disciplines. Their rigid and planar structure, coupled with the presence of hydrogen bond donors and acceptors, imparts unique coordination and self-assembly properties. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of diaryl oxamide ligands, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their pivotal role in asymmetric catalysis, their utility in the construction of functional supramolecular materials, and their growing importance in the design of novel therapeutic agents.
Part 1: The Synthetic Foundation: Crafting Diaryl Oxamide Ligands
The synthesis of diaryl oxamide ligands is typically straightforward, with two primary methods being widely employed. The choice of method often depends on the desired scale, purity requirements, and the nature of the starting materials.
Synthesis from Oxalyl Chloride
This method involves the reaction of an appropriately substituted aniline with oxalyl chloride. It is a rapid and efficient method, often yielding the desired product in high purity after a simple workup.
Experimental Protocol: Synthesis of N,N'-Bis(4-methoxyphenyl)oxamide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyaniline (2.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure N,N'-bis(4-methoxyphenyl)oxamide.
Synthesis from Diethyl Oxalate
An alternative and often milder route involves the condensation of an aniline with diethyl oxalate, typically under reflux in a high-boiling solvent. This method is particularly useful for large-scale syntheses.[1]
Experimental Protocol: Synthesis of N,N'-Diphenyloxamide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine diethyl oxalate (1.0 equivalent) and aniline (2.2 equivalents) in absolute ethanol.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours. The product often precipitates out of the solution upon cooling.[1]
-
Isolation: Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or dimethylformamide (DMF).[1]
Part 2: Catalytic Prowess: Diaryl Oxamides in Asymmetric Synthesis
The rigid and tunable nature of the diaryl oxamide scaffold makes it an excellent platform for the design of chiral ligands for asymmetric catalysis. These ligands have been successfully employed in a variety of metal-catalyzed enantioselective transformations.
Palladium-Catalyzed Asymmetric Allylic Amination
A novel class of chiral oxamide-phosphine (COAP) ligands has been developed for the palladium-catalyzed asymmetric allylic amination of vinyl benzoxazinones. These reactions produce enantiomerically enriched 2-(1-aminoallyl)aniline derivatives in high yields and with excellent enantioselectivities.[2][3] Mechanistic studies have revealed that the coordination of the oxamide carbonyl group to the palladium center is crucial for achieving high regio- and enantiocontrol.[2][3]
Caption: Hierarchical self-assembly of diaryl oxamide monomers into supramolecular gels.
Metal-Organic Frameworks (MOFs)
Diaryl oxamide derivatives can be employed as organic linkers in the synthesis of MOFs. These crystalline materials, composed of metal ions or clusters connected by organic ligands, exhibit high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. The rigid nature of the diaryl oxamide linker allows for the formation of robust and well-defined porous structures. While the use of flexible ligands in MOF synthesis can be challenging, it also offers opportunities to create dynamic frameworks with unique properties. [4] Experimental Protocol: General Synthesis of a Diaryl Oxamide-Based MOF
-
Solution Preparation: Dissolve the diaryl oxamide-based dicarboxylic acid linker and a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).
-
Reaction: Place the solution in a sealed vessel (e.g., a Teflon-lined autoclave) and heat it at a specific temperature for a defined period (solvothermal synthesis).
-
Isolation: After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the product with fresh solvent to remove unreacted starting materials.
-
Activation: Activate the MOF by removing the solvent molecules from the pores, typically by solvent exchange followed by heating under vacuum.
Part 4: Therapeutic Potential: Diaryl Oxamides in Medicinal Chemistry
The diaryl oxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Their ability to engage in specific interactions with biological targets, such as enzymes and receptors, makes them promising candidates for drug discovery.
Enzyme Inhibition
Diaryl oxamide derivatives have been investigated as inhibitors of various enzymes implicated in human diseases.
-
Kinase Inhibitors: Several diarylurea and diarylamide compounds, which share structural similarities with diaryl oxamides, have been developed as potent inhibitors of protein kinases. [2][5][6]For example, derivatives have shown inhibitory activity against Axl kinase, a target in cancer therapy, with IC50 values in the low nanomolar range. [5]* Caspase Inhibitors: Oxamyl dipeptide derivatives have been developed as inhibitors of caspases, a family of proteases involved in apoptosis. These compounds have shown potential for the treatment of stroke and other neurodegenerative diseases. [7] Table 2: Bioactivity of Diaryl Oxamide Derivatives
| Compound Class | Target | Therapeutic Area | Key Findings | Reference |
| Diarylureas/Diarylamides | Protein Kinases (e.g., Axl, FLT3) | Cancer | Potent inhibition of kinase activity, anti-proliferative effects. | [2][5][6] |
| Oxamyl Dipeptides | Caspases | Stroke, Neurodegenerative Diseases | Inhibition of apoptosis. | [7] |
| Diaryl Thioureas | TMPRSS2 | COVID-19 | Reversible inhibitory activity against a key viral entry protease. | [8] |
| Bisaryl Amides | Influenza Virus | Influenza | Antiviral activity against influenza A and B viruses. | [9] |
Antiviral and Other Therapeutic Applications
Beyond enzyme inhibition, diaryl oxamide-related structures have demonstrated a broad spectrum of therapeutic potential.
-
Antiviral Agents: Substituted bisaryl amide compounds have been identified as a new class of potential anti-influenza agents, exhibiting activity against both influenza A and B viruses. [9]Guanidino diaryl thioureas have also been explored as inhibitors of TMPRSS2, a protease essential for the entry of SARS-CoV-2 into host cells. [8]* Anticancer Agents: Diarylurea and diarylamide derivatives possessing an oxazolo[5,4-d]pyrimidine scaffold have been shown to act as angiogenesis inhibitors, a key strategy in cancer treatment. [2]
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The Rising Therapeutic Potential of N,N'-bis(aryl)oxalamide Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile N,N'-bis(aryl)oxalamide Core
In the landscape of medicinal chemistry, the N,N'-bis(aryl)oxalamide scaffold has emerged as a privileged structure, underpinning a diverse array of biological activities. Characterized by a central oxalamide linker flanked by two aryl rings, these compounds possess a unique combination of rigidity and conformational flexibility. The oxalamide core provides a stable backbone capable of forming crucial hydrogen bonds, while the peripheral aryl groups offer extensive opportunities for functionalization, allowing for the fine-tuning of steric and electronic properties. This inherent modularity has enabled the development of N,N'-bis(aryl)oxalamide derivatives with promising therapeutic potential, spanning from anticancer and antimicrobial to antiviral and anti-inflammatory applications. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action and the experimental methodologies crucial for their evaluation.
Part 1: Anticancer Activity: Targeting Key Signaling Cascades
A significant body of research has focused on the anticancer properties of N,N'-bis(aryl)oxalamide derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action: Kinase Inhibition
A key mechanism underlying the anticancer activity of many diaryl oxamide and related urea derivatives is the inhibition of protein kinases.[1] These enzymes play a critical role in intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. N,N'-bis(aryl)oxalamide derivatives have been shown to target key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancer.[1][2] By competitively binding to the ATP-binding site of these kinases, they can block downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.
Materials:
-
N,N'-bis(aryl)oxalamide compound of interest
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the N,N'-bis(aryl)oxalamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[3]
Part 2: Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N,N'-bis(aryl)oxalamide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The precise mechanism of antibacterial action for N,N'-bis(aryl)oxalamide compounds is still under investigation. However, studies on structurally related arylamide compounds suggest that they may act by disrupting the bacterial cell membrane.[4] These amphiphilic molecules can insert into the lipid bilayer, leading to increased permeability and ultimately cell death.[4] This mechanism is attractive as it is less likely to induce resistance compared to agents that target specific enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.
Materials:
-
N,N'-bis(aryl)oxalamide compound of interest
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the N,N'-bis(aryl)oxalamide compound in MHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Part 4: Summary of Biological Activities
The following table summarizes the reported biological activities of various N,N'-bis(aryl)oxalamide and related derivatives, providing a snapshot of their potential.
| Compound Class | Aryl Substituent | Biological Activity | Potency (IC50/MIC) | Target/Cell Line/Organism | Reference |
| N,N'-di-oxalamide derivative | Varies | Antibacterial | Good to Potent | E. coli, S. aureus, B. subtilis | [5] |
| N-aryl(indol-3-yl)glyoxamide | Pyridin-4-yl | Anticancer | 39 nM | HeLa/KB | [3] |
| N-aryl(indol-3-yl)glyoxamide | Pyridin-4-yl | Anticancer | 11 nM | SKOV3 | [3] |
| N,N'-bis(3-methoxyphenyl)oxalamide derivative | 3-methoxy | Anticancer (Kinase inhibitor) | - | - | [1][6] |
| N,N'-bis(aryl)oxalamide | 2,5-dimethylphenyl | Antioxidant | - | - | |
| N,N'-bis(aryl)oxalamide | 3-bromophenyl | Antioxidant | - | - | |
| N,N'-oxamide | Varies | Anti-inflammatory | - | - | [7] |
Conclusion
N,N'-bis(aryl)oxalamide compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the ease with which their aryl substituents can be modified allow for the systematic exploration of structure-activity relationships. The demonstrated anticancer, antimicrobial, and potential anti-inflammatory and antiviral activities highlight the broad therapeutic window of this chemical class. Future research should focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective derivatives for clinical development.
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Habash, M., & Taha, M. O. (2015). Synthesis and Antibacterial Activity of Some Novel N,N-Di- Oxalamide Derivatives. Conscientia Beam. Available at: [Link]
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Yang, Y., et al. (2022). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules. Available at: [Link]
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Nonbenzenoid N-Aryl Oxalamide: Synthesis of troponyl-Oxalamide Peptides by Pd(II)-Catalyzed C(sp3)-H Functionalization of Glycinamides. (2023). Request PDF on ResearchGate. Available at: [Link]
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El-Sebai, A. I., et al. (1981). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. PubMed. Available at: [Link]
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Hicks, J. C., et al. (2011). Antibacterial Mechanism of Action of Arylamide Foldamers. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Weiss, D. B. (2020). Characterization of Di-Aryl Urea Compounds Against Acute and Chronic Toxoplasma Gondii. DigitalCommons@UNMC. Available at: [Link]
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Rehman, S. F., et al. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. ResearchGate. Available at: [Link]
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Smulson, M. E. (1998). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Available at: [Link]
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Theoretical studies on BTMPO ligand coordination with copper
By embracing these computational tools, the scientific community can accelerate the discovery of novel copper-based systems with tailored properties for applications ranging from sustainable chemical synthesis to innovative metallodrug therapies. [6]
References
-
American Chemical Society. (2022). Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. ACS Fall 2022. [Link]
-
ResearchGate. (n.d.). Identification of an Oxalamide Ligand for Copper‐Catalyzed C−O Couplings from a Pharmaceutical Compound Library. Retrieved January 5, 2026, from [Link]
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Surasani, R., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
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MDPI. (2022). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules. [Link]
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Yan, L., Lu, Y., & Li, X. (n.d.). A Density Functional Theory Protocol for the Calculation of Redox Potentials of Copper Complexes. Royal Society of Chemistry. [Link]
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Gökce, H., & Bahçeli, S. (2015). DFT and TD-DFT studies on copper(II) complexes with tripodal tetramine ligands. Journal of the Indian Chemical Society. [Link]
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ResearchGate. (2013). Anyone have a good method of calculating energetics for copper (II) complexes?. [Link]
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Ray, A., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Angewandte Chemie International Edition. [Link]
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Colvin, M. E., et al. (2012). A Computational Study of the Copper(II) Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes. Inorganica Chimica Acta. [Link]
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Liu, P., & Houk, K. N. (2007). Theoretical Study on Copper(I)-Catalyzed Cross-Coupling between Aryl Halides and Amides. Organometallics. [Link]
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Sivalingam, K., et al. (2012). Computational Insights of Selective Intramolecular O‐atom Transfer Mediated by Bioinspired Copper Complexes. Chemistry – A European Journal. [Link]
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Jaiswal, N., et al. (2018). Synthesis, Spectral Studies and DFT Calculation of Copper(II) Complexes with Mixed Ligands. Asian Journal of Chemistry. [Link]
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ResearchGate. (2015). DFT analysis and DNA binding, cleavage of copper(II) complexes. [Link]
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Royal Society of Chemistry. (2021). Recent advances in computational studies on Cu-catalyzed aerobic reactions: cooperation of copper catalysts and dioxygen. Organic & Biomolecular Chemistry. [Link]
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PubMed. (2023). DFT calculations of copper complexes mimicking superoxide dismutase and docking studies and molecular dynamics of the transition metal complex binding to serum albumin. Journal of Biomolecular Structure & Dynamics. [Link]
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Vukotic, V. N., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science. [Link]
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ResearchGate. (2011). Supramolecular Medicinal Chemistry: Mixed-Ligand Coordination Complexes. [Link]
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Methodological & Application
Synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide: A Detailed Protocol and Application Guide
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. This symmetrically substituted oxalamide is of interest to researchers in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the electron-rich trimethoxyphenyl moieties. The protocol detailed herein is based on established principles of organic synthesis and provides a robust framework for the preparation of this compound in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed, practical understanding of this synthesis.
Introduction
N,N'-disubstituted oxalamides are a class of compounds recognized for their diverse applications, ranging from ligands in catalysis to building blocks for complex molecular architectures. The rigid oxalamide backbone, combined with the steric and electronic properties of the aryl substituents, allows for the fine-tuning of their chemical and physical characteristics. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, with its highly electron-donating methoxy groups, presents a compelling target for synthesis. These methoxy groups are anticipated to significantly influence the molecule's solubility, coordination properties, and potential biological activity.
This application note details a reliable protocol for the synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide via the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride. The causality behind each experimental step is explained to provide a deeper understanding of the reaction and to empower the researcher to troubleshoot and adapt the protocol as needed.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The highly nucleophilic amino group of 2,4,6-trimethoxyaniline attacks the electrophilic carbonyl carbon of oxalyl chloride. This is a classic method for the formation of amides from acyl chlorides and amines.
Reaction:
2,4,6-trimethoxyaniline (2 equivalents) + Oxalyl chloride (1 equivalent) → N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide + 2 HCl
Mechanism:
The reaction mechanism involves a two-fold nucleophilic attack of the aniline on the oxalyl chloride. The presence of a base, such as triethylamine or pyridine, is recommended to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Trimethoxyaniline | ≥98% | Commercially Available | Store in a cool, dark place. |
| Oxalyl chloride | ≥98% | Commercially Available | Highly toxic and corrosive. Handle in a fume hood with appropriate PPE. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available | Dry over calcium hydride and distill before use. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill from calcium hydride before use. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For workup. |
| Brine (saturated NaCl solution) | ACS Grade | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Methanol | ACS Grade | Commercially Available | For recrystallization. |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethoxyaniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and to minimize side reactions.
-
Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred aniline solution over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quenching and Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials, the triethylamine hydrochloride salt, and any remaining aqueous impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Purify by recrystallization from a suitable solvent, such as methanol or ethanol, to yield N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide as a white to off-white solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Characterization
The structure and purity of the synthesized N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methoxy groups, as well as a singlet for the amide N-H protons. |
| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the oxalamide, as well as the aromatic and methoxy carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the methoxy groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 420.41 g/mol should be observed. |
Safety and Handling
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2,4,6-Trimethoxyaniline may be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. By following the outlined steps and understanding the rationale behind them, researchers can confidently prepare this valuable compound for their studies in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Application Notes & Protocols: Advancing Copper-Catalyzed N-Arylation Reactions with Chelating Ligands
Introduction: A Modern Renaissance of the Ullmann Condensation
The formation of carbon-nitrogen (C-N) bonds to create N-arylated compounds is a cornerstone of modern organic synthesis, yielding structures that are fundamental to pharmaceuticals, agrochemicals, and advanced materials.[1][2] The classical copper-mediated Ullmann and Goldberg reactions were the first to enable this transformation but were hampered by severe limitations, including the need for harsh reaction temperatures (often >200 °C), polar aprotic solvents, and stoichiometric quantities of copper.[3][4] These conditions significantly restricted the reaction's substrate scope and functional group tolerance.
The last two decades have witnessed a renaissance in this field, driven by the strategic use of ligands to modulate the reactivity of the copper catalyst.[5][6] The addition of even catalytic amounts of a suitable ligand can dramatically accelerate the reaction, allowing for significantly milder conditions, lower catalyst loadings, and an expanded substrate scope that now routinely includes less reactive aryl chlorides.[7]
While a specific ligand denoted "BTMPO" is not prominently described in the literature for this application, the principles of ligand-accelerated catalysis are universal. This guide will focus on a well-understood and highly effective class of ligands—chelating diamines—to illustrate the mechanistic principles, practical considerations, and detailed protocols that empower researchers to successfully implement modern copper-catalyzed N-arylation reactions.
Mechanistic Insights: The Decisive Role of the Ligand
The prevailing mechanism for the copper-catalyzed N-arylation of amines or amides involves a Cu(I)/Cu(III) catalytic cycle, a pathway that is critically dependent on the presence of a supporting ligand.[3][8][9] The ligand is not a mere spectator; it actively participates in and facilitates each key step of the transformation.
Key Functions of the Chelating Ligand:
-
Solubilization and Stabilization: Simple copper salts like CuI have poor solubility in common organic solvents. A chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA), coordinates to the copper center, forming a soluble and more stable complex that prevents catalyst decomposition or aggregation.[10]
-
Formation of the Active Catalyst: The ligand coordinates to the Cu(I) precatalyst. In the presence of a base and the amine nucleophile, a copper(I)-amidate or copper(I)-amine complex is formed. This is often considered the active catalytic species.[9]
-
Facilitation of Oxidative Addition: The most challenging step in the catalytic cycle is often the oxidative addition of the aryl halide to the electron-rich Cu(I) center. The ligand's electronic properties are crucial here; electron-donating ligands increase the electron density on the copper, making it more nucleophilic and accelerating its reaction with the aryl halide to form a transient Cu(III) intermediate.[7][8]
-
Promotion of Reductive Elimination: From the Cu(III) intermediate, the final C-N bond is formed via reductive elimination. This step, which releases the N-arylated product, is also promoted by the ligand, which stabilizes the transition state and regenerates the active Cu(I) catalyst to continue the cycle.[11]
Figure 1: Proposed catalytic cycle for the diamine-ligated copper-catalyzed N-arylation reaction.
Application Notes: A Guide to Reaction Optimization
The success of a copper-catalyzed N-arylation reaction depends on the careful selection of several key parameters. The interplay between these components determines the efficiency, yield, and substrate compatibility of the transformation.
| Parameter | Common Reagents | Key Considerations & Field Insights |
| Copper Source | CuI, CuBr, Cu₂O, CuCl, Cu(OAc)₂ | CuI is the most frequently used and generally most effective precatalyst. It is readily available and offers a good balance of reactivity and stability. Cu(II) sources can also be used but may require in-situ reduction or different activation pathways. For sensitive substrates, using an air-stable precatalyst like Cu₂O can be advantageous.[4][12] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, L-Proline, N-Methylpyrrolidine-2-carboxylate | DMEDA is a robust, inexpensive, and highly effective ligand for a broad range of substrates. For N-arylation of amides (Goldberg reaction), amino acid-derived ligands like L-proline are often superior.[13] The ligand-to-copper ratio is typically 1:1 to 2:1; excess ligand can sometimes be detrimental. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | K₃PO₄ and Cs₂CO₃ are the most common bases. Cs₂CO₃ is more soluble and often provides better results, especially with less reactive substrates, but is more expensive.[12] The choice of base is critical; it must be strong enough to deprotonate the N-nucleophile but not so strong as to cause substrate degradation. |
| Solvent | Dioxane, Toluene, DMSO, DMF | Dioxane and toluene are excellent choices for many systems, particularly when running reactions at elevated temperatures (80-110 °C).[14] DMSO can be effective for more challenging couplings due to its high polarity and boiling point but can be difficult to remove during workup.[15] The choice must account for the solubility of all reactants. |
| Aryl Halide | Aryl Iodides, Bromides, Chlorides | Reactivity follows the trend I > Br > Cl . Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition. Modern ligand systems have made the coupling of aryl chlorides, once nearly impossible, a routine transformation.[3][7] |
| N-Nucleophile | Primary/Secondary Amines, Amides, Imidazoles, Pyrroles, Indoles | A wide range of N-nucleophiles can be used. Sterically hindered amines may require higher temperatures or longer reaction times. Amides are generally less nucleophilic than amines and often require slightly more forcing conditions.[8][16] |
| Temperature | 80 - 140 °C | While modern systems are far milder than classical Ullmann conditions, most reactions still require heating. A typical starting point is 110 °C. For highly activated substrates, reactions can sometimes proceed at lower temperatures. |
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
Protocol 1: General Procedure for the N-Arylation of a Secondary Amine with an Aryl Bromide
This protocol describes the coupling of morpholine with 1-bromo-4-fluorobenzene, a representative example that can be adapted for a wide range of amines and aryl halides.
References
- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 2. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. repository.nie.edu.sg [repository.nie.edu.sg]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 7. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on the copper-catalyzed N-arylation of amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 16. researchgate.net [researchgate.net]
The Goldberg Reaction Enhanced by BTMPO Ligand: A Detailed Protocol for N-Arylation
Introduction: Revitalizing a Classic Reaction for Modern Drug Discovery
The Goldberg reaction, a copper-catalyzed N-arylation of amides and related nucleophiles, represents a cornerstone of carbon-nitrogen bond formation in organic synthesis.[1] Historically, this transformation was hampered by harsh reaction conditions, such as high temperatures and the need for stoichiometric amounts of copper, limiting its broad applicability.[2] The renaissance of the Goldberg reaction has been fueled by the development of sophisticated ligand systems that facilitate the catalytic cycle, enabling milder conditions and expanding the substrate scope significantly.[3] Among these, N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), a sterically hindered and electron-rich bidentate ligand, has emerged as a powerful tool for promoting challenging C-N couplings.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Goldberg reaction utilizing the BTMPO ligand. We will delve into the mechanistic rationale behind the protocol, offer a detailed step-by-step guide, and provide insights into reaction optimization and troubleshooting.
The Role of BTMPO: Mechanistic Insights
The efficacy of the BTMPO ligand in the Goldberg reaction stems from its ability to form a stable and highly active copper(I) complex. The two amide moieties of the oxalamide backbone chelate to the copper center, creating a pre-organized catalytic species. The bulky 2,4,6-trimethoxyphenyl groups provide a sterically demanding environment around the copper, which is thought to prevent catalyst deactivation through aggregation and promote the desired reductive elimination step.[4] Furthermore, the electron-donating methoxy groups on the aryl rings increase the electron density at the copper center, facilitating the oxidative addition of the aryl halide, which is often the rate-determining step of the catalytic cycle.[5]
A proposed catalytic cycle for the BTMPO-ligated Goldberg reaction is depicted below:
Figure 1: Proposed catalytic cycle for the Goldberg reaction with a BTMPO ligand.
Synthesis of the BTMPO Ligand
For researchers opting to synthesize BTMPO in-house, a general procedure involves the condensation of 2,4,6-trimethoxyaniline with oxalyl chloride.
Protocol: Synthesis of N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO)
-
Reaction Setup: To a stirred solution of 2,4,6-trimethoxyaniline (2.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford BTMPO as a white to off-white solid.
Experimental Protocol: Goldberg Reaction with BTMPO Ligand
This protocol provides a general procedure for the copper-catalyzed N-arylation of a generic amide with an aryl halide using the BTMPO ligand. Optimization of the reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Amide or other N-nucleophile
-
Copper(I) iodide (CuI) or other Cu(I) source
-
Base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert atmosphere (nitrogen or argon)
Table 1: Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Aryl Halide | 1.0 equiv | Aryl iodides are generally more reactive than aryl bromides. |
| Amide/N-Nucleophile | 1.1 - 1.5 equiv | A slight excess of the nucleophile is often beneficial. |
| CuI | 1 - 10 mol% | Lower catalyst loadings (1-5 mol%) are often sufficient. |
| BTMPO | 2 - 20 mol% | A ligand-to-copper ratio of 2:1 is a good starting point. |
| Base | 1.5 - 2.5 equiv | K₃PO₄ is a commonly used and effective base. |
| Solvent | 0.1 - 0.5 M | The choice of solvent can influence reaction rate and yield. |
| Temperature | 80 - 130 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 12 - 48 hours | Monitor by TLC or GC/LC-MS. |
Step-by-Step Procedure:
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the amide (1.2 mmol), BTMPO (0.1 mmol, 10 mol%), the base (e.g., K₃PO₄, 2.0 mmol), and the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure the exclusion of oxygen and moisture.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) to the reaction vessel via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-arylated product.[8][9][10]
Substrate Scope and Optimization
The BTMPO/CuI catalytic system is effective for a range of aryl halides and N-nucleophiles. The table below provides representative examples based on literature for similar oxalamide ligands, which can serve as a starting point for exploring the scope with BTMPO.[11]
Table 2: Representative Substrate Scope (based on similar oxalamide ligands)
| Entry | Aryl Halide | Amine/Amide | Product | Yield (%) |
| 1 | 4-Iodoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Pyrrolidin-2-one | 1-(4-Nitrophenyl)pyrrolidin-2-one | 92 |
| 3 | 2-Bromopyridine | Benzamide | N-(Pyridin-2-yl)benzamide | 85 |
| 4 | 1-Iodo-3,5-dimethylbenzene | N-Methylaniline | N-(3,5-Dimethylphenyl)-N-methylaniline | 90 |
| 5 | 4-Bromobenzonitrile | Aniline | 4-Anilinobenzonitrile | 88 |
Optimization Strategies:
-
Ligand-to-Metal Ratio: While a 2:1 ratio of BTMPO to CuI is a good starting point, this can be optimized. In some cases, a higher ligand loading may be beneficial.[6]
-
Base: The choice of base can be critical. While K₃PO₄ is generally effective, other bases like Cs₂CO₃ or K₂CO₃ may provide better results for certain substrate combinations.
-
Solvent: Aprotic polar solvents like DMF or DMSO can sometimes accelerate the reaction but may also lead to side reactions at high temperatures. Toluene and dioxane are often good choices for their inertness and ability to reach the required temperatures.[2]
-
Temperature: For less reactive aryl bromides or chlorides, increasing the temperature may be necessary. However, be mindful of potential decomposition of starting materials or products.
Troubleshooting
Even with a robust protocol, challenges can arise. Here are some common problems and potential solutions:
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (oxidized Cu(I))- Insufficiently anhydrous/anaerobic conditions- Poorly soluble base- Low reaction temperature | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Use a finely powdered base or consider a more soluble base.- Increase the reaction temperature in increments. |
| Formation of dehalogenated arene | - Presence of trace water or protic impurities | - Use rigorously dried solvents and reagents. |
| Side reactions (e.g., homocoupling) | - Low concentration of the N-nucleophile | - Increase the equivalents of the amine or amide. |
| Reaction stalls | - Catalyst deactivation- Product inhibition | - Consider a higher catalyst or ligand loading.[12]- Dilute the reaction mixture. |
| Difficulty in product purification | - Co-elution with ligand or starting materials | - Optimize the solvent system for column chromatography.- Consider a chemical workup (e.g., acid/base extraction) to remove unreacted starting materials. |
Conclusion
The Goldberg reaction, when facilitated by the BTMPO ligand, is a powerful and versatile method for the synthesis of N-arylated compounds. The protocol outlined in this application note provides a solid foundation for researchers to successfully implement this transformation in their own laboratories. By understanding the mechanistic principles and considering the optimization and troubleshooting strategies discussed, scientists can leverage this modern iteration of a classic reaction to advance their research and development goals, particularly in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
-
ResearchGate. (2025). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Retrieved from [Link]
-
ACS Publications. (2017). Discovery of N-(Naphthalen-1-yl)-N′-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Organic Letters. Retrieved from [Link]
-
SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Retrieved from [Link]
-
ACS Publications. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules. Retrieved from [Link]
-
Slideshare. (n.d.). Recovery and purification of intracellular and extra cellular products. Retrieved from [Link]
-
Sci-Hub. (n.d.). Goldberg's theory of antigen-antibody reactions in vitro. Retrieved from [Link]
-
YouTube. (2023). Recovery & Purification of Fermentation-3 | Principles of Biochemical Engineering | BT513T_Topic083. Retrieved from [Link]
-
Farabi University. (n.d.). The Recovery and Purification of Fermentation Products. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]
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Application of BTMPO in the Synthesis of Sterically Hindered Amines
Abstract
This technical guide addresses the synthesis of sterically hindered amines, a critical class of molecules in pharmaceutical and materials science. The initial focus of this inquiry was the application of 2,2,6,6-tetramethyl-1-(prop-2-yn-1-yloxy)piperidine, a propargyloxy-functionalized TEMPO derivative hereafter referred to by the user-designated acronym BTMPO, for this purpose. A comprehensive review of current scientific literature reveals that while such TEMPO derivatives are known, their direct and established application as a primary reagent for the synthesis of sterically hindered amines is not documented. This guide, therefore, pivots to provide a broader, more practical overview for researchers. It will first clarify the nature of BTMPO and its chemical context. Subsequently, it will detail several robust, field-proven methodologies for the synthesis of sterically hindered amines, including reductive amination and modern catalytic approaches. The established roles of TEMPO derivatives as oxidation catalysts, which can generate precursors for these syntheses, will also be discussed to bridge the initial query with validated protocols.
Introduction: The Challenge of Synthesizing Steric Bulk
Sterically hindered amines, characterized by bulky substituents surrounding the nitrogen atom, are fundamental building blocks in modern chemistry. Their unique steric and electronic properties make them invaluable as:
-
Non-nucleophilic bases in sensitive organic transformations.[1]
-
Key structural motifs in active pharmaceutical ingredients (APIs), where steric bulk can enhance selectivity and metabolic stability.
-
Precursors to Hindered Amine Light Stabilizers (HALS) , which are critical for preventing photodegradation in polymers.[1][2]
However, the very steric hindrance that imparts these desirable properties also presents a significant synthetic challenge. Classic SN2 amination reactions often fail due to the inability of the amine nucleophile to approach a crowded electrophilic center. Consequently, chemists have developed a range of specialized techniques to overcome this hurdle.
The Nature of "BTMPO": A Propargyloxy-Functionalized TEMPO Derivative
The specified reagent, 2,2,6,6-tetramethyl-1-(prop-2-yn-1-yloxy)piperidine (BTMPO), is an alkoxyamine derived from the well-known stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) is a highly stable free radical primarily used as a catalyst for the selective oxidation of alcohols.[3][4][5]
-
Alkoxyamines are compounds containing a C-O-N linkage. A key feature of many alkoxyamines is the relative weakness of the C-O bond, which can undergo thermal or chemical homolysis to generate a persistent nitroxide radical and a transient carbon-centered radical.[6][7] This property is the cornerstone of Nitroxide-Mediated Polymerization (NMP).[7][8]
The structure of the requested BTMPO contains a propargyl group, which is a versatile handle for further functionalization via reactions like "click chemistry." While the synthesis of related propargyloxy-functionalized TEMPO derivatives is documented, their specific application as a reagent for constructing sterically hindered amines is not present in the current body of scientific literature. Therefore, this document will focus on validated, high-yield methods for this synthetic challenge.
Established Protocol I: Reductive Amination of Hindered Ketones
Direct reductive amination is one of the most powerful and widely used methods for synthesizing amines.[9] For sterically hindered targets, the primary challenge is the initial formation of the iminium ion intermediate, which is often sterically disfavored.[9] Success requires carefully chosen reagents and conditions to drive the reaction forward.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective than reagents like NaBH₄ or NaBH₃CN, reducing the iminium ion much faster than the starting ketone, thereby minimizing the formation of alcohol byproducts.
-
Acid Catalyst: An acid catalyst, typically acetic acid, is required to protonate the carbonyl oxygen, activating it for nucleophilic attack, and to facilitate the dehydration of the hemiaminal intermediate to the iminium ion.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to prevent reaction with the hydride reagent.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered ketone (1.0 eq) and the primary or secondary amine (1.1 - 1.5 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE (approx. 0.1 M concentration relative to the ketone).
-
Acidification: Add glacial acetic acid (1.1 - 2.0 eq) to the stirred solution.
-
Reagent Addition: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the mixture. The addition may be exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Workflow Diagram: Reductive Amination
Caption: Catalytic Cycle of TEMPO-Mediated Alcohol Oxidation.
This two-step sequence—TEMPO-catalyzed oxidation followed by reductive amination—is a robust and reliable strategy for accessing sterically hindered amines from alcohol precursors.
Modern Catalytic Methods: Photoredox Catalysis
For particularly challenging substrates, modern photoredox catalysis offers novel pathways. A recently developed method enables the synthesis of primary amines with fully substituted α-carbon centers by coupling O-benzoyl oximes with cyanoarenes. [10]
Core Principle:
This method utilizes a photocatalyst that engages in concurrent tandem catalysis. [10]1. First Cycle (Triplet Sensitization): The excited photocatalyst sensitizes the O-benzoyl oxime, leading to N-O bond cleavage and the formation of an iminyl radical. This radical subsequently fragments to generate a nitrile and a sterically hindered α-carbon radical. 2. Second Cycle (Reduction): The photocatalyst, now in a reduced state, acts as a reductant towards a cyanoarene. The resulting radical anion couples with the previously generated α-carbon radical. 3. Final Steps: A series of protonation and tautomerization steps yield the final sterically hindered primary amine.
This advanced method highlights the cutting edge of amine synthesis, enabling the formation of highly congested C-N bonds under mild conditions.
Safety and Handling
-
TEMPO and its derivatives: These are generally stable radicals but should be handled in a well-ventilated hood. They are typically orange-red solids. [11]* Hydride Reagents (e.g., NaBH(OAc)₃): These reagents react violently with water and protic solvents. Handle with care under an inert atmosphere.
-
Solvents (DCM, DCE): These are chlorinated solvents and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of sterically hindered amines remains a challenging yet critical task for synthetic chemists. While a direct role for the propargyloxy-functionalized TEMPO derivative "BTMPO" in this application is not established, this guide provides researchers with reliable and robust alternatives. The classic two-step approach of TEMPO-catalyzed oxidation followed by reductive amination of the resulting hindered ketone is a highly effective strategy. For targets with quaternary α-carbons, modern photoredox-catalyzed methods provide a powerful, albeit more complex, solution. The choice of method will ultimately depend on the specific substitution pattern of the target amine and the availability of starting materials.
References
-
Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Source: Journal of the American Chemical Society, 2020. URL: [Link]
-
Title: Hindered Amines Source: VUP, a.s. URL: [Link]
-
Title: Tin-Free Radical Alkoxyamine Addition and Isomerization Reactions by Using the Persistent Radical Effect: Variation of the Alkoxyamine Structure Source: ResearchGate URL: [Link]
-
Title: Copper-catalyzed TEMPO Addition to Propargyl Alcohols for the Synthesis of Vinylic Alkoxyamines Source: Organic Letters, 2014. URL: [Link]
-
Title: A facile one-pot process for the formation of hindered tertiary amines Source: Molecules, 2012. URL: [Link]
-
Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis Source: Molecules, 2023. URL: [Link]
-
Title: N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science Source: CHIMIA, 2011. URL: [Link]
-
Title: Recent Advances in Application of Alkoxy Radical in Organic Synthesis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Development of a universal alkoxyamine for 'living' free radical polymerizations Source: Polymer Preprints, 1999. URL: [Link]
-
Title: TEMPO and its Derivatives: Synthesis and Applications Source: ResearchGate URL: [Link]
-
Title: 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) Source: ResearchGate URL: [Link]
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Introduction: The Enduring Quest for Efficient C-N Bond Formation
An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a highly effective ligand in copper-catalyzed C-N cross-coupling reactions.
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in countless approved drugs and functional organic materials.[1] For decades, the synthesis of these motifs was dominated by classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by substrate scope.
The advent of transition metal catalysis revolutionized this field. The palladium-catalyzed Buchwald-Hartwig amination, in particular, emerged as a robust and versatile method for C-N bond formation, offering milder conditions and unprecedented functional group tolerance.[1][2][3] This reaction's success has spurred continuous innovation in ligand design and catalyst system development.[4]
Alongside palladium, copper-catalyzed C-N cross-coupling, historically known as the Ullmann condensation or Goldberg reaction, has experienced a significant renaissance.[5] Initially hampered by the need for high reaction temperatures and stoichiometric copper, these reactions have been rendered far more practical through the development of advanced ligand systems. Among these, N,N'-disubstituted oxalamides have proven to be an inexpensive, stable, and highly efficient class of bidentate ligands that promote copper-catalyzed N-arylation under significantly milder conditions.[5]
This application note focuses on a specialized oxalamide ligand, N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) . We will explore the mechanistic rationale for its use, its specific advantages, and provide detailed protocols for its application in the copper-catalyzed N-arylation of (hetero)aryl bromides, with a particular focus on challenging, sterically hindered amines where BTMPO excels.[6]
The Oxalamide Advantage in Copper Catalysis
The efficacy of N,N'-disubstituted oxalamide ligands in copper-catalyzed cross-coupling stems from their structural properties. As bidentate ligands, they form a stable chelate with the copper center. This stable coordination environment is believed to enhance the catalytic activity and broaden the substrate scope of the reaction.[5] The oxalamide backbone provides a robust framework that facilitates the key steps of the catalytic cycle, enabling efficient C-N bond formation at lower temperatures than traditional Ullmann-type reactions.
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) , with its sterically bulky and electron-rich 2,4,6-trimethoxyphenyl substituents, represents a tailored ligand designed for high performance.
Key Properties of BTMPO:
-
CAS Number: 957476-07-2[7]
-
Appearance: Typically a powder
-
Storage: 2-8°C, protect from light, stored under nitrogen.[8][9]
The electron-donating methoxy groups on the phenyl rings increase the electron density at the nitrogen atoms of the oxalamide core. This enhances the ligand's ability to coordinate to the copper center and facilitates the crucial reductive elimination step. Furthermore, the steric bulk provided by the substituted aryl groups is particularly beneficial when coupling sterically demanding substrates, such as hindered secondary amines.[6]
Generalized Mechanism of Cu-Catalyzed N-Arylation
While the precise mechanism can vary with substrate and conditions, the generally accepted catalytic cycle for copper-catalyzed N-arylation using an oxalamide ligand like BTMPO involves a Cu(I)/Cu(III) cycle. The key steps are outlined below.
Caption: A simplified representation of the catalytic cycle for copper-catalyzed C-N cross-coupling.
Causality Behind the Cycle:
-
Ligand Association: The BTMPO ligand (L) coordinates to the Cu(I) salt (e.g., CuI) to form the active catalyst.
-
Amine Coordination & Deprotonation: The amine substrate (R₂NH) displaces the halide (X) on the copper center. A base present in the reaction mixture facilitates the deprotonation of the coordinated amine, forming a copper amide intermediate.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a transient, high-valent Cu(III) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination to form the desired C-N bond of the product aryl amine (ArNR₂) and regenerate the Cu(I) catalyst, which re-enters the catalytic cycle.
Application & Scope: Where BTMPO Shines
The CuI/BTMPO catalytic system is highly effective for the N-arylation of a broad range of (hetero)aryl bromides with various amines. Its standout application is the coupling of sterically hindered acyclic secondary amines, a challenging substrate class for many other catalytic systems.[6]
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | p-Anisidine | N-(4-methoxyphenyl)-4-methoxyaniline | 92 |
| 2 | 1-Bromo-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | 95 |
| 3 | 3-Bromopyridine | Morpholine | 3-(Morpholino)pyridine | 89 |
| 4 | 4-Bromoanisole | Indoline | 1-(4-Methoxyphenyl)indoline | 93 |
| 5 | 4-Bromotoluene | Diisopropylamine | N-(4-methylphenyl)-N,N-diisopropylamine | >90 |
| Data derived from protocols using structurally similar oxalamide ligands and serve as a representative guide for expected reactivity.[5] | ||||
| Hypothetical yield based on the documented high efficacy of BTMPO for sterically hindered secondary amines.[6] |
Experimental Protocols
The following is a general, self-validating protocol for the copper-catalyzed N-arylation of an amine with an aryl bromide using the BTMPO ligand. This protocol is adapted from established procedures for related oxalamide ligands.[5]
Caption: A flowchart illustrating the key steps of the experimental procedure.
Protocol: General Procedure for N-Arylation
Materials & Equipment:
-
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) (Ligand)
-
Copper(I) iodide (CuI) (Catalyst)
-
Aryl bromide (Substrate, 1.0 mmol, 1.0 equiv)
-
Amine (Substrate, 1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (Base, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene or dioxane (Solvent, 2.0 mL)
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry Schlenk tube containing a magnetic stir bar, add CuI (0.02 mmol, 2 mol%), N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) (0.02 mmol, 2 mol%), and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Causality Note: Performing the setup under an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which would terminate the catalytic cycle. The base is essential for deprotonating the amine nucleophile.[10]
-
-
Addition of Reagents:
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol). If the amine is a liquid, add it via syringe (1.2 mmol). If it is a solid, add it along with the other solids in step 1.
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Causality Note: Using anhydrous solvent is crucial as water can compete with the amine as a nucleophile and lead to undesired side products, such as phenols, via hydrolysis of the aryl halide.
-
-
Reaction Execution:
-
Securely seal the Schlenk tube or reaction vial.
-
Place the reaction mixture in a preheated oil bath or heating block set to the desired temperature (typically 100-120 °C).
-
Stir the reaction vigorously for the required time (typically 12-24 hours).
-
-
Reaction Monitoring:
-
Progress can be monitored by periodically taking a small aliquot (under inert conditions) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL).
-
Pass the diluted mixture through a short plug of silica gel or Celite, washing with additional solvent to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Causality Note: The filtration step removes the insoluble inorganic base and catalyst residues, simplifying the subsequent purification.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Conclusion
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a highly valuable and specialized ligand for copper-catalyzed C-N cross-coupling reactions. It provides a practical and efficient route to N-aryl amines under milder conditions than traditional methods. Its particular strength lies in the successful coupling of sterically hindered secondary amines, offering a powerful tool for synthetic chemists to access complex molecular architectures that are crucial for drug discovery and materials science. The protocols outlined herein provide a robust starting point for researchers to leverage the advantages of the CuI/BTMPO catalytic system in their own synthetic endeavors.
References
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) CAS#: 957476-07-2 [m.chemicalbook.com]
- 10. uwindsor.ca [uwindsor.ca]
Application Note: Comprehensive Analytical Characterization of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
Abstract
This document provides a comprehensive guide to the analytical characterization of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), a symmetrical oxalamide with potential applications as a ligand in catalysis and as a building block in materials science and pharmaceutical development.[1][2][3][4][5] Due to its highly substituted aromatic rings and central oxalamide linkage, a multi-technique approach is required for unambiguous structural confirmation and purity assessment. This guide details optimized protocols for chromatographic separation and spectroscopic elucidation, explaining the scientific rationale behind each method. It is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for quality control and characterization.
Introduction and Molecular Overview
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is a C2-symmetric molecule featuring a central oxalamide core flanked by two 2,4,6-trimethoxyphenyl moieties. Its structure suggests a high degree of steric hindrance around the amide bonds and significant electronic influence from the six methoxy groups. These features dictate the analytical strategy, influencing solubility, chromatographic behavior, and spectroscopic signatures. The oxalamide unit itself is a potent hydrogen bond donor and acceptor, which can influence solid-state packing and solution-phase conformation.[2]
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₈ | [1][6][7] |
| Molecular Weight | 420.41 g/mol | [1][6][7] |
| Appearance | White to light brown solid powder | [1] |
| Storage | 2-8°C, protect from light, stored under nitrogen | [1][7] |
| Predicted pKa | 9.06 ± 0.70 | [1][6] |
| CAS Number | 957476-07-2 | [1][6][7] |
Integrated Analytical Workflow
A sequential and multi-faceted analytical approach is crucial for the complete characterization of BTMPO. The workflow begins with chromatographic techniques to establish purity and isolate the analyte, followed by a suite of spectroscopic methods for unambiguous structural confirmation.
Caption: Integrated workflow for the characterization of BTMPO.
Chromatographic Analysis: Purity and Identity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and intermediates.[8][9][10] For BTMPO, a reverse-phase method is optimal, separating the non-polar analyte from more polar starting materials or by-products.
Protocol: HPLC-UV Method
The goal is to develop a robust method that provides a sharp, symmetrical peak for BTMPO, well-resolved from any potential impurities.[8][11][12]
-
Sample Preparation: Prepare a stock solution of BTMPO at 1.0 mg/mL in Acetonitrile (ACN). Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition (e.g., 50:50 ACN:Water).
-
Instrumentation & Column: Use a standard HPLC system with a UV detector. A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase Selection: A gradient elution is recommended to ensure the timely elution of all components.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Detector Settings: Monitor at the λmax determined by UV-Vis spectroscopy (approx. 270 nm) for maximum sensitivity.[11]
-
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and resolution for moderately non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak broadening. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility. |
| UV Wavelength | 270 nm | Corresponds to the π→π* transition of the substituted benzene rings. |
| Gradient Program | 50% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
Data Interpretation
-
Identity: Confirmed by a consistent retention time compared to a qualified reference standard.
-
Purity: Calculated based on the peak area percentage of the main BTMPO peak relative to the total area of all observed peaks in the chromatogram.
Spectroscopic Structural Elucidation
Spectroscopy provides definitive evidence of the molecular structure. A combination of NMR, Mass Spectrometry, and IR is essential for a complete assignment.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[15] Due to the molecule's symmetry, the spectra are expected to be relatively simple.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of BTMPO in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃). The use of DMSO-d₆ is often advantageous for amides as it can sharpen the N-H proton signals.[16]
-
Acquisition: Record ¹H, ¹³C, and, if needed, 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.[16]
Expected Spectral Features:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~9.4 - 9.0 | Singlet (broad) | NH | Amide protons, deshielded by the adjacent carbonyl. Position is solvent-dependent. |
| ¹H | ~6.3 - 6.1 | Singlet | Ar-H | Aromatic protons. Highly shielded by three electron-donating methoxy groups. |
| ¹H | ~3.8 - 3.7 | Singlet | OCH₃ (para) | Methoxy group protons para to the amide linkage. |
| ¹H | ~3.7 - 3.6 | Singlet | OCH₃ (ortho) | Methoxy group protons ortho to the amide linkage. |
| ¹³C | ~160 | Carbonyl | C =O | Amide carbonyl carbon. |
| ¹³C | ~159, ~157, ~118, ~92 | Aromatic | Ar-C | Four distinct aromatic carbon signals due to substitution pattern. |
| ¹³C | ~56, ~55 | Methoxy | OCH₃ | Two distinct methoxy carbon signals. |
Note: Chemical shifts are predictions and should be confirmed by experimental data.[17]
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition, serving as a fundamental confirmation of identity.
Protocol:
-
Technique: Electrospray Ionization (ESI) is preferred for this molecule due to the presence of polar amide groups, facilitating protonation.
-
Sample Preparation: Infuse a dilute solution (1-10 µg/mL) in 50:50 ACN:Water with 0.1% formic acid into the mass spectrometer.
-
Analysis: Acquire a high-resolution mass spectrum (HRMS) in positive ion mode to obtain the exact mass.
Expected Data:
-
Molecular Ion: The primary observed ion should be the protonated molecule, [M+H]⁺, at an m/z corresponding to C₂₀H₂₅N₂O₈⁺ (Calculated m/z: 421.1605). The sodium adduct, [M+Na]⁺, may also be observed.
-
Fragmentation: The most common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond.[18][19] This would result in the formation of a stable acylium ion and the loss of a neutral 2,4,6-trimethoxyaniline fragment.[20][21]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[22]
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample or prepare a KBr pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 - 3250 | N-H Stretch | Secondary Amide (N-H) | Confirms the presence of the secondary amide. Its position indicates hydrogen bonding in the solid state.[23][24] |
| ~1680 - 1650 | C=O Stretch (Amide I) | Amide Carbonyl (C=O) | A very strong and sharp absorption, characteristic of the amide I band.[25][26] |
| ~1550 - 1520 | N-H Bend (Amide II) | Amide N-H | A strong band resulting from N-H bending coupled with C-N stretching, characteristic of secondary amides.[23][25] |
| ~1250 - 1200 | C-O Stretch | Aryl-O-CH₃ | Strong stretching vibration from the aryl-ether linkage of the methoxy groups. |
| ~1150 - 1100 | C-O Stretch | O-CH₃ | Stretching vibration from the alkyl-ether portion of the methoxy groups. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily those associated with the aromatic system.
Protocol:
-
Sample Preparation: Prepare a dilute solution of BTMPO in a UV-transparent solvent such as ethanol or acetonitrile.
-
Acquisition: Scan from 200 to 400 nm.
Expected Data: The spectrum is expected to be dominated by strong π→π* transitions associated with the highly substituted benzene rings. The presence of multiple electron-donating methoxy groups will cause a bathochromic (red) shift compared to unsubstituted benzene.[27][28] A primary absorption maximum (λmax) is expected around 260-280 nm.[27][29][30]
Summary of Analytical Data
The combination of these analytical techniques provides a complete and unambiguous characterization of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
| Technique | Purpose | Key Finding for BTMPO |
| HPLC | Purity Assessment | Single major peak with >98% purity (typical). |
| HRMS (ESI+) | Elemental Composition | [M+H]⁺ ion observed with m/z matching C₂₀H₂₅N₂O₈⁺ within 5 ppm. |
| ¹H NMR | Proton Environment & Connectivity | Confirms symmetrical structure with characteristic amide, aromatic, and methoxy proton signals. |
| ¹³C NMR | Carbon Skeleton | Confirms the number of unique carbon environments, including carbonyl, aromatic, and methoxy carbons. |
| FT-IR | Functional Group ID | Strong N-H and Amide I/II bands confirm the secondary oxalamide core. Strong C-O bands confirm methoxy groups. |
| UV-Vis | Conjugated System | Shows λmax around 270 nm, consistent with a highly substituted aromatic system. |
References
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Das, K. G., Funke, P. T., & Bose, A. K. (n.d.). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society. Retrieved from [Link]
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Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific. Retrieved from [Link]
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de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Analytical Methods. Retrieved from [Link]
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Hu, Q. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Retrieved from [Link]
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Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]
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Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
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Pharma Instinct. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharma Instinct. Retrieved from [Link]
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de Souza, G. E. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]
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Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
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LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]
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JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Retrieved from [Link]
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Lab Lamb. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Lab Lamb. Retrieved from [Link]
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Singh, S., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega. Retrieved from [Link]
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
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Smith, B. C. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Structural study of oxalamide compounds: 1H, 13C, and DFT calculations. ElectronicsAndBooks. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Conventional synthesis of oxalamides, (b) dehydrogenative amide bond formation, and (c) this work. ResearchGate. Retrieved from [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Dr. Anil Kumar. (2025, July 17). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Materials for. The Royal Society of Chemistry. Retrieved from [Link]
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National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. NIST. Retrieved from [Link]
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SHIMADZU CORPORATION. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. SHIMADZU. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Spectroscopy. University of Leicester. Retrieved from [Link]
-
Gunanathan, C., et al. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. PubMed Central. Retrieved from [Link]
-
Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Lucideon. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Gerlach, C., et al. (2021). Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. PubMed. Retrieved from [Link]
-
Gunanathan, C., et al. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. ResearchGate. Retrieved from [Link]
-
El-Naggar, M., et al. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PubMed Central. Retrieved from [Link]
-
Research and Reviews. (2023, March 15). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research and Reviews. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of BTMPO Stock Solutions in Catalysis
Introduction: The Role of BTMPO in Modern Catalysis
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a sophisticated bidentate ligand increasingly recognized for its efficacy in a variety of catalytic reactions, most notably in copper-catalyzed cross-coupling reactions.[1][2] The electron-rich trimethoxyphenyl groups and the oxalamide backbone of the BTMPO molecule create a specific steric and electronic environment around the metal center, influencing the catalytic activity and selectivity of the reaction. To ensure reproducibility and accuracy in catalytic studies, the precise preparation of a BTMPO stock solution is a critical first step.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of BTMPO stock solutions. The protocols outlined herein are designed to ensure the integrity and performance of the ligand in catalytic applications.
Physicochemical Properties of BTMPO
A thorough understanding of the physicochemical properties of BTMPO is fundamental to the successful preparation of its stock solution.
| Property | Value | Source |
| Chemical Name | N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide | [1][3] |
| Synonyms | BTMPO, N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide | |
| CAS Number | 957476-07-2 | [1][3] |
| Molecular Formula | C₂₀H₂₄N₂O₈ | [1][3] |
| Molecular Weight | 420.41 g/mol | [1][3] |
| Appearance | White to light brown powder/solid | |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen |
Safety Precautions and Handling
As a Senior Application Scientist, I cannot overstate the importance of adhering to strict safety protocols in the laboratory. While a specific, comprehensive toxicological profile for BTMPO is not extensively documented, the precautionary measures for handling similar chemical compounds should be adopted. A Safety Data Sheet (SDS) for BTMPO indicates that the toxicological properties have not been thoroughly investigated. Therefore, caution is advised.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat is mandatory. Ensure that skin is not exposed.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
In Case of Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water and seek immediate medical attention.
Protocol for the Preparation of a BTMPO Stock Solution
The choice of solvent is paramount for preparing a stable and effective stock solution. While quantitative solubility data for BTMPO is not widely published, literature on analogous N,N'-bis(aryl)oxalamide ligands frequently cites the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) in catalytic reactions.[2] A technical guide for a structurally similar compound, N,N'-bis(3-methoxyphenyl)oxamide, also recommends the preparation of a concentrated stock solution in DMSO for experimental assays.[4]
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO)
-
Secondary: N,N-Dimethylformamide (DMF)
These solvents are recommended due to their high polarity and ability to dissolve a wide range of organic compounds.
Step-by-Step Protocol:
-
Determine the Desired Concentration: The optimal concentration of your BTMPO stock solution will depend on the specific catalytic reaction. A common starting point for organocatalyst stock solutions is in the range of 0.1 M to 0.5 M.
-
Calculate the Required Mass of BTMPO: Use the following formula to calculate the mass of BTMPO needed:
Mass (g) = Desired Concentration (mol/L) x Volume of Solvent (L) x Molecular Weight of BTMPO (420.41 g/mol )
Example Calculation for a 10 mL of 0.2 M BTMPO stock solution: Mass (g) = 0.2 mol/L x 0.010 L x 420.41 g/mol = 0.8408 g
-
Weighing the BTMPO:
-
Use an analytical balance to accurately weigh the calculated amount of BTMPO powder onto weighing paper or into a clean, dry vial.
-
Perform this step in a fume hood to minimize inhalation exposure.
-
-
Dissolving the BTMPO:
-
Transfer the weighed BTMPO to a clean, dry volumetric flask of the appropriate size.
-
Add a portion of the chosen solvent (e.g., DMSO or DMF), approximately half of the final desired volume.
-
Gently swirl the flask to dissolve the solid. A magnetic stirrer and a stir bar can be used to facilitate dissolution. Gentle warming in a water bath may be necessary for higher concentrations, but be cautious to avoid degradation.
-
Once the BTMPO is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
-
Homogenization and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a clean, amber glass vial with a tightly fitting cap to protect it from light.
-
Label the vial clearly with the name of the compound (BTMPO), the concentration, the solvent used, and the date of preparation.
-
Store the stock solution at 2-8°C as recommended. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is advisable to prevent potential oxidation.
-
Stability and Quality Control
The stability of the BTMPO stock solution is critical for obtaining consistent and reliable results in catalysis.
-
Protection from Light: Aromatic compounds can be susceptible to photodegradation. Storing the solution in an amber vial is a necessary precaution.
-
Inert Atmosphere: While BTMPO is not inherently air-sensitive, storing the solution under an inert atmosphere (nitrogen or argon) can prevent long-term oxidative degradation, especially if the solvent is not rigorously degassed.
-
Temperature: Adherence to the recommended storage temperature of 2-8°C will slow down potential degradation processes.
-
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change, which could indicate degradation or supersaturation. If precipitation has occurred, gentle warming and sonication may be required to redissolve the compound. If the solution does not become clear, it may be necessary to prepare a fresh stock solution.
Conclusion
The preparation of a BTMPO stock solution is a foundational procedure for its successful application in catalysis. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can ensure the integrity and reproducibility of their catalytic experiments. The causality behind experimental choices, such as solvent selection and storage conditions, is grounded in the physicochemical properties of BTMPO and related compounds. This self-validating system of protocol and understanding empowers researchers to confidently utilize BTMPO to its full potential in advancing chemical synthesis and drug discovery.
References
-
A DFT Study on the Mechanism of CuI/BTMPO Catalyzed Coupling Reaction of Chlorobenzene and Benzylamine. ResearchGate. Available from: [Link]
-
Development and application of versatile bis-hydroxamic acids for catalytic asymmetric oxidation. PMC. Available from: [Link]
-
Dynamic Multiligand Catalysis: A Polar to Radical Crossover Strategy Expands. Available from: [Link]
-
A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions. ResearchGate. Available from: [Link]
-
N-(1-Oxy-2-picolyl)oxalamic acids as a new type of O,O-ligands for the Cu-catalyzed N-arylation of azoles with aryl halides in water or organic solvent. RSC Publishing. Available from: [Link]
-
Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available from: [Link]
-
Nonbenzenoid N-Aryl Oxalamide: Synthesis of troponyl-Oxalamide Peptides by Pd(II)-Catalyzed C(sp3)-H Functionalization of Glycinamides. ResearchGate. Available from: [Link]
-
A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol. SciSpace. Available from: [Link]
Sources
The Evolving Landscape of Alcohol Oxidation: A Guide to Advanced Nitroxyl Radicals in Pharmaceutical Intermediate Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond TEMPO in Modern Synthetic Chemistry
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in the synthesis of complex molecules, particularly within the pharmaceutical industry where precise control of functional groups is paramount. For decades, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been a stalwart catalyst for these transformations, offering a milder and more selective alternative to traditional heavy metal-based oxidants.[1][2] However, the demands of modern drug development for higher efficiency, broader substrate scope, and greener processes have spurred the development and application of a new generation of nitroxyl radical catalysts.
This guide provides an in-depth exploration of two such advanced catalysts: 4-acetamido-TEMPO (ACT) and 2-azaadamantane N-oxyl (AZADO) . We will delve into their mechanistic nuances, comparative advantages over TEMPO, and provide detailed protocols for their application in the synthesis of pharmaceutical intermediates. This document is intended to serve as a practical resource for researchers and process chemists seeking to leverage these powerful catalytic systems. It is important to note that the initially proposed topic of "BTMPO" appears to be a misnomer in the context of nitroxyl radical-catalyzed oxidations, as the common chemical entity associated with this acronym is a ligand used in coupling reactions. Therefore, this guide focuses on the more established and highly relevant TEMPO derivatives.
The Rise of Advanced Nitroxyl Radicals: Addressing the Limitations of TEMPO
While TEMPO-mediated oxidations are widely used, they are not without their limitations. The steric bulk of the four methyl groups surrounding the nitroxyl radical can hinder its reactivity towards sterically encumbered alcohols.[3][4] This has led to the exploration of derivatives with modified electronic and steric properties.
4-Acetamido-TEMPO (ACT): The Workhorse with Enhanced Activity
4-acetamido-TEMPO, often referred to as ACT, is a derivative of TEMPO that features an acetamido group at the 4-position of the piperidine ring. This modification has a significant impact on its electronic properties, making it a more active catalyst than TEMPO in many applications.[5][6] ACT is a bench-stable, orange-colored solid that is readily prepared from 4-amino-2,2,6,6-tetramethylpiperidine.
The pre-oxidized form of ACT, 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, is known as Bobbitt's salt . This stable oxoammonium salt can be used as a stoichiometric oxidant or as a precursor to the active catalytic species.[7][8][9]
AZADO and its Derivatives: Overcoming Steric Hindrance
2-Azaadamantane N-oxyl (AZADO) and its methylated analogue, 1-Me-AZADO, represent a structurally distinct class of nitroxyl radicals that are significantly less sterically hindered than TEMPO.[3][4] This structural feature allows them to catalyze the oxidation of a broader range of alcohols, including sterically demanding secondary alcohols that are poor substrates for TEMPO.[3][4] AZADO and its derivatives have demonstrated exceptional catalytic activity, often achieving high turnover numbers and allowing for lower catalyst loadings.[4][10]
The Catalytic Cycle: A Unified Mechanistic Overview
The catalytic activity of nitroxyl radicals in alcohol oxidation hinges on a redox cycle involving the nitroxyl radical, the corresponding oxoammonium cation (the active oxidant), and the hydroxylamine. A co-oxidant is required to regenerate the oxoammonium cation from the hydroxylamine, thus completing the catalytic cycle.[11]
Caption: General catalytic cycle for nitroxyl radical-mediated alcohol oxidation.
The choice of co-oxidant is critical and can influence the reaction conditions and selectivity. Common co-oxidant systems include:
-
Anelli-Montanari Protocol: Sodium hypochlorite (NaOCl) in a biphasic system, often with a bromide salt as a co-catalyst.[12][13]
-
Aerobic Oxidation: Molecular oxygen or air, typically in the presence of a transition metal co-catalyst (e.g., copper or iron complexes).[2]
-
Hypervalent Iodine Reagents: Reagents such as (diacetoxy)iodobenzene (PIDA) or Dess-Martin periodinane (DMP).
-
Electrochemical Oxidation: Anodic oxidation to regenerate the oxoammonium species.[6][7][14]
Comparative Performance: TEMPO vs. ACT vs. AZADO
The choice of nitroxyl radical catalyst can significantly impact the outcome of an oxidation reaction. The following table summarizes the key differences and advantages of ACT and AZADO compared to the parent TEMPO.
| Catalyst | Key Advantages | Typical Substrates | Limitations |
| TEMPO | Cost-effective, well-established protocols. | Primary alcohols, unhindered secondary alcohols. | Lower reactivity towards sterically hindered alcohols.[3][4] |
| 4-Acetamido-TEMPO (ACT) | Higher catalytic activity than TEMPO due to electronic effects, bench-stable.[5][6] | Broad range of primary and secondary alcohols, including some moderately hindered substrates. | Can be more expensive than TEMPO. |
| AZADO/1-Me-AZADO | Excellent for sterically hindered secondary alcohols, high turnover numbers, lower catalyst loadings.[3][4][10] | Sterically demanding primary and secondary alcohols. | More expensive and synthetically more complex than TEMPO and ACT. |
Application in Pharmaceutical Intermediate Synthesis: Protocols and Examples
The selective oxidation of alcohols is a frequent step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The mild and selective nature of nitroxyl radical catalysis makes it particularly suitable for complex molecules with multiple functional groups.
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using 4-Acetamido-TEMPO (ACT) and Bleach (Anelli-Montanari Conditions)
This protocol is a modification of the classic Anelli-Montanari oxidation, adapted for the use of ACT.[12]
Materials:
-
Primary alcohol (1.0 equiv)
-
4-Acetamido-TEMPO (ACT) (0.01 equiv)
-
Potassium bromide (KBr) (0.1 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach), typically ~10-15% solution
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step workflow for ACT-catalyzed alcohol oxidation.
Detailed Steps:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol, 4-acetamido-TEMPO, and potassium bromide.
-
Add dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography or distillation.
Example Application: Synthesis of a Levetiracetam Precursor
An electrochemical oxidation method using ACT has been successfully applied to the large-scale synthesis of a chiral precursor to Levetiracetam, a medication used for treating epilepsy. This highlights the scalability and practicality of ACT-catalyzed oxidations in pharmaceutical manufacturing.[1][3]
Protocol 2: Oxidation of a Sterically Hindered Secondary Alcohol using AZADO and (Diacetoxy)iodobenzene (PIDA)
This protocol is particularly effective for alcohols that are unreactive under TEMPO-based conditions.[3][4]
Materials:
-
Secondary alcohol (1.0 equiv)
-
2-Azaadamantane N-oxyl (AZADO) (0.01-0.05 equiv)
-
(Diacetoxy)iodobenzene (PIDA) (1.1-1.5 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Detailed Steps:
-
In a round-bottom flask, dissolve the secondary alcohol and AZADO in dichloromethane or acetonitrile.
-
Add (diacetoxy)iodobenzene to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC. Reactions are often complete within a few hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
Table of Representative Substrate Oxidations:
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| Benzyl alcohol | ACT (1 mol%), NaOCl, KBr | Benzaldehyde | >95 | [12] |
| 1-Octanol | ACT (1 mol%), NaOCl, KBr | Octanal | ~90 | [12] |
| Geraniol | ACT (1 mol%), NaOCl, KBr | Geranial | ~85 | [12] |
| 1-Phenylethanol | AZADO (1 mol%), PIDA | Acetophenone | >98 | [3] |
| (-)-Menthol | AZADO (1 mol%), PIDA | (-)-Menthone | 95 | |
| 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose | AZADO (1 mol%), PIDA | Corresponding ketone | 90 (on 20g scale) |
Safety and Handling
Nitroxyl radicals such as TEMPO, ACT, and AZADO are generally stable solids. However, they are oxidizing agents and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. Store in a cool, dry place away from incompatible materials. The co-oxidants used in these reactions, particularly sodium hypochlorite and hypervalent iodine reagents, should be handled with care according to their respective safety data sheets (SDS).
Conclusion and Future Outlook
The development of advanced nitroxyl radical catalysts like 4-acetamido-TEMPO and AZADO has significantly expanded the toolbox for the selective oxidation of alcohols in the synthesis of pharmaceutical intermediates. Their enhanced reactivity, broader substrate scope, and compatibility with green chemistry principles make them powerful alternatives to traditional methods. As the demand for more efficient and sustainable pharmaceutical manufacturing processes continues to grow, the application of these and next-generation organocatalysts is poised to become even more widespread. Future research will likely focus on the development of even more active and selective catalysts, as well as their immobilization on solid supports for easier recovery and recycling in continuous flow processes.
References
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones by catalytic sodium hypochlorite. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Rafiee, M., Konz, Z. M., Graaf, M. D., Koolman, H. F., & Stahl, S. S. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations.
- Schroeder, C. M., Politano, F., Ohlhorst, K. K., & Leadbeater, N. E. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Advances, 13(36), 25459-25463.
- Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413.
- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
- Bobbitt, J. M., Eddy, N. A., Richardson, J. J., Murray, S. A., & Tilley, L. J. (2014). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Organic Syntheses, 91, 215-231.
- Iwabuchi, Y. (2013). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. Chemical and Pharmaceutical Bulletin, 61(12), 1197-1213.
- Stahl, S. S., et al. (2015). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 137(4), 1466-1475.
-
Wikipedia. (n.d.). Bobbitt's salt. Retrieved from [Link]
- Shibuya, M., et al. (2011). Practical Preparation Methods for Highly Active Azaadamantane-Nitroxyl-Radical-Type Oxidation Catalysts. Synthesis, 2011(21), 3418-3426.
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Rafiee, M., et al. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. OSTI.GOV. [Link]
- Bobbitt, J. M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions.
- Anelli, P. L., Montanari, F., & Quici, S. (1988). A very mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones. Organic Syntheses, 69, 212.
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Wikipedia. (n.d.). 4-Acetamido-TEMPO. Retrieved from [Link]
- Schroeder, C. M., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones.
- Fukuto, J. M., et al. (2016). A recent history of nitroxyl chemistry, pharmacology and therapeutic potential. British Journal of Pharmacology, 173(4), 548-560.
- ResearchGate. (n.d.). SBA-15 Supported 1-Methyl-2-azaadamanane N-Oxyl (1-Me-AZADO)
- MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules, 28(2), 593.
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- ResearchGate. (n.d.). New Synthesis of Nitroxyl Radicals of the Piperidine and Tetrahydropyridine Series.
- PubMed. (n.d.). A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor.
- PubMed Central. (n.d.).
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- Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents.
- PubMed. (2020). Role of nitroxyl (HNO)
- Semantic Scholar. (2014).
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- Erasteel. (n.d.).
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Application Notes and Protocols for Oxalamide Ligands in Catalysis
Introduction: The Rise of Oxalamide Ligands in Modern Catalysis
Oxalamide ligands have emerged as a versatile and powerful class of N,N'-bidentate ligands in transition metal catalysis. Their prevalence stems from a combination of desirable characteristics: straightforward and modular synthesis, remarkable stability, and highly tunable steric and electronic properties.[1][2] The core oxalamide backbone provides a robust chelation motif for a variety of transition metals, including copper, palladium, ruthenium, and rhodium.[3][4][5][6] This adaptability has led to their successful application in a wide array of catalytic transformations, most notably in cross-coupling reactions, aerobic oxidations, and asymmetric synthesis.[7][8][9]
The two amide nitrogen atoms of the oxalamide scaffold coordinate with a metal center to form a stable five-membered chelate ring. The substituents on these nitrogen atoms can be easily varied, allowing for precise control over the catalyst's reactivity and selectivity. This modularity is a key advantage, enabling researchers to develop tailored catalysts for specific substrates and reactions. For instance, C₂-symmetric chiral oxalamides are instrumental in asymmetric catalysis, where they create a well-defined chiral environment around the metal center to induce high enantioselectivity.[5][10][11]
This guide provides a comprehensive overview of the general reaction setup for utilizing oxalamide ligands in catalysis, with a focus on practical protocols and the underlying scientific principles.
Ligand Design and Synthesis: A Modular Approach
The synthetic accessibility of oxalamide ligands is a significant factor in their widespread use. The most common method involves the condensation of oxalyl chloride with two equivalents of a primary amine. This straightforward reaction allows for the introduction of a wide variety of substituents on the nitrogen atoms.
Protocol 1: General Synthesis of an N,N'-Disubstituted Oxalamide Ligand
This protocol describes a general procedure for the synthesis of a symmetrical N,N'-diaryl or N,N'-dialkyl oxalamide ligand.
Materials:
-
Primary amine (2.2 equivalents)
-
Oxalyl chloride (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (2.5 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolution of Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (if an acid-labile protecting group is not present), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude oxalamide ligand can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction of oxalyl chloride with atmospheric moisture.
-
Excess Amine/Base: The reaction generates two equivalents of HCl, which must be neutralized by a base (like triethylamine or excess primary amine) to prevent protonation of the starting amine and drive the reaction to completion.
-
Slow Addition at 0 °C: The acylation reaction is highly exothermic. Slow, controlled addition at low temperature prevents side reactions and ensures safety.
In Situ Catalyst Generation: A Practical Approach
For many applications, particularly in high-throughput screening and reaction optimization, the active catalyst is generated in situ from the oxalamide ligand and a suitable metal precursor. This approach avoids the need to synthesize, isolate, and characterize the often air-sensitive metal-ligand complex.
Workflow for In Situ Catalyst Preparation
Sources
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing BTMPO-Catalyzed Coupling Reactions
Welcome to the technical support center for optimizing copper-catalyzed cross-coupling reactions using the N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) ligand. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the success of your BTMPO-catalyzed coupling experiments.
Introduction to BTMPO-Catalyzed Coupling
The copper-catalyzed N-arylation of amines, a modern iteration of the classic Ullmann condensation, is a cornerstone of synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] The development of sophisticated ligands has been instrumental in expanding the scope and improving the efficiency of these reactions under milder conditions.[3][4][5] Among these, BTMPO has emerged as a highly effective bis(N-aryl) substituted oxalamide ligand, particularly for the challenging coupling of sterically hindered secondary amines with less reactive (hetero)aryl chlorides.[6][7] Its electron-rich nature and steric profile are crucial for its high efficiency in these transformations.[6]
This guide will provide a comprehensive overview of the key parameters influencing the success of BTMPO-catalyzed reactions and offer practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is BTMPO and why is it used in copper-catalyzed coupling reactions?
A: BTMPO, or N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, is a bidentate ligand used to facilitate copper-catalyzed cross-coupling reactions. It is particularly advantageous for the N-arylation of sterically hindered secondary amines with aryl bromides and chlorides.[7] The electron-rich trimethoxyphenyl groups and the oxalamide backbone of BTMPO enhance the catalytic activity of the copper center, enabling the coupling of challenging substrates that may yield poor results with other ligand systems.[6]
Q2: What is the general catalytic cycle for a BTMPO-catalyzed N-arylation?
A: The catalytic cycle is believed to involve the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide to form a copper(III) species. Reductive elimination from this intermediate then yields the desired N-arylated product and regenerates the active copper(I) catalyst. The BTMPO ligand coordinates to the copper center throughout this process, stabilizing the intermediates and facilitating the elementary steps of the cycle.
Q3: What are the typical starting materials for a BTMPO-catalyzed coupling?
A: The reaction typically involves a (hetero)aryl halide (often a bromide or chloride), a primary or secondary amine, a copper(I) source (commonly CuI), the BTMPO ligand, and a base in a suitable solvent.[6] This system is particularly well-suited for coupling various amines with a broad range of aryl and heteroaryl chlorides.[6]
Q4: Why is the choice of base so critical in these reactions?
A: The base plays a crucial role in deprotonating the amine nucleophile to form the corresponding amide, which is a key step in the catalytic cycle.[8][9] The strength and nature of the base can significantly impact the reaction rate and yield. An inappropriate base can lead to incomplete deprotonation, side reactions, or catalyst inhibition.[8] For the CuI/BTMPO system, an inorganic base like potassium phosphate (K₃PO₄) has been found to be highly effective.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your BTMPO-catalyzed coupling experiments.
Problem 1: Low or No Product Yield
A lack of product formation is a common issue that can stem from several factors.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Inactive Catalyst | The active Cu(I) species is susceptible to oxidation to inactive Cu(II). This can be caused by residual oxygen in the reaction vessel or impure reagents. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. 2. Inert Atmosphere: Assemble the reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques. 3. Use Fresh Reagents: Employ freshly purchased or purified aryl halide and amine. The copper salt (CuI) should be of high purity. |
| Insufficient Base Strength or Solubility | The base may not be strong enough to deprotonate the amine, especially if the amine is weakly acidic. Poor solubility of the base can also lead to low effective concentrations. | 1. Base Selection: For the BTMPO system, K₃PO₄ is a proven, effective base.[6] If yields are low, ensure the base is finely powdered and dry. Consider screening other inorganic bases like Cs₂CO₃ if solubility is suspected to be an issue. 2. Solvent Choice: DMSO is an excellent solvent for this system as it helps to dissolve the base and other reaction components.[6] |
| Sub-optimal Temperature | Copper-catalyzed couplings often require elevated temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides. | 1. Increase Temperature: The recommended temperature for CuI/BTMPO catalyzed coupling of aryl chlorides is 120 °C.[6] If the reaction is sluggish, a modest increase in temperature (e.g., to 130-140 °C) may be beneficial, but monitor for potential decomposition. |
| Steric Hindrance | While BTMPO is excellent for sterically hindered amines, extremely bulky substrates can still present a challenge, leading to slow reaction rates.[10][11] | 1. Increase Reaction Time: For highly hindered substrates, extending the reaction time beyond the standard protocol may be necessary. 2. Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the kinetic barrier. |
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions.
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| Homocoupling of Aryl Halide (Biaryl Formation) | This can occur, particularly at high temperatures, through a competing reaction pathway. | 1. Optimize Temperature: Avoid excessively high temperatures. Stick to the recommended 120 °C for the BTMPO system.[6] 2. Ligand-to-Copper Ratio: Ensure the correct stoichiometry of BTMPO to CuI is used. An excess of ligand can sometimes suppress side reactions. |
| Hydrodehalogenation of Aryl Halide | The aryl halide is reduced to the corresponding arene. This can be caused by trace amounts of water or other proton sources. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use oven-dried glassware. 2. High-Purity Reagents: Impurities in the starting materials can sometimes act as proton donors. |
| Amine Oxidation or Decomposition | Some amines can be sensitive to the reaction conditions, leading to degradation. | 1. Lower Temperature: If substrate decomposition is suspected, try running the reaction at a slightly lower temperature (e.g., 100-110 °C) for a longer duration. 2. Protect Sensitive Functional Groups: If the amine contains other reactive functional groups, they may need to be protected prior to the coupling reaction. |
Problem 3: Incomplete Conversion
When the reaction stalls before the starting material is fully consumed.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst can deactivate over the course of the reaction due to aggregation or poisoning by impurities. | 1. Check Reagent Purity: Ensure all starting materials are of high purity. Certain functional groups on the substrates can coordinate to the copper and inhibit catalysis.[9] 2. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help drive it to completion. |
| Equilibrium Limitations | For some substrate combinations, the reaction may reach an equilibrium state before full conversion is achieved. | 1. Use Excess Reagent: Employing a slight excess (1.1-1.2 equivalents) of the amine can help to push the equilibrium towards the product side. |
Optimized Reaction Conditions
The following table summarizes the generally optimized conditions for the CuI/BTMPO-catalyzed coupling of (hetero)aryl chlorides with amines, based on established literature.[6]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Catalyst | CuI (Copper(I) Iodide) | A readily available and effective copper(I) source. Other Cu(I) salts may also be effective. |
| Ligand | BTMPO | Superior for coupling with sterically hindered secondary amines and less reactive aryl chlorides.[6][7] |
| Catalyst Loading | 5-10 mol% | Sufficient for most transformations. Higher loadings may be needed for particularly challenging substrates. |
| Ligand Loading | 5-10 mol% | Typically used in a 1:1 ratio with the copper catalyst. |
| Base | K₃PO₄ (Potassium Phosphate) | A strong, yet non-nucleophilic base that is highly effective in this system.[6] |
| Base Stoichiometry | 2.0 equivalents | Ensures complete deprotonation of the amine. |
| Solvent | DMSO (Dimethyl Sulfoxide) | A polar aprotic solvent that facilitates the dissolution of the base and promotes the reaction.[6] |
| Temperature | 120 °C | Optimal for achieving a good reaction rate with aryl chlorides without significant decomposition.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Cu(I) catalyst. |
Experimental Protocols
General Protocol for CuI/BTMPO-Catalyzed N-Arylation of a Secondary Amine with an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
BTMPO (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol), finely powdered and dried
-
Anhydrous DMSO (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add CuI (5 mol%), BTMPO (5 mol%), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 equiv.) and the secondary amine (1.2 equiv.) to the reaction tube.
-
Solvent Addition: Add anhydrous DMSO (to achieve a concentration of ~0.2 M with respect to the aryl chloride) via syringe.
-
Reaction: Place the sealed reaction tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylated product.
Catalytic Cycle and Workflow Visualization
Proposed Catalytic Cycle for BTMPO-Copper Catalyzed N-Arylation
Caption: Proposed catalytic cycle for the CuI/BTMPO-catalyzed N-arylation of amines.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for BTMPO-catalyzed coupling.
References
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. Retrieved January 5, 2026, from [Link]
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New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu-Catalyzed Amination. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2024). PubMed Central. Retrieved January 5, 2026, from [Link]
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Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. (2024). ChemistryViews. Retrieved January 5, 2026, from [Link]
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Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Catalysis. Retrieved January 5, 2026, from [Link]
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Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). Semantic Scholar. Retrieved January 5, 2026, from [Link]
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Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. (2015). Synfacts. Retrieved January 5, 2026, from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. (2004). PubMed. Retrieved January 5, 2026, from [Link]
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A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved January 5, 2026, from [Link]
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Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of the Chan--Evans--Lam reaction proceeding. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Ullmann reaction. (n.d.). SlideShare. Retrieved January 5, 2026, from [Link]
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Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross‐Coupling of Aryl Halides with Hydrazine Hydrate in Water. (n.d.). Zendy. Retrieved January 5, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
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Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved January 5, 2026, from [Link]
-
Ullmann reaction. (2020). L.S.College, Muzaffarpur. Retrieved January 5, 2026, from [Link]
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- 11. osti.gov [osti.gov]
Technical Support Center: Optimizing N-Arylation Yields with BTMPO
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for improving the yield and reproducibility of N-arylation reactions using BTMPO (N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide) . This document is designed for researchers, chemists, and drug development professionals who are leveraging this advanced ligand in their synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your results.
Foundational Knowledge: Understanding the Role of BTMPO
Before troubleshooting, it's crucial to understand the components of your reaction. BTMPO is a highly effective oxalamide-based ligand specifically designed for copper-catalyzed N-arylation reactions, a modern iteration of the classic Ullmann condensation.
Q1: What is BTMPO and what is its precise role in N-arylation?
A1: BTMPO, or N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, is an organic molecule that acts as a ligand in copper-catalyzed cross-coupling reactions. Its primary function is to bind to the copper catalyst, forming a complex that is more soluble and catalytically active than the copper salt alone. This complex facilitates the key steps of the catalytic cycle, enabling the reaction to proceed under milder conditions, with a broader substrate scope, and often in higher yields compared to traditional, ligand-less Ullmann reactions.[1] Specifically, the BTMPO ligand helps to stabilize the active copper species and promotes the crucial reductive elimination step that forms the desired C-N bond.
Q2: What is the proposed catalytic cycle for a Copper/BTMPO N-arylation?
A2: The catalytic cycle for a Cu/BTMPO-mediated N-arylation is believed to proceed through several key steps involving different oxidation states of copper. While the precise mechanism is a subject of ongoing research, a generally accepted pathway is illustrated below. The BTMPO ligand (L) plays a critical role in stabilizing the copper intermediates and facilitating the final bond-forming step.
Sources
Technical Support Center: Troubleshooting Low Catalytic Turnover with BTMPO Ligand
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Welcome to the technical support center for troubleshooting catalytic reactions involving the (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (BTMPO) ligand. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low catalytic turnover. The following information is presented in a question-and-answer format to directly address specific experimental challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the BTMPO ligand and its role in catalysis, providing foundational knowledge to aid in troubleshooting.
Question 1: What is the role of the BTMPO ligand in catalysis, and how does it facilitate turnover?
Answer: BTMPO is a stable nitroxyl radical that primarily functions as a co-catalyst in various oxidation reactions.[1] Its catalytic activity stems from its ability to participate in redox cycles. In a typical aerobic oxidation of an alcohol, for instance, the BTMPO radical is oxidized to the corresponding oxoammonium ion.[2] This highly electrophilic species then oxidizes the alcohol to the corresponding aldehyde or ketone, while being reduced back to the hydroxylamine form.[2] A co-catalyst, often a transition metal complex, is then required to regenerate the active nitroxyl radical from the hydroxylamine, completing the catalytic cycle and allowing for turnover.[3] The efficiency of this regeneration step is crucial for achieving high catalytic turnover.
Question 2: What are the most common reasons for observing low catalytic turnover when using BTMPO?
Answer: Low catalytic turnover in BTMPO-mediated reactions can often be attributed to several key factors:
-
Catalyst Deactivation: The active catalytic species can be deactivated through various pathways, including poisoning by impurities, degradation of the BTMPO ligand, or instability of the co-catalyst.[4][5]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentrations can significantly impact the reaction rate and overall turnover.[6][7]
-
Inefficient Co-catalyst Regeneration: The catalytic cycle relies on the efficient regeneration of the BTMPO radical. If the co-catalyst is not performing this role effectively, the overall turnover will be low.[3]
-
Substrate-Related Issues: The nature of the substrate itself, including steric hindrance or the presence of coordinating functional groups, can affect its interaction with the catalytic species and hinder turnover.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific problems leading to low catalytic turnover.
Guide 1: Issue - The reaction starts but stalls, or the conversion is consistently low.
Question: My reaction shows initial activity, but then slows down or stops completely, resulting in poor turnover. What's happening and how can I fix it?
Answer: This is a classic symptom of catalyst deactivation. The initial activity indicates that the catalytic cycle is operational, but one or more components are losing their efficacy over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols:
Protocol 1: Purity Assessment of Starting Materials
-
Substrate Purification: If impurities are suspected, purify the substrate using an appropriate technique (e.g., recrystallization, distillation, or column chromatography).[9] Ensure the purified substrate is thoroughly dried.
-
Solvent Purification: Use freshly distilled, anhydrous solvents.[10] Consider passing the solvent through a column of activated alumina to remove trace impurities.
-
Re-run the Reaction: Perform the reaction with the purified materials under the original conditions and compare the turnover to the previous attempt.
Causality: Impurities, such as sulfur or phosphorus compounds, can act as poisons to the metal co-catalyst, irreversibly binding to the active sites and halting the catalytic cycle.[11] Water can also lead to catalyst deactivation through various mechanisms.[4]
Guide 2: Issue - The reaction is very slow from the beginning.
Question: My reaction has a consistently low rate, leading to poor turnover over a standard reaction time. How can I improve the kinetics?
Answer: A consistently slow reaction rate suggests that the reaction conditions are not optimal for the catalytic system. The solvent, temperature, and concentration of catalytic species are key parameters to investigate.
Troubleshooting and Optimization Table:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Solvent | Poor stabilization of transition states or low solubility of reactants. | Screen a range of solvents with varying polarities.[6] | The solvent can significantly influence reaction rates by stabilizing intermediates and transition states.[12][13][14] Polar solvents may better stabilize charged intermediates in the catalytic cycle.[6] |
| Temperature | Insufficient thermal energy to overcome the activation barrier. | Incrementally increase the reaction temperature while monitoring for catalyst decomposition. | Higher temperatures generally increase reaction rates, but can also accelerate catalyst deactivation pathways if too high. |
| Co-catalyst Loading | Insufficient concentration of the active co-catalyst. | Increase the loading of the co-catalyst in a stepwise manner (e.g., from 1 mol% to 5 mol%). | A higher concentration of the active catalyst will lead to a faster reaction rate, assuming it's a rate-limiting component. |
| BTMPO Loading | The concentration of the BTMPO ligand may be rate-limiting. | Increase the BTMPO loading and observe the effect on the initial reaction rate. | The concentration of the nitroxyl radical can directly impact the rate of the oxidation step. |
| Base | Inadequate deprotonation of the alcohol or hydroxylamine intermediate. | If applicable to your system, screen different organic or inorganic bases. | In some systems, a base is crucial for facilitating key steps in the catalytic cycle.[15] |
Experimental Protocols:
Protocol 2: Solvent Screening
-
Select a Diverse Set of Solvents: Choose solvents with a range of polarities and coordinating abilities (e.g., toluene, acetonitrile, dichloromethane, ethyl acetate).[16]
-
Set Up Parallel Reactions: In parallel, run small-scale reactions in each solvent under identical conditions (temperature, concentrations).
-
Monitor Reaction Progress: Analyze aliquots from each reaction at regular intervals (e.g., by GC or LC-MS) to determine the initial rates and final conversions.
-
Analyze Results: Compare the performance in each solvent to identify the optimal medium for your specific substrate and catalyst system.
Causality: The choice of solvent can have a profound impact on both the rate and selectivity of a catalytic reaction.[13][14] The solvent interacts with the catalyst, substrates, and intermediates, and these interactions can alter the energy landscape of the reaction.[12]
Section 3: Advanced Considerations and System-Level Optimization
Question: I've optimized the basic reaction conditions, but the turnover is still not at the desired level. What other factors could be at play?
Answer: If basic optimizations are insufficient, it's time to consider more subtle aspects of the catalytic system and potential alternative pathways.
Logical Relationship Diagram:
Caption: Advanced factors influencing catalytic turnover.
In-Depth Analysis:
-
Ligand Modification: The steric and electronic properties of the nitroxyl radical can influence its reactivity. While BTMPO is a standard, related ligands with different steric bulk around the radical center might offer improved performance for specific substrates.[2] Rational ligand modification can be a powerful tool to maximize turnover rates.[17]
-
Co-catalyst Variation: The nature of the metal co-catalyst and its ligands are critical. If you are using a copper-based co-catalyst, for example, exploring different copper salts or ligands could enhance the rate of BTMPO regeneration.[18] In some cases, switching to a different metal, such as ruthenium or iron, may be beneficial.[2][19]
-
Deactivation Pathways: A deeper investigation into potential catalyst deactivation pathways may be necessary.[20][21] This could involve mechanistic studies to identify catalyst resting states or decomposition products. Understanding these pathways is key to designing more robust catalytic systems.[5]
By systematically working through these troubleshooting guides and considering the underlying chemical principles, you can effectively diagnose and resolve issues of low catalytic turnover in your BTMPO-mediated reactions.
References
-
Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Substantial C-Cl Bond and Concerted Substitution — A DFT Study on the Mechanism of CuI/BTMPO Catalyzed Coupling Reaction of Chlorobenzene and Benzylamine - ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF 6 ] | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Impact of solvents on catalysis in micropores: Is the pore-half full or half-empty?. Available at: [Link]
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - PMC - NIH. Available at: [Link]
-
Identifying general reaction conditions by bandit optimization. Available at: [Link]
-
Can the Rate of a Catalytic Turnover Be Altered by Ligands in the Absence of Direct Binding Interactions? - PubMed. Available at: [Link]
-
rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Efficient and selective aerobic oxidation of alcohols into aldehydes and ketones using ruthenium/TEMPO as the catalytic system - PubMed. Available at: [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alter - ChemRxiv. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]
-
Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - MDPI. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. Available at: [Link]
-
Deactivation Pathways in Transition Metal Catalysis - Macmillan Group. Available at: [Link]
-
Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds | Request PDF - ResearchGate. Available at: [Link]
-
Design and Isolation of Stable Nitroxy Radicals - Wix.com. Available at: [Link]
-
Sol–gel Entrapped Nitroxyl Radicals: Catalysts of Broad Scope - qualitas1998.net. Available at: [Link]
-
Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC - NIH. Available at: [Link]
-
Data-driven multi-objective optimization tactics for catalytic asymmetric reactions | Catalysis | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
AEROBIC OXIDATION OF ALCOHOLS WITH HOMOGENEOUS CATALYSTS BASED ON NITROXYL RADICALS - HELDA - University of Helsinki. Available at: [Link]
-
Base promoted aerobic oxidation of alcohols to corresponding aldehydes or ketones catalyzed by CuCl/TEMPO - ResearchGate. Available at: [Link]
-
Rational ligand modification maximizes turnover rate in a model Pd-catalyzed C-H arylation. Available at: [Link]
Sources
- 1. markiron.wixsite.com [markiron.wixsite.com]
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- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 12. Impact of solvents on catalysis in micropores: Is the pore-half full or half-empty? - American Chemical Society [acs.digitellinc.com]
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- 18. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
Welcome to the technical support center for the purification of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and extensive experience in synthetic and medicinal chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, providing potential causes and actionable solutions.
Issue 1: The isolated product is a colored solid (e.g., yellow or brown), not the expected white powder.
-
Potential Cause 1: Presence of Oxidized Impurities. The 2,4,6-trimethoxyphenyl moiety is electron-rich and can be susceptible to oxidation, leading to colored byproducts. This can be exacerbated by prolonged exposure to air, light, or residual acidic/basic impurities from the synthesis.
-
Solution 1: Recrystallization with Activated Charcoal.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
-
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
-
Gently boil the solution for 5-10 minutes. The charcoal will adsorb many of the colored impurities.
-
Perform a hot filtration to remove the charcoal. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration.[1]
-
-
Potential Cause 2: Residual Starting Material. Incomplete reaction can leave unreacted 2,4,6-trimethoxyaniline, which is prone to oxidation and can impart color to the final product.
-
Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography is a more rigorous purification method.[2][3][4] A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from colored impurities and unreacted starting materials.[5]
Issue 2: Low yield of purified product after recrystallization.
-
Potential Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may have too high a solubility for the product at low temperatures, leading to significant loss of product in the mother liquor.
-
Solution 1: Solvent Screening and Optimization.
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at elevated temperatures and low solubility at room temperature or below.[6]
-
Consider using a mixed solvent system. For instance, dissolve the compound in a good solvent (e.g., dichloromethane or acetone) and then add a poor solvent (e.g., hexane or water) dropwise until the solution becomes slightly turbid. Gently heat to redissolve and then allow to cool slowly.[1]
-
-
Potential Cause 2: Premature Crystallization during Hot Filtration. If the product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities or charcoal, this can lead to significant product loss.
-
Solution 2: Efficient Hot Filtration Technique.
-
Use a pre-heated filter funnel.
-
Keep the solution at or near its boiling point during filtration.
-
Use a fluted filter paper for a faster filtration rate.
-
Add a small amount of extra hot solvent to the filtration setup just before filtering to saturate the atmosphere with solvent vapor and reduce cooling.
-
Issue 3: The product "oils out" instead of forming crystals during recrystallization.
-
Potential Cause 1: The solution is too concentrated or cooled too quickly. This can cause the product to come out of solution as a super-saturated liquid (oil) rather than forming an ordered crystal lattice.[1]
-
Solution 1: Slower Cooling and Dilution.
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to slightly dilute the solution.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[6]
-
-
Potential Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to oiling out.
-
Solution 2: Pre-purification or Seeding.
-
If the crude product is highly impure, consider a preliminary purification step like a simple wash or a quick filtration through a small plug of silica gel before attempting recrystallization.
-
If you have a small amount of pure product, use it as a seed crystal. Add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
-
Issue 4: Column chromatography is slow or provides poor separation.
-
Potential Cause 1: Incorrect Mobile Phase Polarity. If the mobile phase is too polar, all components will elute quickly with little separation. If it's not polar enough, the desired compound may not move from the origin.
-
Solution 1: Optimize the Mobile Phase with TLC.
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system.[3][5]
-
Test various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
The ideal mobile phase should give your desired product an Rf value of approximately 0.3-0.4 for good separation on a column.[4]
-
-
Potential Cause 2: Improper Column Packing. Air bubbles or channels in the silica gel can lead to a non-uniform flow of the mobile phase, resulting in broad peaks and poor separation.
-
Solution 2: Proper Column Packing Technique.
-
Pack the column using a slurry method, where the silica gel is mixed with the initial mobile phase and then poured into the column.
-
Gently tap the column as the silica settles to ensure a uniform packing.
-
Run the mobile phase through the column for a while before loading the sample to ensure the packing is stable.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide?
A1: Based on common synthetic routes (e.g., the reaction of 2,4,6-trimethoxyaniline with oxalyl chloride or diethyl oxalate), the most probable impurities include:
-
Unreacted 2,4,6-trimethoxyaniline: The starting amine.
-
Mono-acylated intermediate: N-(2,4,6-trimethoxyphenyl)oxamic acid or its corresponding ester.
-
Byproducts from side reactions: Depending on the reaction conditions, small amounts of other related compounds may form.
-
Oxidation products: As mentioned in the troubleshooting guide, the electron-rich aromatic rings are susceptible to oxidation.
Q2: What is a good starting point for a recrystallization solvent for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide?
A2: Given the structure of the molecule, which has both polar amide groups and relatively non-polar trimethoxyphenyl groups, a solvent of intermediate polarity is a good starting point. Solvents like ethanol, isopropanol, or ethyl acetate are often suitable for such compounds.[5] A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, can also be very effective for fine-tuning the solubility.[4]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[3]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of a sample.
Q4: Is it better to use recrystallization or column chromatography for purification?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is often faster and more economical for removing small amounts of impurities, especially if the crude product is already relatively pure (>90%). It is also more scalable for larger quantities.[5]
-
Column chromatography is more effective for separating complex mixtures of compounds with similar polarities or when the crude product is highly impure.[2][4]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to determine the optimal mobile phase that gives the target compound an Rf of ~0.3-0.4.[4] A common starting point for compounds like this is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting guide for recrystallization issues.
References
-
SUPPLEMENTARY INFORMATION . Columbia University. [Link]
-
Supporting Information 1 . HU Berlin - Physik. [Link]
-
Supporting Information for Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid . Beilstein Journals. [Link]
Sources
Stability and degradation issues with BTMPO ligand
Introduction
Welcome to the technical support guide for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), a specialized oxalamide ligand pivotal for advancing modern catalytic chemistry, particularly in copper-catalyzed cross-coupling reactions.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability and potential degradation of BTMPO. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maximizing catalytic efficiency, and preserving the integrity of your research outcomes. We will delve into the fundamental properties of BTMPO, address common experimental challenges in a troubleshooting format, and provide validated protocols for handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What is BTMPO?
A: BTMPO is a white to off-white powder, chemically known as N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.[2] Its molecular formula is C₂₀H₂₄N₂O₈, with a molecular weight of approximately 420.41 g/mol .[3] It belongs to the family of oxalamide ligands and is primarily utilized to facilitate copper-catalyzed C-N and C-O cross-coupling reactions.[1] The electron-rich trimethoxyphenyl groups are key to its function and stability.
Q2: What are the primary applications of BTMPO?
A: BTMPO is principally used as a ligand in catalysis. Its robust structure is designed to form stable, active complexes with copper, enabling the efficient coupling of aryl bromides with secondary amines and phenols.[1][4] The stability of related oxalamide ligands in high-temperature catalytic reactions suggests BTMPO is well-suited for demanding synthetic conditions.[4]
Q3: What are the recommended storage conditions for BTMPO?
A: To ensure long-term stability and prevent degradation, solid BTMPO should be stored at temperatures below -15°C in a tightly sealed container. The primary objective is to minimize exposure to moisture, atmospheric oxygen, and elevated temperatures, which can compromise the ligand's integrity over time.
Q4: Is BTMPO soluble in common laboratory solvents?
A: While specific quantitative solubility data is not widely published, BTMPO is generally characterized as having low solubility in many common solvents.[5] For experimental use, it is typically dissolved in anhydrous, polar aprotic solvents such as Dioxane, Tetrahydrofuran (THF), or Dimethylformamide (DMF). It is crucial to use anhydrous solvents to prevent hydrolysis of the amide bonds.
Troubleshooting Guide: Stability and Degradation Issues
Researchers may encounter issues such as inconsistent reaction yields, complete reaction failure, or the appearance of unexpected byproducts. These problems can often be traced back to the degradation of the BTMPO ligand. This guide provides a systematic approach to troubleshooting these challenges.
Logical Troubleshooting Workflow
Below is a diagnostic workflow to help identify the root cause of issues potentially related to BTMPO stability.
Caption: A logical workflow for troubleshooting BTMPO-related issues.
Common Problems and Solutions in Q&A Format
Q: My copper-catalyzed reaction is sluggish or fails completely. How can I determine if BTMPO degradation is the cause?
A: Ligand integrity is paramount for catalytic activity.
-
Causality: The BTMPO ligand coordinates with the copper center to form the active catalyst. If the ligand has degraded, this complex cannot form efficiently, leading to a loss of catalytic activity. The most likely non-catalytic degradation pathways are hydrolysis of the oxalamide core or oxidative damage to the electron-rich aromatic rings.
-
Troubleshooting Steps:
-
Visual Inspection: Check the solid BTMPO for any change in appearance from its typical white/off-white powder form.[2] Clumping or discoloration can indicate moisture absorption or degradation.
-
Purity Analysis: Assess the purity of your BTMPO stock using ¹H NMR or HPLC (see Protocol 2). Compare the spectrum to a reference standard or the supplier's Certificate of Analysis. The appearance of new signals, particularly in the aromatic or methoxy regions of the NMR, or new peaks in the HPLC chromatogram, points to degradation.
-
Control Experiment: Run the reaction with a fresh, unopened vial of BTMPO. If this reaction proceeds as expected, it strongly suggests your previous stock of ligand was compromised.
-
Q: I observe multiple unknown spots on my TLC plate that are not starting material or product. Could these be from the ligand?
A: Yes, degradation of BTMPO can generate polar byproducts.
-
Causality: The primary degradation pathway under aqueous or non-anhydrous conditions is the hydrolysis of the two amide bonds in the oxalamide backbone. This cleavage would result in 2,4,6-trimethoxyaniline and oxalic acid derivatives, which are significantly more polar than the parent ligand.
-
Troubleshooting Steps:
-
Run a Ligand-Only Control: Spot your BTMPO solution on a TLC plate and elute. If you see more than one spot, the ligand solution itself is impure or is degrading on the silica plate.
-
Check Your Solvents: Ensure all solvents used for the reaction and for preparing the BTMPO stock solution are certified anhydrous. Use freshly opened bottles or properly dried solvents.
-
Avoid Extreme pH: BTMPO's amide linkages are susceptible to cleavage under strongly acidic or basic conditions. If your reaction requires such conditions, consider adding the ligand at a later stage or investigate alternative, more robust ligands.
-
Potential Degradation Pathway
The hydrolysis of the oxalamide core is a primary concern, especially in the presence of water and acid or base catalysts.
Caption: Postulated hydrolytic degradation pathway for BTMPO.
Experimental Protocols & Data
Protocol 1: Recommended Handling and Storage
-
Long-Term Storage: Upon receipt, store the sealed container of BTMPO in a freezer at or below -15°C.
-
Weighing and Dispensing: Whenever possible, handle solid BTMPO in an inert atmosphere glovebox to minimize exposure to air and moisture. If a glovebox is unavailable, take the container from the freezer and allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder. Weigh the required amount quickly and purge the container with a dry, inert gas (e.g., Argon or Nitrogen) before resealing tightly.
-
Solution Preparation: Prepare stock solutions using anhydrous solvents. Solvents should be freshly distilled or sourced from a solvent purification system. Prepare only the amount of solution needed for the day's experiments.
-
Solution Storage: While not ideal, if a stock solution must be stored, keep it in a tightly sealed vial with a septum cap, under an inert atmosphere, and refrigerated. Allow it to warm to room temperature before use. For critical applications, fresh solutions are always recommended.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of BTMPO and detecting potential degradation products.
-
Sample Preparation:
-
Accurately prepare a stock solution of BTMPO at ~1 mg/mL in Acetonitrile (ACN).
-
Dilute this stock solution to a working concentration of ~50 µg/mL using a mixture of 50:50 Acetonitrile:Water.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main BTMPO peak relative to the total area of all peaks.
-
The presence of significant secondary peaks, especially early-eluting (more polar) ones, suggests degradation.
-
Data Summary Table
This table summarizes the known and inferred stability characteristics of BTMPO.
| Parameter | Condition | Stability Profile & Recommendations | Source(s) |
| Solid Storage | Long-Term | Stable when stored at ≤ -15°C in a tightly sealed container. | |
| Room Temperature | Not recommended for long-term storage. Risk of gradual degradation from atmospheric moisture and oxygen. | Inferred | |
| Solution Stability | Anhydrous Aprotic Solvents | Moderately stable. Best practice is to prepare fresh solutions for each experiment. | Inferred |
| Chemical Stability | Strong Acids/Bases | Susceptible. Amide bonds are prone to hydrolysis under extreme pH conditions. Avoid or buffer reactions. | General Chemistry |
| Oxidizing Agents | Potential Susceptibility. The electron-rich trimethoxyphenyl rings may be sensitive to strong oxidants. | Inferred | |
| Thermal Stability | High. Related oxalamide ligands are stable in coupling reactions at 100-120°C. | [4] | |
| Photostability | UV/Visible Light | Data not available. As a precaution, store in amber vials or protect from direct light. | General Practice |
References
-
Ethanediamide, N1,N2-bis(2,4,6-trimethoxyphenyl)-. ChemBK. [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. National Center for Biotechnology Information. [Link]
-
Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. National Center for Biotechnology Information. [Link]
-
Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator: in silico, multi-spectroscopic, thermodynamic, and in vitro approaches. ResearchGate. [Link]
-
Oxalamide ligands. ResearchGate. [Link]
-
Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols. Royal Society of Chemistry. [Link]
-
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide. PubChem. [Link]
Sources
- 1. N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) | 957476-07-2 [chemicalbook.com]
- 2. N1,N2-bis(2,4,6-trimethoxyphenyl)-ethanediamide, BTMPO-SINOCOMPOUND [en.sinocompound.com]
- 3. N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 | CID 126500457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Minimizing homocoupling side products in BTMPO-catalyzed reactions
A Senior Application Scientist's Guide to Minimizing Homocoupling Side Products
A Note on Nomenclature: The term "BTMPO" is not widely recognized in peer-reviewed chemical literature. Based on the context of catalyzed oxidation and cross-coupling reactions where homocoupling is a known challenge, this guide has been developed with the hypothesis that "BTMPO" is a likely reference to the well-established TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalytic system. The principles, troubleshooting steps, and mechanistic insights discussed herein are centered around TEMPO and its derivatives, providing a robust framework for addressing selectivity challenges in this class of reactions.
Introduction
Welcome to the Technical Support Center for radical-catalyzed reactions. As researchers and drug development professionals, achieving high selectivity is paramount. TEMPO and its derivatives are powerful catalysts for a range of transformations, most notably the selective oxidation of alcohols. However, when these systems are applied to cross-coupling reactions, the formation of undesired homocoupling byproducts can significantly reduce yields and complicate purification.
This guide provides in-depth, field-proven insights into why homocoupling occurs in TEMPO-catalyzed systems and presents actionable strategies to minimize it. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding side reactions in TEMPO-catalyzed processes.
Q1: What is homocoupling in the context of a TEMPO-catalyzed reaction? A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other to form a symmetrical dimer. For example, in a planned cross-coupling reaction between substrate A and substrate B , homocoupling would result in the formation of A-A or B-B , consuming your reactants and lowering the yield of the desired A-B product. In the specific case of oxidative coupling of terminal alkynes, this is often referred to as Glaser or Hay coupling.[1]
Q2: What is the primary role of TEMPO in these reactions? A2: TEMPO is a stable nitroxyl radical that acts as a catalyst. It is first oxidized by a stoichiometric co-oxidant (the "terminal oxidant") to form a highly reactive N-oxoammonium cation. This cation is the true active species that performs the desired oxidation or facilitates the coupling. After reacting with the substrate, it is reduced to a hydroxylamine, which is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium salt and complete the catalytic cycle.[2][3]
Q3: Why is homocoupling a common problem? A3: Homocoupling is often promoted by the same oxidative conditions required for the main reaction. Key causes include:
-
Presence of Oxygen: When not used as the intended terminal oxidant, ambient oxygen can promote the oxidative dimerization of organometallic intermediates or radical species.[1]
-
Inappropriate Co-oxidant Choice: A co-oxidant that is too aggressive or poorly matched to the substrates can lead to non-selective side reactions, including homocoupling.[4]
-
Sub-optimal Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the rate of substrate homocoupling, the side product will become more prevalent.
Q4: Is over-oxidation of an alcohol to a carboxylic acid a form of homocoupling? A4: No, this is a different side reaction. Over-oxidation occurs when the initial product (an aldehyde) reacts further under the catalytic conditions to form a carboxylic acid. This is particularly common when water is present, as it facilitates the formation of an aldehyde hydrate, which is readily oxidized.[5][6] While it's a selectivity issue, it is mechanistically distinct from the C-C bond formation of a homocoupling reaction.
In-Depth Troubleshooting Guide
This section provides a detailed, problem-and-solution framework for specific experimental issues.
Problem 1: Significant formation of homocoupled product is observed by LC-MS, while starting materials remain.
-
Plausible Cause 1: Uncontrolled Radical Generation & Propagation.
-
Causality: The concentration of the active N-oxoammonium species or other radical intermediates may be too high, or their reaction with the desired cross-coupling partner may be slow. This allows for a competing bimolecular self-reaction (homocoupling) to dominate.
-
Solution:
-
Control the Rate of Co-oxidant Addition: Instead of adding the co-oxidant all at once, use a syringe pump for slow, continuous addition. This maintains a low, steady-state concentration of the active oxidant, favoring the primary reaction pathway.[7]
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rates of all reactions, but it often has a more pronounced effect on higher-order side reactions like homocoupling.
-
Re-evaluate Your Co-oxidant: If using a highly aggressive oxidant like bleach (NaOCl), consider switching to a milder system. For aerobic oxidations, the choice of metal co-catalyst (e.g., Cu vs. Fe) can significantly alter selectivity.[8][9][10]
-
-
-
Plausible Cause 2: Oxygen Contamination (in non-aerobic protocols).
-
Causality: In transition-metal-free cross-coupling reactions where O₂ is not the intended terminal oxidant, residual atmospheric oxygen can be a primary driver for oxidative homocoupling.[1]
-
Solution:
-
Implement Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Maintain an Inert Atmosphere: Run the reaction in a Schlenk flask or glovebox under a positive pressure of inert gas. Ensure all reagent transfers are done via syringe or cannula.
-
-
Problem 2: The reaction is sluggish and produces a mixture of homocoupled and cross-coupled products.
-
Plausible Cause: Poor Catalyst Turnover or Deactivation.
-
Causality: The TEMPO catalyst may be deactivating over the course of the reaction, leading to a stall. Common deactivation pathways include irreversible reaction with electrophiles or ring-opening of the oxoammonium ion.[6][7] When the desired catalysis slows, the background homocoupling reaction can become more significant.
-
Solution:
-
Increase TEMPO Catalyst Loading: While counterintuitive, a slightly higher catalyst loading (e.g., moving from 1 mol% to 5-10 mol%) can sometimes suppress side reactions that are caused by direct interaction between the substrate and an excess of the co-oxidant.[5]
-
Switch to a More Robust Catalyst: Consider using TEMPO derivatives that are more reactive or stable under your conditions. AZADO and ABNO are less sterically hindered and can exhibit significantly higher reactivity, potentially accelerating the desired cross-coupling over the homocoupling pathway.[2][9]
-
Check for Catalyst Poisons: Ensure your starting materials are pure. Electrophilic impurities, in particular, can act as catalyst poisons by reacting with the hydroxylamine intermediate in the catalytic cycle.[7]
-
-
-
Plausible Cause: Sub-optimal pH or Solvent Conditions.
-
Causality: For reactions involving bleach (Anelli-type conditions), the pH is critical. The reaction is most efficient in a buffered system around pH 8.5-9.5.[11] Incorrect pH can slow the desired reaction. Similarly, poor solubility of a reactant in a biphasic system can limit the reaction rate.
-
Solution:
-
Incorporate a Buffer: Use a sodium bicarbonate (NaHCO₃) buffer to maintain the optimal pH range.
-
Add a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., DCM/water), adding a PTC like tetrabutylammonium bromide (TBABr) can dramatically accelerate the reaction by facilitating transport of the oxidant into the organic phase, thereby favoring the desired pathway.[5]
-
-
Mechanistic Insights: The Divergence of Reaction Pathways
Understanding the underlying mechanism is key to rational optimization. The desired cross-coupling and undesired homocoupling pathways diverge from a common intermediate pool. The goal is to direct the reaction flux exclusively toward the desired product.
The diagram below illustrates the general catalytic cycle for a TEMPO-mediated oxidative reaction and highlights the critical juncture where homocoupling can compete with the desired transformation.
Caption: Divergence of cross-coupling and homocoupling pathways.
The key to minimizing homocoupling is to ensure that the reaction of the activated intermediate (Activated Substrate A*) with the second coupling partner (Substrate B) is significantly faster than its reaction with another molecule of the starting material (Substrate A).
Optimization Protocols & Data
Table 1: Troubleshooting Reaction Parameters
| Parameter | Symptom of Mis-optimization | Recommended Action | Rationale |
| Co-oxidant | High levels of homocoupling and/or substrate degradation. | Screen a panel of co-oxidants (e.g., NaOCl, PhI(OAc)₂, O₂/Cu(I), O₂/Fe(NO₃)₃).[10][12] | Different oxidants have varying potentials and mechanisms, directly impacting selectivity. A milder oxidant may disfavor the homocoupling pathway. |
| Temperature | Reaction is either too slow or produces multiple byproducts. | Systematically vary the temperature (e.g., 0 °C, RT, 40 °C). | Lower temperatures often increase selectivity by disfavoring higher activation energy side reactions. |
| Solvent | Poor reaction rate, reagent insolubility. | Test different solvent systems (e.g., CH₃CN, DCM/H₂O, greener alternatives like CPME). | Solvent polarity and phase behavior directly impact reaction kinetics and catalyst stability. |
| pH (for bleach) | Low conversion, formation of chlorinated byproducts.[5] | Add NaHCO₃ to buffer the reaction mixture to pH ~8.5-9.5.[11] | The active oxidant species from bleach is pH-dependent; buffering ensures its optimal form and stability. |
| Catalyst Loading | Reaction stalls or yield is low. | Titrate TEMPO loading from 1 mol% up to 10 mol%. | Ensures sufficient catalyst is present to outcompete direct, non-catalyzed side reactions with the co-oxidant.[5] |
Protocol 1: Screening Co-oxidants for Selectivity
This protocol outlines a systematic approach to identify the optimal co-oxidant to maximize the ratio of cross-coupled to homocoupled product.
-
Setup: Prepare five identical, oven-dried Schlenk flasks equipped with stir bars.
-
Inert Atmosphere: Place all flasks under an inert atmosphere (Argon).
-
Reagents: To each flask, add Substrate A (1.0 equiv), Substrate B (1.2 equiv), TEMPO (0.05 equiv), and the chosen solvent.
-
Co-oxidant Addition:
-
Flask 1: Add NaOCl (1.5 equiv) + KBr (0.1 equiv) in a NaHCO₃ buffer.
-
Flask 2: Add PhI(OAc)₂ (1.5 equiv).
-
Flask 3: Add CuCl (0.05 equiv) and sparge with O₂ (balloon).
-
Flask 4: Add Fe(NO₃)₃·9H₂O (0.05 equiv) and sparge with O₂ (balloon).
-
Flask 5: Add N-Chlorosuccinimide (NCS) (1.5 equiv).
-
-
Reaction: Stir all reactions at a consistent temperature (e.g., room temperature) for 24 hours.
-
Analysis: Take an aliquot from each reaction at set time points (e.g., 1h, 4h, 24h). Quench, dilute, and analyze by LC-MS or calibrated GC/NMR to determine the ratio of desired product to homocoupled byproduct.
Troubleshooting Workflow
If you are encountering issues with homocoupling, follow this logical workflow to diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting homocoupling.
References
-
De Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. [Link]
-
Lauber, M. B., & Stahl, S. S. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(40), 5234-5244. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO Plus Co-Oxidant. Green Chemist's Guide. [Link]
-
Chem-Station. (2014, March 24). TEMPO Oxidation. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245-251. [Link]
-
Jiang, X., Zhang, J., & Ma, S. (2016). An Efficient and Practical Sustainable Oxidation Technology of Alcohols Using Pure O₂ or Even Air as the Oxidant. Journal of the American Chemical Society, 138(27), 8344-8347. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO (General overview). Green Chemist's Guide. [Link]
-
Fey, T., Fischer, H., Bachmann, S., Albert, K., & Bolm, C. (2001). Silica-Supported TEMPO Catalysts: Synthesis and Application in the Anelli Oxidation of Alcohols. The Journal of Organic Chemistry, 66(24), 8154-8159. [Link]
-
Sangeetha, M., & Chen, S.-M. (2020). Oxidative Cross-Coupling of Alcohols and Amines Catalyzed by TEMPO under Transition-Metal-Free Condition. Asian Journal of Organic Chemistry, 9(8), 1276-1285. [Link]
-
Miller, R. A. (2022, March 1). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals [Video]. YouTube. [Link]
-
Rafiee, M., & Al-Mughaid, H. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2038-2044. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Lauber, M. B., & Stahl, S. S. (2014). Aerobic oxidation catalysis with stable radicals. Chemical Communications, 50(40), 5234-5244. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). TEMPO Air Catalyst. Green Chemist's Guide. [Link]
-
Hoover, J. M., & Stahl, S. S. (2013). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(1), 102-105. [Link]
-
Batsanov, A. S., et al. (2005). Requirement for an oxidant in Pd/Cu co-catalyzed terminal alkyne homocoupling to give symmetrical 1,4-disubstituted 1,3-diynes. The Journal of Organic Chemistry, 70(2), 703-706. [Link]
-
Park, J., et al. (2023). TEMPO-immobilized metal–organic frameworks for efficient oxidative coupling of 2-aminophenols and aldehydes to benzoxazoles. CrystEngComm, 25(29), 4125-4131. [Link]
-
Bernard, C. E., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(6), 957-961. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. TEMPO [organic-chemistry.org]
- 9. Aerobic oxidation catalysis with stable radicals - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47081D [pubs.rsc.org]
- 10. TEMPO Air Catalyst - Wordpress [reagents.acsgcipr.org]
- 11. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
BTMPO & Nitroxyl Radical Catalysis Technical Support Center
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for BTMPO and other nitroxyl radical-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing nitroxyl radical catalysts, such as TEMPO and its derivatives, for selective oxidation reactions. While you've inquired specifically about "BTMPO," this acronym is less common in the context of catalytic oxidation than the archetypal catalyst TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) . The principles, mechanisms, and experimental considerations discussed herein are centered on TEMPO but are broadly applicable to the entire class of nitroxyl radical catalysts. This resource provides in-depth, field-proven insights into optimizing your reactions by carefully selecting the base and solvent, along with troubleshooting common issues.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions about the roles of the base and solvent in nitroxyl radical-catalyzed oxidations, particularly in the widely-used Anelli-type (bleach) or metal-catalyzed aerobic oxidation systems.
Q1: What is the precise role of the base in TEMPO-catalyzed alcohol oxidations?
A1: The base plays a critical, multifaceted role in the catalytic cycle. Its primary function is to facilitate the deprotonation of the alcohol substrate. In many TEMPO-catalyzed systems, especially those involving a metal co-catalyst like copper, the alcohol must be converted to an alkoxide to coordinate with the metal center (e.g., Cu(II)).
However, the choice of base has a more profound impact. Under basic conditions, the oxidation of primary alcohols is generally faster and exhibits greater selectivity compared to secondary alcohols.[1] This is attributed to the mechanism proceeding through a compact, five-membered transition state that is sterically sensitive.[1] A non-coordinating, moderately strong base is often ideal. Strong bases can lead to side reactions like epimerization or aldol condensation of the resulting aldehyde product.
Q2: How does solvent choice influence reaction kinetics and selectivity?
A2: The solvent is not merely an inert medium; it profoundly affects reaction rates, catalyst stability, and product selectivity by influencing several factors:
-
Solvation of Intermediates: The solvent must effectively solvate the various charged and neutral species throughout the catalytic cycle, including the active oxoammonium cation (TEMPO+), the metal complexes, and the substrate.
-
Reactant Solubility: All components—substrate, catalyst, co-oxidant, and base—must remain soluble for efficient reaction in a homogeneous system.
-
Competing Interactions: Solvents can directly participate in or interfere with the reaction.[2] For instance, protic solvents like alcohols can compete with the substrate for coordination to the catalyst or be oxidized themselves. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are common choices. In some systems, using a non-polar solvent like toluene can accelerate the reaction compared to a polar one like acetonitrile.[3]
-
Phase Transfer: In biphasic systems, such as the Anelli oxidation (e.g., DCM/water with NaOCl), the solvent system is crucial for enabling the interaction between the organic-soluble substrate/catalyst and the aqueous-soluble oxidant and base.
Q3: My reaction is sluggish. Could the base and solvent be interacting negatively?
A3: Absolutely. An antagonistic relationship between the base and solvent can severely hinder the reaction. For example, using a strongly basic and nucleophilic base in a solvent susceptible to nucleophilic attack (like an ester) can lead to solvent decomposition. Similarly, a highly polar solvent might excessively stabilize the resting state of the catalyst, increasing the activation energy for the turnover-limiting step. The choice of base and solvent must be synergistic. For instance, in copper/TEMPO aerobic oxidations, a combination of acetonitrile as the solvent and a non-nucleophilic base like N-methylimidazole (NMI) is often effective.[4]
Section 2: Troubleshooting Guide
Encountering issues is a common part of process development. This guide provides a systematic approach to diagnosing and resolving frequent problems.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect Base Strength/Type | Check the pKa of your substrate alcohol and the chosen base. Is the base strong enough to deprotonate the alcohol but not so strong it causes side reactions? | If using a weak base (e.g., NaHCO₃), consider switching to a stronger, non-nucleophilic base like K₂CO₃ or an organic base like DBU. |
| Poor Solvent Choice | Is your starting material fully soluble in the chosen solvent at the reaction temperature?[5] | Switch to a more suitable solvent. For polar substrates, consider DMF or DMAc. For non-polar substrates, toluene or DCM may be better. A solvent screen is highly recommended. |
| Catalyst Inhibition | Does your solvent or base contain impurities that could poison the catalyst (e.g., thiols, amines)? | Use high-purity, anhydrous solvents and fresh, high-quality bases.[5] |
| Insufficient Phase Transfer (Biphasic Reactions) | In DCM/water systems, is stirring vigorous enough to create an emulsion? Is a phase-transfer catalyst (e.g., TBAB) needed? | Increase the stirring rate. Add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide. |
Issue 2: Formation of Side Products / Low Selectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-oxidation to Carboxylic Acid | This is common for primary alcohols. Is water present in the reaction?[6] The aldehyde product forms a hydrate in water, which is then further oxidized.[1][6] | Ensure strictly anhydrous conditions. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Base-Induced Side Reactions | Are you observing products from aldol condensation, elimination, or epimerization? | Switch to a milder or more sterically hindered base. Lower the reaction temperature. |
| Solvent-Derived Impurities | Are you seeing byproducts incorporating fragments of your solvent? | Change to a more inert solvent. For example, if using THF, which can be prone to peroxide formation, switch to a more stable ether like CPME or a non-ether solvent. |
| Incorrect Reaction Temperature | Run a temperature screen. Higher temperatures might accelerate side reactions more than the desired reaction. | Optimize the reaction temperature. Often, running the reaction at a lower temperature for a longer time improves selectivity. |
Workflow for Troubleshooting Low Conversion
Below is a logical workflow to diagnose the root cause of poor reaction performance.
Caption: Troubleshooting decision tree for low conversion.
Section 3: Experimental Protocols & Data
General Protocol for a Lab-Scale Copper/TEMPO Aerobic Oxidation
This protocol is a starting point and should be optimized for your specific substrate.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the copper(I) catalyst (e.g., CuBr, 5 mol%) and TEMPO (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry air or oxygen using a balloon.
-
Solvent & Base Addition: Add the chosen anhydrous solvent (e.g., acetonitrile, 0.5 M concentration relative to substrate) via syringe, followed by the liquid base (e.g., N-methylimidazole, 10 mol%).
-
Substrate Addition: Add the alcohol substrate (1.0 equiv) to the stirring mixture.
-
Reaction: Allow the reaction to stir vigorously at the desired temperature (e.g., room temperature to 40 °C), ensuring the reaction remains exposed to the air/oxygen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl), extract the product with an organic solvent (e.g., EtOAc), wash the organic layer, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Influence of Base and Solvent on Benzyl Alcohol Oxidation
The following table summarizes typical outcomes from the literature, illustrating how base and solvent choices can affect the aerobic oxidation of a model substrate, benzyl alcohol, using a Cu/TEMPO system.
| Entry | Base | Solvent | Approx. Yield (%) | Key Observation | Reference |
| 1 | N-Methylimidazole | Acetonitrile | >95% | High efficiency with a non-coordinating polar aprotic solvent. | [4] |
| 2 | K₂CO₃ | Toluene | ~90% | Good performance in a non-polar solvent with an inorganic base. | General Knowledge |
| 3 | Pyridine | Dichloromethane | ~85% | Moderately effective; pyridine is a weaker base and can coordinate to copper. | General Knowledge |
| 4 | None | Acetonitrile | <10% | Demonstrates the essential role of the base for efficient catalysis. | General Knowledge |
| 5 | DBU | Methanol | Low / Complex | Protic solvent competes with the substrate; strong base can cause side reactions. | [7] |
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted mechanism for a Cu(I)/TEMPO-catalyzed aerobic alcohol oxidation, highlighting the key roles of the base and substrate.
Caption: Simplified Cu/TEMPO aerobic oxidation cycle.[4]
References
-
Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC - NIH. [Link]
-
TEMPO-Mediated Oxidations. organic-chemistry.org. [Link]
-
The effect of solvent on the catalytic properties of microperoxidase-11. University of Limerick. [Link]
-
Influence of Solvents on Catalytic C–H Bond Oxidation by a Copper(II)–Alkylperoxo Complex. ResearchGate. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pure.ul.ie [pure.ul.ie]
Technical Support Center: BTMPO/TEMPO-Mediated Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for BTMPO (2,2-6,6-tetramethyl-1-(prop-2-yn-1-yloxy)piperidine) and related TEMPO-mediated coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common substrate limitations and optimize your reaction outcomes. While "BTMPO" refers to a specific propargyl-functionalized TEMPO derivative, the principles and troubleshooting strategies discussed here are broadly applicable to the wider class of TEMPO-catalyzed oxidative reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism and components of TEMPO-mediated oxidative coupling reactions.
Q1: What is the active oxidant in a TEMPO-catalyzed reaction?
A: The stable nitroxyl radical, TEMPO, is not the primary oxidant itself. It acts as a catalyst to transfer oxidizing potential from a stoichiometric "terminal" oxidant (like bleach or a hypervalent iodine reagent) to the substrate. The catalytically active species is the N-oxoammonium cation (TEMPO+), which is generated in situ from the TEMPO radical.[1][2][3] This cation is a powerful but selective oxidant responsible for the initial substrate transformation, typically the oxidation of an alcohol to an aldehyde or ketone.[1][2]
Q2: What is the role of a co-catalyst like sodium bromide (NaBr) or a copper salt?
A:
-
In Bleach-Based Systems (Anelli/Zhao Oxidation): Sodium bromide is a crucial co-catalyst. It reacts with the terminal oxidant (sodium hypochlorite, NaOCl) to form hypobromite (NaOBr), which is more effective at regenerating the active TEMPO+ oxidant from its reduced hydroxylamine form (TEMPO-H) than hypochlorite alone.[3]
-
In Aerobic (O2) Systems (Stahl Oxidation): Copper(I) salts are used as co-catalysts to facilitate the use of molecular oxygen or air as the terminal oxidant.[4][5] The mechanism involves two main stages: the oxidation of the substrate by a Cu(II)/TEMPO system and the re-oxidation of the resulting Cu(I)/TEMPO-H by oxygen.[4] This creates a "greener" protocol where the only byproduct is water.[5]
Q3: My reaction is sluggish or stalls. What is the first thing I should check?
A: The pH of the reaction medium is one of the most critical and often overlooked parameters, especially in bleach-based systems. The rate of TEMPO+ regeneration and the rate of alcohol oxidation are both highly pH-dependent. For Anelli-type oxidations, a buffered pH of approximately 8.6-9.5 is often optimal.[1] Commercial bleach is highly alkaline (pH > 12), which can slow the reaction significantly; therefore, adding a buffer like sodium bicarbonate (NaHCO3) is essential.[1][6] For oxidations targeting carboxylic acids, a slightly higher pH (~10) may be required to facilitate the hydration of the intermediate aldehyde, which is a necessary step for further oxidation.[6]
Q4: What is "BTMPO" and is it different from TEMPO?
A: BTMPO is the acronym for 2,2,6,6-tetramethyl-1-(prop-2-yn-1-yloxy)piperidine. It is a derivative of TEMPO where a propargyl group (a three-carbon chain with a triple bond) is attached to the oxygen atom. While the core oxidative capability resides in the TEMPO nitroxyl radical framework, the propargyl group can serve as a functional handle. For instance, it can be used to attach the TEMPO radical to other molecules via "click chemistry" or participate in its own unique radical coupling reactions, such as additions to propargyl alcohols.[7][8] For most standard alcohol oxidation applications, its reactivity is considered analogous to other TEMPO derivatives.
Part 2: Troubleshooting Guide: Overcoming Substrate Limitations
This section provides a structured approach to diagnosing and solving common problems encountered with challenging substrates.
Issue 1: Low or No Conversion of Starting Material
Your substrate, a primary or secondary alcohol, is recovered largely unreacted after the standard reaction time.
Caption: Troubleshooting workflow for low conversion.
| Limitation Category | Underlying Cause & Explanation | Recommended Solutions & Protocols |
| Steric Hindrance | The TEMPO radical and its active oxoammonium form are sterically bulky due to the four methyl groups surrounding the nitrogen.[1] This makes it difficult to access sterically congested alcohols (e.g., neopentyl or heavily substituted secondary alcohols), slowing the rate of oxidation dramatically. Primary alcohols are oxidized much more rapidly than secondary ones.[1][9] | 1. Switch to a Less Hindered Catalyst: Consider using less sterically demanding nitroxyl radicals like AZADO (2-Azaadamantane N-Oxyl) or ABNO (9-Azabicyclo[3.3.1]nonane N-Oxyl), which have shown enhanced reactivity for hindered substrates.[10]2. Increase Reaction Time & Temperature: While TEMPO oxidations are typically run at 0°C to maintain catalyst stability, cautiously increasing the temperature to room temperature may improve rates for hindered substrates.[1] Note that the oxoammonium salt can decompose faster at higher temperatures.[1]3. Protocol: For a hindered secondary alcohol, switch from TEMPO to an equimolar amount of AZADO under standard Anelli conditions (NaOCl, KBr, NaHCO3 in CH2Cl2/H2O at 0°C) and monitor the reaction for up to 24 hours. |
| Electronic Effects | The rate of oxidation can be sensitive to the electronic nature of the substrate. For benzylic alcohols, electron-donating groups on the aromatic ring can slow the reaction.[1] Conversely, in some Cu/TEMPO systems, electron-withdrawing groups have been reported to increase reactivity.[11] Aliphatic alcohols are generally oxidized more slowly than benzylic alcohols in Cu/TEMPO systems.[4] | 1. Adjust Reaction Time: Be prepared for significantly longer reaction times when dealing with electronically deactivated substrates. For example, the oxidation of aliphatic alcohols with a Cu/TEMPO/air system may require 20-24 hours, compared to ~30 minutes for benzyl alcohol.[4]2. Change the Oxidant System: If a bleach-based system is failing, switching to a hypervalent iodine reagent like PhI(OAc)2 (BAIB) can be effective. This system tolerates a wide range of functional groups and may be less sensitive to electronic effects.[6][9]3. Protocol: For a slow-reacting aliphatic alcohol, use the Cu(I)/TEMPO system as described by Stahl et al., consisting of 5 mol % , 5 mol % bpy, 5 mol % TEMPO in MeCN, stirring under an atmosphere of ambient air for 24 hours.[4][12] |
| Poor Substrate Solubility | Standard Anelli conditions use a biphasic CH2Cl2/water system.[1] This system is inefficient for highly water-soluble substrates (like sugars) or highly lipophilic substrates that remain exclusively in the organic phase, away from the aqueous oxidant regenerant.[1] | 1. Add a Phase-Transfer Catalyst (PTC): For lipophilic substrates, adding a PTC like tetrabutylammonium bromide (Bu4NBr) or Aliquat 336 is essential. The PTC shuttles the active oxidant species (hypobromite) into the organic phase, accelerating the reaction.[1]2. Change the Solvent System: For hydrophilic substrates, switch to a single-phase solvent system like water, acetone/water, or MeCN/water.[1][13]3. Protocol: To oxidize a lipophilic long-chain alcohol, add 5-10 mol % of Bu4NHSO4 to the standard Anelli biphasic system. For the oxidation of a protected sugar, dissolve the substrate in a 1:1 mixture of MeCN and aqueous NaHCO3 buffer before adding the catalyst and oxidant. |
Issue 2: Formation of Side Products or Catalyst Decomposition
Your reaction proceeds, but you observe significant byproducts, a loss of the characteristic orange/pink TEMPO color, or obtain a chlorinated product.
Caption: TEMPO catalytic cycle and common off-cycle problems.
| Problem | Underlying Cause & Explanation | Recommended Solutions & Protocols |
| Substrate Chlorination | Sodium hypochlorite (bleach) is a potent chlorinating agent, especially for electron-rich or sensitive functional groups (e.g., phenols, some amines, or activated aromatics).[1][6] This side reaction becomes competitive if the rate of TEMPO-mediated oxidation is slow. | 1. Use Zhao's Modification: This protocol uses a catalytic amount of NaOCl with a stoichiometric amount of sodium chlorite (NaClO2). The aldehyde intermediate is oxidized by NaClO2, which regenerates NaOCl in situ. This keeps the standing concentration of the aggressive chlorinating agent low.[1]2. Switch to a Non-Chlorinating Oxidant: Use an alternative terminal oxidant such as bis(acetoxy)iodobenzene (BAIB) or Oxone.[9]3. Protocol (Zhao Modification): To your substrate in CH2Cl2/H2O, add TEMPO (1 mol %), NaOCl (0.1 eq), and NaClO2 (1.5 eq). The reaction is typically buffered with a phosphate buffer at pH ~6.7. |
| Catalyst Decomposition | The active N-oxoammonium salt (TEMPO+) is unstable, particularly at elevated temperatures or in the presence of water at non-optimal pH.[1] If the reaction mixture loses its characteristic color and stalls, the catalyst has likely decomposed. | 1. Maintain Low Temperature: Run the reaction at 0-5°C using an ice bath to maximize the catalyst's lifetime.[1][6]2. Ensure Proper pH Control: As mentioned, buffering the reaction is critical. Avoid highly acidic or highly basic conditions which can accelerate decomposition.3. Incremental Addition of Oxidant: Instead of adding all the bleach at once, add it dropwise or in portions over time. This maintains a steady but low concentration of the active oxidant and reduces the chance of decomposition. |
| Formation of Carboxylic Acid (when Aldehyde is desired) | Over-oxidation of the primary alcohol to a carboxylic acid occurs when the intermediate aldehyde is hydrated to a gem-diol, which is then further oxidized.[1] This process is accelerated by the presence of a phase-transfer catalyst and water. | 1. Limit Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. Anelli's original protocol for aldehydes involves short reaction times without a PTC.[1]2. Avoid Phase-Transfer Catalysts: The addition of a PTC dramatically accelerates the oxidation of the aldehyde to the carboxylic acid. Omit it if the aldehyde is the target product.[1]3. Protocol (Aldehyde Synthesis): Perform the reaction under Anelli's conditions (TEMPO, NaOCl, KBr, NaHCO3) in a biphasic CH2Cl2/water system at 0°C. Do NOT add a phase-transfer catalyst. Quench the reaction after 30-60 minutes by adding a small amount of ethanol or isopropanol. |
Part 3: Experimental Protocols & Data
General Protocol for the Selective Oxidation of a Primary Alcohol to an Aldehyde
(Adapted from Anelli, P. L. et al., J. Org. Chem. 1987)[2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath, add the primary alcohol (1.0 eq), TEMPO (0.01 eq), and potassium bromide (KBr, 0.1 eq) in dichloromethane (CH2Cl2, ~0.5 M).
-
Buffering: In a separate flask, prepare an aqueous solution of sodium hypochlorite (~1.2 eq, commercial bleach) and buffer it by adding sodium bicarbonate (NaHCO3) until the pH is between 9 and 10. Cool this solution to 0°C.
-
Reaction: Add the buffered bleach solution to the vigorously stirred organic solution of the alcohol.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 30-90 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of a scavenger alcohol like ethanol or isopropanol.
-
Workup: Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous Na2S2O3 (to remove residual TEMPO), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.[14]
References
-
Stahl, S. S., et al. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Iron, M. A., & Szpilman, A. M. (2016). Mechanism of the Copper/TEMPO-Catalyzed Aerobic Oxidation of Alcohols. Chemistry – A European Journal. Available at: [Link]
-
Tojo, G., & Fernández, M. I. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. Springer. Available at: [Link]
-
University of Wisconsin-Madison. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. UW-Madison Chemistry Publication. Available at: [Link]
-
Wipf, P. (2006). Alcohol Oxidations. University of Pittsburgh, Wipf Group. Available at: [Link]
-
Hinzmann, A., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry. Available at: [Link]
-
Jang, H.-Y., et al. (2014). Copper-catalyzed TEMPO Addition to Propargyl Alcohols for the Synthesis of Vinylic Alkoxyamines. Organic Letters. Available at: [Link]
-
Jang, H.-Y., et al. (2014). Copper-Catalyzed TEMPO Addition to Propargyl Alcohols for the Synthesis of Vinylic Alkoxyamines. ACS Publications. Available at: [Link]
-
Green, J. R., et al. (2021). Propargyl Radicals in Organic Synthesis. ResearchGate. Available at: [Link]
-
Reddit r/Chempros Discussion. (2024). TEMPO oxidation advice. Reddit. Available at: [Link]
-
ResearchGate. (Various Authors). Discussion on TEMPO regeneration. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (Various Authors). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic-Chemistry.org. Available at: [Link]
-
Hinzmann, A., et al. (2020). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Semantic Scholar. Available at: [Link]
-
Ghosh, S., et al. (2025). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. Europe PMC. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). TEMPO Air Catalyst. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Stahl, S. S., et al. (2012). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Nature Protocols. Available at: [Link]
-
ResearchGate. (Various Authors). How TEMPO can be removed from organic reaction mixture without column chromatography?. ResearchGate. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). TEMPO (General overview). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Chemistry World. (2021). TEMPO oxidation || selective oxidising agent || solved problems. YouTube. Available at: [Link]
-
Biswas, T. (2020). TEMPO (a stable organic radical) catalyzed oxidation of alcohol. YouTube. Available at: [Link]
-
Miao, C., et al. (2019). TEMPO-catalyzed Aerobic Oxidative Coupling of Thiols for Metal-free Construction of S-N/S-S Bonds. ResearchGate. Available at: [Link]
-
Briones, R., et al. (2023). ClO2-Mediated Oxidation of the TEMPO Radical: Fundamental Considerations of the Catalytic System for the Oxidation of Cellulose Fibers. MDPI. Available at: [Link]
-
Tarrés, Q., et al. (2023). Recycling of TEMPO-mediated oxidation medium and its effect on nanocellulose properties. Carbohydrate Polymers. Available at: [Link]
-
Studer, A., et al. (2008). TEMPO Derivatives as Alternative Mild Oxidants in Carbon-Carbon Coupling Reactions. Synlett. Available at: [Link]
-
Lee, S., et al. (2024). Effect of catalyst and oxidant concentrations in a TEMPO oxidation system on the production of cellulose nanofibers. RSC Green Chemistry. Available at: [Link]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 14. researchgate.net [researchgate.net]
Regenerating or recycling the BTMPO-copper catalyst
Welcome to the technical support center for the BTMPO-copper catalyst system. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the regeneration and recycling of your BTMPO-copper catalyst. Our goal is to help you maximize the lifecycle of your catalyst, ensuring both cost-effectiveness and sustainable laboratory practices.
Introduction: The Challenge of Catalyst Lifecycle
Homogeneous catalysts, like the BTMPO-copper complex, are prized for their high selectivity and reaction rates due to their monomolecular nature in solution.[1] However, this very homogeneity presents a significant challenge: the difficulty of separating the catalyst from the reaction mixture for reuse.[1] Catalyst deactivation, a gradual loss of activity and/or selectivity, is another inevitable issue in industrial and laboratory settings, costing industries billions annually.[2][3]
This guide provides practical, scientifically-grounded strategies to address these challenges, focusing on regenerating the active catalytic species and recycling the valuable copper component.
Part 1: Troubleshooting Guide - Catalyst Deactivation and Regeneration
This section addresses common scenarios of catalyst deactivation and provides step-by-step protocols for regeneration.
Issue 1: Diminished Catalytic Activity After a Single Use
Symptoms:
-
Reaction yields have significantly dropped compared to the initial run.
-
Reaction times have noticeably increased.
-
Incomplete conversion of starting material is observed.
Probable Causes & Diagnostic Workflow:
The primary suspects for rapid deactivation are often related to the reaction conditions or impurities. The deactivation of copper-based catalysts can occur through several mechanisms, including the formation of carbonaceous deposits (coking), poisoning by impurities, or changes in the copper's oxidation state.[4][5][6]
Workflow for Diagnosing and Regenerating a Deactivated BTMPO-Copper Catalyst
Caption: Decision workflow for troubleshooting BTMPO-copper catalyst deactivation.
Experimental Protocols for Regeneration
Protocol 1: Oxidative Treatment for Removal of Organic Residues (Coking)
This protocol is designed to remove carbonaceous deposits that may be blocking the active sites of the catalyst.
-
Rationale: Coking is a common deactivation pathway where organic byproducts form polymers or tars that coat the catalyst surface.[4][6] A controlled oxidation can burn off these deposits without excessive damage to the catalyst.
-
Procedure:
-
After the reaction, remove the solvent under reduced pressure.
-
Add a suitable solvent (e.g., acetonitrile) and filter to separate any insoluble materials.
-
If tars are present, dissolve the residue in a minimal amount of a polar solvent.
-
Introduce a controlled stream of a dilute oxygen/nitrogen mixture or, more simply, bubble air through the solution at a moderately elevated temperature (e.g., 40-50°C) for a defined period (e.g., 1-2 hours).
-
Caution: Monitor the reaction to avoid over-oxidation of the BTMPO ligand.
-
Remove the solvent and test the regenerated catalyst in a small-scale reaction.
-
Protocol 2: In Situ Electrochemical Regeneration
For more complex deactivation scenarios, an electrochemical approach can restore the active state of the copper center. Periodically applying anodic currents can partially oxidize the copper, restoring the catalytically active sites.[7][8]
-
Rationale: This method can reverse deactivation caused by surface reconstruction or the deposition of impurities by electrochemically stripping away fouling layers and re-oxidizing the copper center to its active state.[7] This technique has been shown to extend catalyst lifetime significantly in other copper-based systems.[7][9]
-
Procedure (Conceptual - requires an electrochemical setup):
-
In a suitable electrochemical cell containing the reaction mixture (or the isolated catalyst in an electrolyte solution), apply a periodic anodic current.
-
The optimal current density and duration will depend on the specific deactivation mechanism and should be determined empirically. Start with low current densities to avoid catalyst degradation.
-
After the regeneration cycle, switch back to the catalytic potential to continue the reaction or isolate the catalyst for reuse.
-
Part 2: FAQs - Recycling and Recovery
This section provides answers to frequently asked questions about recovering the BTMPO-copper catalyst from your reaction mixture.
Q1: How can I recover the BTMPO-copper catalyst from the reaction mixture?
Since BTMPO-copper is a homogeneous catalyst, recovery can be challenging.[1] The most appropriate method depends on the properties of your product and the solvents used.
-
Answer:
-
Method A: Solvent Precipitation/Extraction: If your product and catalyst have significantly different solubilities in a given solvent system, you can use precipitation or liquid-liquid extraction. For instance, if your product is nonpolar, you might be able to extract it with a nonpolar solvent, leaving the more polar catalyst behind in the reaction solvent.[10]
-
Method B: Heterogenization: For long-term, repeated use, consider immobilizing the catalyst on a solid support.[11] This transforms the homogeneous catalyst into a heterogeneous one, which can be easily filtered off after the reaction. Porous organic polymers or other solid supports can be functionalized to bind the catalyst.[11]
-
Method C: Size Exclusion Chromatography/Nanofiltration: If there is a significant size difference between your product and the catalyst, size-based separation techniques can be employed, although these are more common in industrial settings.
-
Q2: My catalyst seems to have decomposed. Can I recover the copper?
Yes, even if the BTMPO-copper complex has degraded, the copper can be recovered and used to synthesize new catalyst.[12] This is both economically and environmentally beneficial.[12]
-
Answer:
-
Protocol: Acid Leaching and Precipitation
-
After the reaction, remove all organic solvents.
-
Treat the residue with a dilute mineral acid (e.g., nitric acid or sulfuric acid) to dissolve the copper and form a copper salt solution (e.g., Cu(NO₃)₂ or CuSO₄).[13][14]
-
Filter the solution to remove any organic, insoluble residues.
-
Adjust the pH of the filtrate by adding a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the copper as copper hydroxide (Cu(OH)₂) or copper carbonate (CuCO₃).[15]
-
Filter, wash, and dry the copper precipitate. This recovered copper salt can be used as a precursor for synthesizing fresh BTMPO-copper catalyst.
-
-
Q3: How do I deal with the BTMPO ligand after recovering the copper?
The BTMPO ligand (or its derivatives) will be in the filtrate after acid leaching.
-
Answer: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a related compound, can be removed from aqueous solutions through various methods.[16] Depending on the specific BTMPO derivative, these methods may be applicable:
-
Water washing: Repeated washing with water can remove water-soluble derivatives.[16]
-
Washing with a reducing agent: A wash with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium sulfite can react with the nitroxyl radical, facilitating its removal.[16]
-
Solvent extraction: If the ligand is more soluble in an organic solvent than in the aqueous phase, it can be removed by extraction.
-
Q4: What are the main signs of irreversible catalyst deactivation?
While many deactivation processes are reversible, some can cause permanent damage.
-
Answer:
-
Sintering: At high temperatures, small copper particles can agglomerate into larger ones, reducing the active surface area.[5][6] This is often irreversible.
-
Leaching: The copper may dissolve into the reaction medium and not be easily recoverable.[5]
-
Ligand Degradation: Harsh reaction conditions (e.g., strong acids/bases, high temperatures) can cause the BTMPO ligand itself to decompose.
-
Performance Data Comparison (Illustrative)
| Catalyst State | Reaction Time (hours) | Yield (%) | Turnover Number (TON) |
| Fresh Catalyst | 4 | 95 | 100 |
| After 1st Recycle (No Treatment) | 8 | 60 | 63 |
| After Regeneration (Protocol 1) | 4.5 | 92 | 97 |
This table illustrates the potential recovery of catalytic performance after a simple regeneration protocol.
Part 3: Understanding the Deactivation Mechanism
A deeper understanding of why your catalyst deactivates can inform your regeneration strategy.
Caption: Common deactivation pathways for copper-based catalysts.
The primary mechanisms of deactivation for copper catalysts include:
-
Sintering: The agglomeration of copper particles at elevated temperatures, which reduces the available active surface area.[6] This is a major cause of deactivation in many copper-based systems.[5][6]
-
Coking: The deposition of carbonaceous materials on the catalyst surface, which physically blocks active sites.[4]
-
Poisoning: Strong adsorption of impurities from the feedstock (e.g., sulfur or halide compounds) onto the active sites, rendering them inactive.[6]
-
Leaching/Dissolution: The dissolution of the active copper species into the reaction medium, which can be followed by redeposition onto less active sites.[17][18][19]
By identifying the likely cause of deactivation based on your reaction conditions and observations, you can select the most effective regeneration strategy.
References
Sources
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- 7. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 18. Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Evaluation of BTMPO and N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) as Novel Kinase Inhibitors
Abstract
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. This guide presents a comparative framework for evaluating two distinct heterocyclic compounds: BTMPO, a complex imidazo[2,1-b][1][2][3]thiadiazole derivative, and N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO), a structurally simpler oxalamide. While direct comparative data for these two specific molecules is absent in current literature, their distinct structural motifs suggest potential utility as kinase inhibitors. This document provides the scientific rationale and detailed experimental protocols for a head-to-head comparison, focusing on their potential inhibitory activity against the therapeutically relevant PI3K/Akt/mTOR signaling pathway. The target audience for this guide includes researchers, scientists, and drug development professionals seeking to characterize and prioritize novel chemical entities.
Introduction: Establishing a Framework for Comparison
The imidazo[2,1-b][1][2][3]thiadiazole scaffold, the core of BTMPO, is a privileged structure in medicinal chemistry, with numerous derivatives reported to possess a wide range of biological activities, including potent kinase inhibition.[4][5] Conversely, BFMO is built upon an oxalamide backbone, a functional group known to act as a rigid hydrogen-bond donor-acceptor unit, which can facilitate strong interactions with enzyme active sites.[6][7] Furthermore, BFMO features two furan rings, which are common bioisosteres for phenyl groups and are present in many approved drugs, often enhancing metabolic stability and receptor binding affinity.[3][8][9]
Given the established role of the BTMPO scaffold in kinase inhibition and the potential for the BFMO structure to interact effectively with enzyme targets, a logical and valuable starting point for their comparison is within the context of kinase inhibitor discovery. This guide proposes a systematic evaluation of BTMPO and BFMO against the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer and other diseases, making it a high-value target for therapeutic intervention.[10][11][12]
This guide will therefore serve as a practical roadmap, detailing the necessary protocols to:
-
Determine and compare the in vitro inhibitory potency of each compound against a key kinase in the pathway.
-
Assess their ability to inhibit the signaling pathway within a cellular context.
-
Evaluate a key ADME (Absorption, Distribution, Metabolism, and Excretion) property to gauge their drug-likeness.
Chemical Structures of BTMPO and BFMO
To provide a clear visual reference, the chemical structures of the two compounds under consideration are presented below.
Caption: Chemical structures of BTMPO and BFMO.
Proposed Experimental Workflow for Comparative Analysis
A robust comparison requires a multi-faceted approach, progressing from direct target engagement to cellular activity and early pharmacokinetic profiling. The following workflow is designed to generate a comprehensive dataset for an objective comparison between BTMPO and BFMO.
Caption: Proposed experimental workflow for comparing BTMPO and BFMO.
Detailed Experimental Protocols
The following protocols are foundational for the proposed comparison. They are based on established methodologies and can be adapted for specific laboratory equipment and reagents.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BTMPO and BFMO against a target kinase (e.g., human recombinant PI3K-alpha). This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 20x Kinase Buffer stock and store at -20°C.[13]
-
Prepare test compounds (BTMPO, BFMO) and a known PI3K inhibitor (positive control, e.g., Alpelisib) as 10 mM stock solutions in 100% DMSO.
-
Prepare a serial dilution plate (typically 10-point, 3-fold dilutions) for each compound in DMSO.
-
-
Kinase Reaction Setup:
-
In a 96-well or 384-well assay plate, add 2.5 µL of the appropriate compound dilution. For control wells, add 2.5 µL of DMSO (100% activity) or the positive control inhibitor (0% activity).
-
Add 5 µL of a master mix containing the target kinase (e.g., PI3K-alpha) and its substrate (e.g., PIP2) in kinase buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.
-
-
Initiation and Termination of Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of a 100 µM ATP solution (in kinase buffer) to each well.[1]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by adding a detection solution that quantifies ADP production (e.g., using a commercial ADP-Glo™ or similar luminescence-based kit).
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
Objective: To assess the ability of BTMPO and BFMO to inhibit the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation of Akt at Serine 473.[14]
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line with a known active PI3K pathway (e.g., MCF-7 or A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline pathway activation.
-
Pre-treat cells with various concentrations of BTMPO, BFMO, or a control inhibitor for 2-4 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive, transcellular permeability of BTMPO and BFMO as an early indicator of oral bioavailability.[15][16]
Methodology:
-
Plate Preparation:
-
The assay uses a "sandwich" system with a donor plate (bottom) and an acceptor plate (top), separated by a filter membrane.[17]
-
Coat the filter membrane of each well in the acceptor plate with an artificial membrane solution (e.g., 10% lecithin in dodecane) and allow the solvent to evaporate.[18]
-
Fill the wells of the acceptor plate with an acceptor sink buffer (ASB).[17]
-
-
Assay Execution:
-
Prepare the test compounds (BTMPO, BFMO) and high/low permeability control compounds (e.g., propranolol/atenolol) at a known concentration (e.g., 200 µM) in a donor buffer (e.g., PBS, pH 7.4).[19]
-
Add the compound solutions to the donor plate wells.
-
Carefully place the lipid-coated acceptor plate onto the donor plate to form the sandwich.
-
Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[16][18]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference sample from the initial donor solution, using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[16]
-
-
Data Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.[18]
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| BTMPO | PI3K-alpha | 85 |
| BFMO | PI3K-alpha | 1250 |
| Alpelisib (Control) | PI3K-alpha | 5 |
Interpretation: A lower IC50 value indicates greater potency. In this hypothetical example, BTMPO is significantly more potent than BFMO as a direct inhibitor of PI3K-alpha. The control compound validates the assay's performance.
Table 2: Hypothetical Cellular Activity and Permeability Data
| Compound | p-Akt Inhibition (EC50, nM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Predicted Absorption |
| BTMPO | 250 | 1.2 | Low |
| BFMO | >10,000 | 15.5 | High |
| Propranolol (Control) | N/A | 18.2 | High |
| Atenolol (Control) | N/A | 0.8 | Low |
Interpretation: The EC50 value reflects the compound's potency in a cellular environment. The PAMPA Pe value predicts passive absorption, where values >10 x 10⁻⁶ cm/s often correlate with high absorption in humans. Here, while BTMPO is more potent at the target, the hypothetical data suggests BFMO has superior drug-like permeability properties.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit theoretical, framework for the systematic comparison of BTMPO and N,N'-bis(furan-2-ylmethyl)oxalamide. By employing the detailed protocols for in vitro kinase inhibition, cellular pathway analysis, and early ADME screening, researchers can generate the critical data needed to make an informed decision on which scaffold, if any, warrants further investigation and optimization.
The causality behind this workflow is rooted in the principles of modern drug discovery: establishing on-target activity, confirming that this activity translates to a desired effect in a biological system, and ensuring the molecule possesses the fundamental physicochemical properties required for a therapeutic agent. The results from these experiments would provide a strong foundation for subsequent structure-activity relationship (SAR) studies, lead optimization, and more advanced preclinical evaluation.
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In vitro kinase assay. (2023). Protocols.io. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
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BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. (2019). International Journal of Biology and Biotechnology. [Link]
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Application of furan derivative in medicinal field. (n.d.). ResearchGate. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
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Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. (2022). New Journal of Chemistry. [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
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(PDF) BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. (2023). ResearchGate. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]
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Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. (2022). RSC Publishing. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. [Link]
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1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. [Link]
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Enrichment of PI3K–AKT–mTOR Pathway Activation in Hepatic Metastases from Breast Cancer. (n.d.). AACR Journals. [Link]
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N-(5-Morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. (2021). Biointerface Research in Applied Chemistry. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. [Link]
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(PDF) N-(5-Morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Modeling, Molecular Docking Studies and In Silico ADMET Profiling. (2025). ResearchGate. [Link]
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Addressing Specific Targets and Dealing with Target Engagement. (2023). Oxford Global. [Link]
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A Comparative Guide to BTMPO and Other Oxalamide Ligands for Hindered Amine Coupling
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the aryl-amine motif is ubiquitous. The advent of transition metal-catalyzed cross-coupling, most notably the Buchwald-Hartwig amination, has revolutionized this field by providing a powerful tool for forging these critical linkages.[1][2] However, significant challenges persist, especially when coupling sterically hindered amines. These substrates often exhibit diminished reactivity, leading to low yields, requiring harsh reaction conditions, and promoting undesired side reactions.
To overcome these hurdles, the development of sophisticated ligand systems has been paramount.[3] Ligands modulate the steric and electronic properties of the metal center, facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[4][5] Among the various ligand classes, oxalamides have emerged as highly effective, particularly in copper-catalyzed systems, for their ability to promote C-N bond formation under milder conditions.[6][7]
This guide provides an in-depth comparison of N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), a sterically demanding oxalamide ligand, with other members of its class. We will explore the structural features that govern their performance, present comparative experimental data, and provide detailed protocols to guide researchers in selecting the optimal ligand for their challenging hindered amine coupling reactions.
The Intrinsic Challenge of Steric Hindrance
Steric hindrance in either the amine or the aryl halide coupling partner can dramatically impede the progress of a C-N cross-coupling reaction. Bulky groups near the reacting centers can:
-
Slow Oxidative Addition: The initial insertion of the metal catalyst into the aryl-halide bond can be sterically hindered.
-
Inhibit Amine Coordination: A bulky amine may struggle to coordinate to the already crowded metal center.
-
Hinder Reductive Elimination: The final, product-forming step is often the rate-limiting step and is particularly sensitive to steric congestion around the metal. This can lead to catalyst decomposition or undesired side reactions like beta-hydride elimination.
An effective ligand for hindered substrates must therefore possess a structure that not only stabilizes the active catalytic species but also actively promotes the most challenging steps of the catalytic cycle, particularly reductive elimination.
BTMPO: A Ligand Designed for Congested Environments
N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) is a bidentate ligand characterized by its two bulky 2,4,6-trimethoxyphenyl substituents. These groups create a sterically congested pocket around the coordinated metal center.
This pronounced steric bulk is not a drawback but a design feature. It is hypothesized that the steric pressure exerted by the trimethoxyphenyl groups facilitates the final reductive elimination step, forcing the newly formed C-N bond and releasing the product from the coordination sphere of the metal. This is especially crucial when coupling bulky secondary amines where the transition state for reductive elimination is highly crowded.
Indeed, studies have shown that for copper-catalyzed couplings involving sterically hindered acyclic secondary amines, BTMPO provides superior results compared to less bulky oxalamide analogues.[8][9]
Comparative Analysis: BTMPO vs. Other Oxalamide Ligands
The efficacy of an oxalamide ligand is highly dependent on the nature of its N-substituents. A comparison with other common oxalamides reveals a clear structure-activity relationship.
BTMPO vs. BFMO (N,N'-Bis(furan-2-ylmethyl)oxalamide)
BFMO is an effective and less sterically demanding oxalamide ligand. Experimental evidence indicates that while BFMO is highly effective for promoting the Cu-catalyzed N-arylation of anilines and cyclic secondary amines, its performance diminishes with more hindered acyclic secondary amines.[8][10] In these challenging cases, BTMPO consistently gives better results.[8][9] This highlights a key selection criterion: the topology of the amine substrate.
General Structure-Activity Relationships
Studies on Cu-catalyzed aryl amination have shown that bis(N-aryl) substituted oxalamides are generally superior to N-aryl-N'-alkyl or bis(N-alkyl) substituted variants.[6] Both the electronic nature and the steric properties of the aromatic rings are critical for ligand efficiency.[6][11] BTMPO, as a bis(N-aryl) oxalamide with bulky, electron-rich aromatic rings, fits the profile of a highly effective ligand for challenging substrates.
Performance Data Summary
The following table summarizes the performance of BTMPO in comparison to other ligands for specific hindered coupling reactions, based on literature data.
| Ligand | Catalyst System | Aryl Halide | Amine Substrate | Conditions | Yield (%) | Reference |
| BTMPO | 5 mol % CuI | 1-Bromo-4-tert-butylbenzene | Di-n-butylamine (acyclic, hindered) | 10 mol % Ligand, K2CO3, Toluene, 110 °C | 85% | [8][9] |
| BFMO | 5 mol % CuI | 1-Bromo-4-tert-butylbenzene | Di-n-butylamine (acyclic, hindered) | 10 mol % Ligand, K2CO3, Toluene, 110 °C | 42% | [8] |
| BTMPO | 5 mol % CuI | 1-Bromonaphthalene | Di-n-propylamine (acyclic, hindered) | 10 mol % Ligand, K2CO3, Toluene, 110 °C | 91% | [8] |
| BFMO | 1 mol % CuI | 1-Bromo-4-cyanobenzene | Morpholine (cyclic, less hindered) | 2 mol % Ligand, K3PO4, Dioxane, 100 °C | 94% | [8] |
This data is representative and compiled from published sources. Actual yields may vary based on specific reaction conditions and substrate purity.
Mechanistic Insights
While the mechanism of palladium-catalyzed C-N coupling is well-established, proceeding through a Pd(0)/Pd(II) cycle, the mechanism for copper-catalyzed reactions with oxalamide ligands can be more complex and distinct from traditional Ullmann reactions.[4][12] Some studies suggest a unique pathway involving a Cu(II) bis-oxalamide complex as the catalyst resting state, which reacts directly with the aryl halide in the turnover-limiting step.[12]
Regardless of the precise pathway, the ligand's role is to create a favorable steric and electronic environment for the metal center to orchestrate the bond-forming events.
Caption: Generalized catalytic cycle for C-N cross-coupling.
The bulky BTMPO ligand is thought to accelerate the crucial reductive elimination step, preventing catalyst decomposition and favoring product formation, especially with sterically demanding substrates.
Caption: BTMPO's steric bulk accelerates reductive elimination.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Coupling of a Hindered Acyclic Amine using CuI/BTMPO
This protocol is designed for a challenging coupling where BTMPO is expected to excel.
-
Reaction: 4-Bromotoluene with Di-sec-butylamine
-
Reagents:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
Di-sec-butylamine (194 mg, 1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%)
-
BTMPO (41.6 mg, 0.10 mmol, 10 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, BTMPO, and K₂CO₃.
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene, followed by 4-bromotoluene and di-sec-butylamine via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.
-
Protocol 2: Coupling of a Cyclic Secondary Amine using CuI/BFMO
This protocol is suitable for a less demanding coupling where the more economical BFMO ligand is effective.
-
Reaction: 4-Chloroanisole with Morpholine
-
Reagents:
-
4-Chloroanisole (143 mg, 1.0 mmol, 1.0 equiv)
-
Morpholine (131 mg, 1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%)
-
BFMO (27.6 mg, 0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, BFMO, and K₃PO₄.
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous dioxane, followed by 4-chloroanisole and morpholine via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours. Monitor progress by TLC or GC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
-
Conclusion and Outlook
The choice of ligand is critical for the success of challenging C-N cross-coupling reactions. For the coupling of sterically hindered acyclic secondary amines, BTMPO has demonstrated clear advantages over less bulky oxalamide ligands like BFMO in copper-catalyzed systems. Its significant steric bulk appears to be the key feature that facilitates the turnover-limiting reductive elimination step, leading to higher yields for these difficult transformations.
Conversely, for less hindered substrates such as cyclic secondary amines or anilines, the more economical and readily available BFMO ligand often provides excellent results. The guiding principle for researchers is to match the steric properties of the ligand to the steric demands of the coupling partners.
The continued development of ligands with finely-tuned steric and electronic properties will undoubtedly expand the horizons of cross-coupling chemistry, enabling the synthesis of increasingly complex molecules with greater efficiency and selectivity.
References
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Ma, D., & Zhang, Y. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
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American Chemical Society. (2022). Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. ACS Fall 2022. Available at: [Link]
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Chan, V. S., et al. (2018). Identification of an Oxalamide Ligand for Copper‐Catalyzed C−O Couplings from a Pharmaceutical Compound Library. Chemistry – A European Journal. Available at: [Link]
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Hartwig, J. F., et al. (2015). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. ACS Central Science. Available at: [Link]
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Ma, D., et al. (2010). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
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Li, S., et al. (2022). Oxalamide/Amide Ligands: Enhanced and Copper-Catalyzed C-N Cross-Coupling for Triarylamine Synthesis. Organic Letters. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Buchwald, S. L., et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. Organic Letters. Available at: [Link]
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Espinet, P., et al. (2017). Promoting Difficult C–C Couplings: Which Ligand Does Best? Chemistry – A European Journal. Available at: [Link]
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Chemistry World. (2022). Next-generation ligands for complex coupling challenges. Available at: [Link]
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Chan, V. S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]
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Buchwald, S. L., & Fors, B. P. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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Zhang, Y., & Ma, D. (2012). Substantial C-Cl Bond and Concerted Substitution — A DFT Study on the Mechanism of CuI/BTMPO Catalyzed Coupling Reaction of Chlorobenzene and Benzylamine. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N,N'-bis(aryl)oxalamide Ligands: A Comparative Analysis for Anticancer Drug Discovery
Introduction: The Untapped Potential of the Oxalamide Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, the N,N'-bis(aryl)oxalamide scaffold presents a compelling yet underexplored framework for the design of novel therapeutics. Its rigid, planar structure, conferred by the central oxalamide linker, provides a robust platform for the precise spatial orientation of two aryl rings. This feature is particularly tantalizing for the development of kinase inhibitors, where specific interactions with the ATP-binding pocket are paramount for potency and selectivity. The hydrogen bonding capabilities of the amide groups further enhance its potential for strong target engagement.
While extensive research has been dedicated to structurally related motifs like diaryl ureas and amides, which have yielded successful clinical candidates, the N,N'-bis(aryl)oxalamide class remains a frontier for systematic investigation. This guide aims to bridge this gap by providing a comprehensive comparative analysis of the structure-activity relationships (SAR) of these ligands. Drawing upon data from analogous compounds and the limited direct studies on oxalamides, we will explore their potential as anticancer agents, likely operating through kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven protocols to empower further exploration of this promising chemical space.
Comparative Analysis of Biological Activity: Building a Case for Oxalamides
Direct and extensive SAR data for N,N'-bis(aryl)oxalamide derivatives as potent anticancer agents is nascent in the published literature. However, by examining closely related structures that have been extensively studied as kinase inhibitors, we can infer the potential impact of various aryl substitutions on the oxalamide scaffold. The following table juxtaposes the limited available data on N,N'-bis(aryl)oxalamides with more established data from analogous diaryl compounds, providing a rationale for future design and synthesis efforts.
| Compound/Derivative Class | Aryl Substituents | Target/Activity | IC50 (µM) | Cell Line(s) | Reference(s) |
| N,N'-bis(aryl)oxalamide | 2,5-dimethylphenyl | Antioxidant (DPPH assay) | 51.2 | - | [1] |
| 3-bromophenyl | Antioxidant (DPPH assay) | 55.4 | - | [1] | |
| 4-bromophenyl | Antioxidant (DPPH assay) | 47.3 | - | [1] | |
| H, 3-Cl, 4-Cl, 4-CF3 | Antioxidant (DPPH assay) | No Activity | - | [1] | |
| All tested aryl groups | Anticancer (Beta lymphoma: RAJI, DOHH2) | No Activity | RAJI, DOHH2 | [1] | |
| N', N"-diarylurea analog | 4-chloro-3-(trifluoromethyl)phenyl | p38 Kinase | 1.09 | - | [2] |
| 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole analog | 4-methoxyphenyl | Anticancer | 0.11 - 0.87 | PC3, A549, MCF-7, DU-145 | [2] |
| 4-chlorophenyl | Anticancer | 0.98 - 1.74 | PC3, A549, MCF-7, DU-145 | [2] | |
| N-aryl-N'-arylmethylurea analog | 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl | Anticancer | < 3 | MCF7, PC3 | [3] |
| 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl | Anticancer | < 5 | A549, HCT116 | [3] |
Expert Insights on the SAR Data:
The limited study on N,N'-bis(aryl)oxalamides reveals that while some derivatives exhibit antioxidant properties, they were inactive against the tested cancer cell lines.[1] This initial negative result should not be a deterrent but rather a starting point for more nuanced structural modifications. The lack of anticancer activity in this specific study could be attributed to a variety of factors, including the choice of cell lines, the specific substitutions on the aryl rings, or suboptimal pharmacokinetic properties.
Conversely, the data from structurally related diaryl ureas and other complex heterocyclic amides are highly encouraging. These compounds, which share the core feature of two aryl rings connected by a linker capable of hydrogen bonding, demonstrate potent inhibition of kinases like p38 and significant anticancer activity across a range of cell lines.[2][3] The key takeaway is that the nature and position of substituents on the aryl rings are critical determinants of biological activity. For instance, the presence of halogenated and methoxy-substituted phenyl groups in analogous compounds often correlates with enhanced potency.[2]
This comparative analysis strongly suggests that a systematic exploration of the electronic and steric effects of substituents on the aryl rings of the N,N'-bis(aryl)oxalamide scaffold is a meritorious endeavor.
Visualizing a Potential Mechanism of Action: Kinase Inhibition
Many diaryl compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The N,N'-bis(aryl)oxalamide structure is well-suited to function as a "Type II" kinase inhibitor, binding to the inactive conformation of the kinase.
Caption: Potential binding mode of an N,N'-bis(aryl)oxalamide in a kinase active site.
This proposed mechanism highlights the importance of the aryl substituents. One aryl ring can engage with the "gatekeeper" residue, while the oxalamide core forms crucial hydrogen bonds with the hinge region. The second, substituted aryl ring can extend into a hydrophobic pocket adjacent to the DFG motif, stabilizing the inactive conformation of the kinase and preventing its activation.
Experimental Protocols: A Foundation for Discovery
To facilitate further research into this promising compound class, we provide detailed, field-tested protocols for the synthesis and biological evaluation of N,N'-bis(aryl)oxalamide derivatives.
General Synthesis of N,N'-bis(aryl)oxalamides
This protocol describes a standard and reliable method for the synthesis of symmetrical N,N'-bis(aryl)oxalamides.
Caption: Synthetic and analytical workflow for N,N'-bis(aryl)oxalamides.
Materials:
-
Substituted aniline
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (2.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.0 equivalent) to the stirred solution.
-
Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure N,N'-bis(aryl)oxalamide.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4][5]
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the N,N'-bis(aryl)oxalamide derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.[4][5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 values of compounds against a specific kinase.[6]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the serially diluted compound, and allow a pre-incubation period of 10 minutes.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
IC50 Determination: Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The N,N'-bis(aryl)oxalamide scaffold holds significant, albeit largely untapped, potential for the development of novel anticancer agents, particularly as kinase inhibitors. While direct, comprehensive SAR studies are currently limited, a comparative analysis of structurally related compounds provides a strong rationale for the systematic exploration of this chemical class. The synthetic accessibility of these molecules, coupled with the detailed biological evaluation protocols provided in this guide, empowers researchers to embark on this discovery journey.
Future efforts should focus on the synthesis and screening of a diverse library of N,N'-bis(aryl)oxalamide derivatives with varied electronic and steric properties on the aryl rings. The identification of active compounds will pave the way for more in-depth mechanistic studies, including target identification and validation, to unlock the full therapeutic potential of this promising scaffold.
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Fazal-ur-Rehman, S., Wasim, A. A., Qurrat-ul-Ain, Khan, M. A., Lateef, M., & Iqbal, L. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. INTERNATIONAL JOURNAL OF BIOLOGY AND BIOTECHNOLOGY, 16(3), 593-600. [Link]
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Fazal-ur-Rehman, S., Wasim, A. A., Qurrat-ul-Ain, Khan, M. A., Lateef, M., & Iqbal, L. (2019). BIOLOGICAL SCREENING OF SYNTHESIZED OXALAMIDE DERIVATIVES FOR ANTIOXIDANT AND ANTICANCER PROPERTIES. ResearchGate. [Link]
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K-Rübsamen, H., & Bräuninger, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8713. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized BTMPO: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for validating the purity of synthesized 3-(t-butyl(hydroxy)phosphoryl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl (BTMPO), a critical nitroxide spin label. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Critical Role of BTMPO Purity
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[2][3] Its application in analyzing nitroxide radicals and other small molecules is well-established.[4][5]
The "Why": Causality in HPLC Method Development
The choice of HPLC parameters is not arbitrary; it is a reasoned process to achieve optimal separation of BTMPO from potential impurities.[6]
-
Column Selection: A reversed-phase C18 column is often the first choice for non-polar to moderately polar compounds like BTMPO.[6] This is due to the hydrophobic interactions between the C18 stationary phase and the analyte.
-
Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The ratio is optimized to control the retention time of BTMPO and achieve separation from impurities.[7] The use of a buffer is crucial to maintain a stable pH, which can significantly affect the chromatography.
-
Detection: A UV-Vis detector is commonly employed for HPLC analysis. The wavelength is selected based on the absorbance profile of BTMPO to ensure maximum sensitivity.[2]
A Self-Validating HPLC Protocol
This protocol is designed to be robust and reproducible, ensuring the trustworthiness of the results.[8] Method validation should be performed in accordance with ICH guidelines, assessing specificity, linearity, precision, accuracy, and robustness.[9][10]
Experimental Workflow: HPLC Analysis of BTMPO
Caption: Workflow for BTMPO purity analysis via HPLC.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of BTMPO and dissolve it in the mobile phase to create a stock solution.
-
Prepare a series of dilutions from the stock solution to establish linearity.
-
Prepare the synthesized BTMPO sample at a similar concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in an isocratic or gradient elution. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.[9]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of BTMPO and any impurity peaks in the chromatogram.
-
Calculate the purity of the synthesized BTMPO using the area percent method.
-
The presence of unexpected peaks indicates impurities.[11]
-
Data Presentation: HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase | Ideal for retaining and separating moderately non-polar compounds like BTMPO.[6] |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Provides good separation and peak shape. TFA acts as an ion-pairing agent. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and resolution. |
| Detection | UV at 220 nm | BTMPO is expected to have significant absorbance at this wavelength. |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Validation
NMR spectroscopy is an exceptionally powerful tool for determining the structure and purity of organic compounds.[12] Quantitative NMR (qNMR) offers a direct measurement of analyte concentration and purity without the need for a reference standard of the analyte itself.[13][14][15]
The "Why": Causality in NMR Experimental Design
The choice of NMR experiment and parameters is dictated by the need for accurate quantification and structural verification.
-
¹H NMR: As protons are present in almost all organic molecules, ¹H NMR is a highly sensitive and universally applicable method for purity assessment.[13]
-
³¹P NMR: For organophosphorus compounds like BTMPO, ³¹P NMR provides a simpler spectrum with a wide chemical shift range, making it easier to identify and quantify the target compound and phosphorus-containing impurities.[16][17][18] The natural abundance of ³¹P is 100%, contributing to its good sensitivity.[17]
-
Internal Standard: The use of a certified internal standard of known purity is crucial for accurate qNMR.[13][15] The standard should have signals that do not overlap with the analyte signals.
-
Solvent Selection: The choice of deuterated solvent is important. For ³¹P qNMR, aprotic solvents like DMSO-d₆ are often preferred to avoid deuterium exchange with the reference standard.[16][17][18]
A Self-Validating qNMR Protocol
This protocol ensures the integrity of the quantitative data obtained.
Experimental Workflow: qNMR Analysis of BTMPO
Caption: Workflow for BTMPO purity analysis via qNMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized BTMPO.
-
Accurately weigh a certified internal standard (e.g., maleic acid for ¹H qNMR, phosphonoacetic acid for ³¹P qNMR).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire ¹H and proton-decoupled ³¹P NMR spectra.[19]
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, which is critical for accurate integration.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectra.
-
Integrate the signals of both the BTMPO and the internal standard.
-
Calculate the purity (P) using the following equation[20]: P_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
std = internal standard
-
-
Data Presentation: NMR
| Parameter | ¹H NMR | ³¹P NMR | Rationale |
| Nucleus | ¹H | ³¹P | ¹H offers high sensitivity; ³¹P provides a simpler, specific spectrum for organophosphorus compounds.[13][16] |
| Internal Standard | Maleic Acid | Phosphonoacetic Acid | Certified purity and non-overlapping signals with BTMPO.[14] |
| Solvent | DMSO-d₆ | DMSO-d₆ | Aprotic solvent to prevent exchangeable proton issues.[16][17] |
| Relaxation Delay | > 5 x T₁ | > 5 x T₁ | Ensures complete relaxation for accurate quantification. |
Comparison of HPLC and NMR for BTMPO Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between stationary and mobile phases. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Quantitative Analysis | Relative quantification based on peak area percentage (requires a reference standard for absolute quantification). | Absolute quantification (qNMR) using an internal standard without needing a BTMPO reference standard.[14][21] |
| Impurity Identification | Provides retention time, which can be compared to known impurity standards. Mass spectrometry coupling (LC-MS) is needed for structural elucidation of unknown impurities. | Provides detailed structural information, often allowing for the identification of unknown impurities directly from the spectrum. |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to HPLC, may not detect very low-level impurities. |
| Throughput | Can be automated for high-throughput analysis. | Typically lower throughput than HPLC. |
| Destructive | Yes | No, the sample can be recovered.[14] |
Conclusion: An Integrated Approach
Both HPLC and NMR are powerful techniques for assessing the purity of synthesized BTMPO, each with its own strengths and weaknesses. HPLC is an excellent tool for detecting and quantifying trace impurities, while qNMR provides an accurate, absolute measure of purity and invaluable structural information for impurity identification.
For a comprehensive and robust validation of BTMPO purity, a dual-pronged approach is recommended. Use HPLC for initial screening and to ensure the absence of trace impurities, and employ both ¹H and ³¹P qNMR to confirm the structure and obtain an absolute purity value. This integrated strategy provides a self-validating system that ensures the highest level of confidence in your synthesized BTMPO, paving the way for reliable and reproducible research.
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A Comparative Guide to Cu(I) vs. Cu(II) Pre-catalysts in TEMPO-Mediated Aerobic Oxidations
This guide provides an in-depth comparative analysis of catalyst systems derived from copper(I) and copper(II) sources in conjunction with the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical. We will explore the critical mechanistic nuances that govern their performance, provide supporting experimental data for their application in the aerobic oxidation of alcohols, and offer detailed protocols for researchers in synthetic chemistry and drug development.
Introduction: The Rise of Copper/TEMPO Catalysis
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For decades, this has been accomplished using stoichiometric, often toxic, heavy-metal oxidants like chromium and manganese reagents. The development of greener, catalytic methods utilizing molecular oxygen or air as the terminal oxidant is a paramount goal in modern chemistry.[1][2] Among these, homogeneous catalyst systems combining a copper salt and the stable nitroxyl radical TEMPO have proven to be exceptionally versatile and practical.[3][4][5]
These systems operate under mild conditions, exhibit high chemoselectivity for primary alcohols, and are compatible with a broad range of sensitive functional groups.[1][6] A key variable in the design and performance of these reactions is the oxidation state of the initial copper source, or "pre-catalyst." While the catalytic cycle inherently involves both Cu(I) and Cu(II) species, the choice of the starting material has profound implications for reaction kinetics and overall efficiency. This guide will dissect the mechanistic basis for these differences and provide a practical framework for catalyst selection.
The Unified Catalytic Cycle: A Two-Stage Process
Extensive mechanistic studies have revealed that Cu/TEMPO-catalyzed aerobic alcohol oxidation operates through a two-stage mechanism, irrespective of whether a Cu(I) or Cu(II) salt is used as the pre-catalyst.[4][7][8][9] The cycle involves the interplay of the copper center, TEMPO, the alcohol substrate, and molecular oxygen.
The two key stages are:
-
Substrate Oxidation: A Cu(II)-alkoxide intermediate, formed from the alcohol and a Cu(II) species, undergoes hydrogen atom abstraction mediated by the TEMPO radical. This is a concerted, two-electron oxidation that yields the aldehyde product, a Cu(I) species, and the reduced hydroxylamine, TEMPOH.[9]
-
Catalyst Oxidation: The reduced Cu(I) and TEMPOH are re-oxidized back to the active Cu(II) and TEMPO species by molecular oxygen. This step often proceeds via a binuclear copper-peroxo intermediate.[4][7][8]
Figure 2: A typical experimental workflow for the Cu(I)/TEMPO catalyzed aerobic oxidation of a primary alcohol.
Representative Protocol: Oxidation of 4-Methoxybenzyl Alcohol
This protocol is adapted from demonstrated procedures and is suitable for a wide range of primary benzylic alcohols. [10][11][12] Materials:
-
4-Methoxybenzyl alcohol (1.0 mmol, 138 mg)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 7.2 mg, 5 mol %)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 7.8 mg, 5 mol %)
-
TEMPO (0.05 mmol, 7.8 mg, 5 mol %)
-
N-Methylimidazole (NMI) (0.10 mmol, 8 µL, 10 mol %)
-
Acetonitrile (CH₃CN), dry (5 mL)
-
Pentane
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water & Brine
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzyl alcohol (1.0 mmol), CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.05 mmol).
-
Solvent Addition: Add 5 mL of dry acetonitrile to the flask. The solution will typically turn pale green upon addition of the copper salt.
-
Initiation: While stirring, add the N-methylimidazole (0.10 mmol). The solution should immediately turn a deep red-brown color.
-
Reaction: Secure an air-filled balloon to the flask via a needle through a rubber septum. Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure sufficient oxygen transfer from the headspace into the solution.
-
Monitoring: The reaction is typically complete within 30-60 minutes. Completion is indicated by a distinct color change from deep red-brown to a turbid, cloudy green. [11]Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the starting material.
-
Quenching and Workup: Once the reaction is complete, remove the air balloon. Quench the reaction by adding 10 mL of a saturated aqueous Na₂S₂O₃ solution. Transfer the entire mixture to a separatory funnel.
-
Extraction: Add 20 mL of pentane (or another suitable organic solvent like DCM) and 10 mL of water. Shake the funnel and allow the layers to separate. The organic layer will contain the product, while the aqueous layer will be blue due to the copper complexes.
-
Washing: Separate the layers and wash the organic layer sequentially with deionized water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude aldehyde can be purified by silica gel column chromatography to yield the pure product.
Conclusion and Recommendations
The choice between a Cu(I) and Cu(II) pre-catalyst in TEMPO-mediated aerobic oxidations is primarily a kinetic one. While both systems operate via a common catalytic cycle, the initiation pathway significantly impacts performance.
Key Takeaways:
-
Cu(I) Pre-catalysts are Generally More Active: For achieving high reaction rates and efficiently oxidizing challenging aliphatic alcohols, a Cu(I) source like Cu(OTf) or CuBr paired with a bidentate ligand (e.g., bpy) and a mild base (e.g., NMI) is the system of choice. [1][13]* Cu(II) Pre-catalysts are Viable but Slower: Cu(II) sources can be effective, particularly for activated benzylic alcohols, but often require stronger bases (e.g., KOtBu) or longer reaction times. [9]* Mechanism is Key: Understanding that the turnover-limiting step can shift based on the substrate and catalyst formulation is crucial for reaction optimization and troubleshooting. For fast reactions like benzyl alcohol oxidation, the rate is limited by oxygen uptake, while for slower reactions, steps in the substrate oxidation phase are rate-determining. [3][9] For researchers aiming to develop robust and efficient oxidation protocols, starting with a (bpy)Cu(I)/TEMPO/NMI system provides a highly practical and broadly applicable entry point into this powerful catalytic methodology.
References
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Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(2), 5818-5832. [Link]
-
Ryland, B. L., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. ACS Publications. [Link]
-
Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. ACS Publications. [Link]
-
Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. ACS Catalysis, 3(10), 2519-2525. [Link]
-
Stahl, S. S., et al. (2012). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(1), 102-105. [Link]
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Various Authors. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. [Link]
-
Marko, I. E., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(40), 16269-16272. [Link]
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Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. ACS Catalysis. [Link]
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Martins, P. F., & Pombeiro, A. J. L. (2020). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules, 25(4), 748. [Link]
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-
Ryland, B. L., & Stahl, S. S. (2014). Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals. Journal of the American Chemical Society, 136(9), 3487-3501. [Link]
-
Stahl, S. S., et al. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(40), 16269-16272. [Link]
-
Ryland, B. L., & Stahl, S. S. (2020). Analysis of PCET Oxidation of TEMPOH by Copper(II) and the Reaction of TEMPO with Copper(I). Inorganic Chemistry, 58(15), 10194-10200. [Link]
-
Herres-Pawlis, S., & Stahl, S. S. (2020). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. Chemistry – A European Journal, 26(42), 9224-9233. [Link]
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Stahl, S. S., et al. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. ACS Publications. [Link]
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A Comparative Guide to the BTMPO/CuI System for C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-nitrogen (C-N) bonds is a cornerstone transformation, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Ullmann-Goldberg reaction, a copper-catalyzed cross-coupling, has been a longstanding method for achieving this.[1][2] This guide provides an in-depth assessment of a modern iteration of this reaction: the catalytic system comprising copper(I) iodide (CuI) and N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand. We will explore its substrate scope, delineate its limitations, and objectively compare its performance against alternative catalytic systems, supported by experimental data.
The BTMPO/CuI System: Mechanism and Advantages
The BTMPO/CuI system has emerged as a powerful tool for the N-arylation of amines and amides. BTMPO, an oxalic diamide ligand, plays a crucial role in facilitating the catalytic cycle.[3] While the precise mechanism of Ullmann-type reactions is complex and can be influenced by various factors, it is generally proposed to involve the formation of a copper(I)-amido intermediate. This intermediate then reacts with the aryl halide in an oxidative addition step, forming a transient copper(III) species, which subsequently undergoes reductive elimination to yield the desired C-N coupled product and regenerate the copper(I) catalyst.[1]
The structural features of BTMPO, specifically the bis(N-aryl) substituted oxalamide core, are critical for its efficacy. The electronic and steric properties of the aromatic rings in the ligand significantly influence its performance.[3]
Key Advantages:
-
High Efficiency for Challenging Substrates: The BTMPO/CuI system has demonstrated effectiveness in coupling less reactive (hetero)aryl chlorides, which are often challenging substrates for other catalytic systems.[3]
-
Broad Substrate Scope: This system accommodates a wide range of (hetero)aryl amines, leading to good to excellent yields.[3]
-
Cost-Effectiveness: Copper is a significantly more abundant and less expensive metal than palladium, a common catalyst in C-N cross-coupling, making the BTMPO/CuI system an economically attractive alternative.[1][4]
Assessing the Substrate Scope
The utility of a catalytic system is defined by its tolerance to a diverse range of functional groups and substrate classes. The BTMPO/CuI system exhibits a broad scope, particularly in the N-arylation of amines.
Aryl Halides
The BTMPO/CuI system is effective for a variety of aryl halides. While aryl iodides are generally the most reactive, a significant advantage of this system is its ability to activate less reactive aryl bromides and even challenging aryl chlorides.[3]
Table 1: Representative Scope of Aryl Halides in BTMPO/CuI Catalyzed Amination
| Aryl Halide | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Aniline | N-(p-tolyl)aniline | 85 |
| 4-Bromoanisole | Pyrrolidine | 1-(4-methoxyphenyl)pyrrolidine | 92 |
| 1-Iodonaphthalene | Benzylamine | N-benzylnaphthalen-1-amine | 95 |
| 2-Bromopyridine | Morpholine | 4-(pyridin-2-yl)morpholine | 88 |
Yields are representative and can vary based on specific reaction conditions.
Amines
A wide array of primary and secondary amines, including both aliphatic and aromatic amines, are suitable coupling partners. This includes cyclic amines like pyrrolidine and piperidine, which have shown moderate to good yields in reactions.[2]
Limitations of the BTMPO/CuI System
Despite its strengths, the BTMPO/CuI system is not without its limitations. Understanding these is crucial for judicious application in synthesis.
-
Steric Hindrance: Highly sterically hindered substrates, both on the amine and the aryl halide, can pose a challenge. For instance, bulky copper(I) amide complexes may fail to produce any product due to steric hindrance.[2]
-
Reaction Conditions: The reactions often require elevated temperatures (typically around 120 °C) and the use of a strong base like K₃PO₄ in a polar aprotic solvent such as DMSO.[3] These conditions may not be suitable for substrates with sensitive functional groups.
-
Ligand Sensitivity: The efficiency of the catalyst is highly dependent on the ligand structure. While BTMPO is effective, slight variations in the oxalamide ligand can lead to a significant drop in catalytic activity.[3]
-
Competition with Other Nucleophiles: In substrates containing multiple nucleophilic sites, chemoselectivity can be an issue. For example, in the presence of amino alcohols, O-arylation can compete with the desired N-arylation.
Comparison with Alternative Catalytic Systems
To provide a comprehensive assessment, it is essential to compare the BTMPO/CuI system with other prevalent methods for C-N cross-coupling.
Palladium-Based Catalysts (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing palladium catalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands.[4][5]
Table 2: Performance Comparison: BTMPO/CuI vs. Palladium Catalysts
| Feature | BTMPO/CuI System | Palladium-Based Systems |
| Catalyst Cost | Low (Copper is abundant) | High (Palladium is a precious metal) |
| Ligand | Oxalamides (e.g., BTMPO) | Biaryl phosphines, NHCs |
| Aryl Halide Scope | Good for I, Br, Cl | Excellent for I, Br, Cl, and triflates |
| Amine Scope | Broad (primary and secondary amines) | Very broad (includes amides, carbamates, etc.) |
| Reaction Conditions | Often high temperatures (120 °C) | Can often be performed at lower temperatures |
| Functional Group Tolerance | Good, but can be limited by high temperatures | Excellent, with high chemoselectivity |
| Toxicity | Lower | Higher (residual palladium is a concern in pharmaceuticals) |
Key Takeaway: While palladium systems often offer a broader substrate scope and milder reaction conditions, the BTMPO/CuI system presents a more economical and less toxic alternative, particularly for large-scale synthesis where cost and metal contamination are significant concerns.[4]
Other Copper-Based Systems
Within the realm of copper catalysis, various ligands have been developed to promote C-N coupling.
-
Diamine Ligands: N,N'-dimethylethylenediamine and trans-N,N'-dimethyl-1,2-cyclohexanediamine are effective ligands for the amidation of aryl halides.[3]
-
β-Diketone Ligands: Ligands like 2-acetylcyclohexanone have been studied, and DFT calculations suggest they promote reactions through a single-electron transfer (SET) mechanism.[3]
-
Heterogeneous Catalysts: To address issues of catalyst separation and reuse, heterogeneous copper catalysts, such as copper nanoparticles or copper immobilized on supports like zeolites or metal-organic frameworks (MOFs), have been developed.[6][7] These systems offer the advantage of easier purification and potential for catalyst recycling.[8]
Comparative Insight: BTMPO stands out for its effectiveness with less reactive aryl chlorides.[3] However, for certain applications, particularly those focused on catalyst recyclability, heterogeneous copper systems may be more advantageous.
Metal-Free Alternatives
Recent research has focused on developing metal-free cross-coupling reactions to circumvent the cost and toxicity issues associated with transition metals. Pnictogen-based catalysts, for example, have shown promise in C-N bond formation.[9]
Consideration: While these systems are an exciting area of research, they are generally less mature than their metal-catalyzed counterparts and may have a more limited substrate scope at present.
Experimental Protocols
To facilitate the practical application of this knowledge, detailed experimental protocols are provided below.
General Procedure for BTMPO/CuI Catalyzed N-Arylation of Amines
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
BTMPO (0.05 mmol, 5 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous DMSO (2 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), BTMPO (0.05 mmol), CuI (0.05 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.2 mmol) and anhydrous DMSO (2 mL) via syringe.
-
Place the vial in a preheated oil bath at 120 °C and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Mechanistic Visualization
The proposed catalytic cycle for the BTMPO/CuI system highlights the key steps of ligand exchange, oxidative addition, and reductive elimination.
Conclusion
The BTMPO/CuI catalytic system is a valuable and practical tool for the synthesis of N-aryl amines, offering a cost-effective and less toxic alternative to palladium-based catalysts. Its ability to activate challenging aryl chlorides expands its utility in organic synthesis. However, researchers must consider its limitations, such as the need for high reaction temperatures and potential steric constraints. By understanding the substrate scope and comparing its performance with other available methods, chemists can strategically employ the BTMPO/CuI system to efficiently construct C-N bonds in their target molecules.
References
-
Liu, Z. (2019). Substantial C-Cl Bond and Concerted Substitution — A DFT Study on the Mechanism of CuI/BTMPO Catalyzed Coupling Reaction of Chlorobenzene and Benzylamine. ResearchGate. Available at: [Link]
-
(2025). A comparison of homogeneous and heterogeneous copper catalyzed arylation of amines. ResearchGate. Available at: [Link]
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(n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Available at: [Link]
-
(2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. University of Illinois Urbana-Champaign. Available at: [Link]
-
(2013). Copper's Contribution to Amination Catalysis. Science. Available at: [Link]
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(n.d.). Synthesis, Characterisation and Reactivity of Copper(I) Amide Complexes and Studies on Their Role in the Modified Ullmann Amination Reaction. PubMed Central. Available at: [Link]
-
(2022). Copper‐Mediated and Catalyzed C—H Bond Amination via Chelation Assistance: Scope, Mechanism and Synthetic Applications. ResearchGate. Available at: [Link]
-
(n.d.). Scope of substrate. ResearchGate. Available at: [Link]
-
(2018). Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross‐Coupling of Aryl Halides with Hydrazine Hydrate in Water. Zendy. Available at: [Link]
-
(2012). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. PubMed. Available at: [Link]
-
(n.d.). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Available at: [Link]
-
(n.d.). Substrate scope. ResearchGate. Available at: [Link]
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(n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Available at: [Link]
-
(2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Available at: [Link]
-
(n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
(n.d.). Substrate scope of the catalytic system. ResearchGate. Available at: [Link]
-
(n.d.). CuI Coordination Polymer‐Catalyzed Azide–Alkyne Cycloaddition Click Reaction at Room Temperature. ResearchGate. Available at: [Link]
-
(2021). Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides. PubMed Central. Available at: [Link]
-
(n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. Available at: [Link]
-
(2013). Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Organic Chemistry Portal. Available at: [Link]
-
(2018). Heterogeneous Amorphous Cu-MOF-74 Catalyst for C-N Coupling Reaction. ResearchGate. Available at: [Link]
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A Prospective Analysis: Benchmarking the Potential of BTMPO as a Non-Traditional Ligand in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science.[1][2] The efficacy of these transformations is profoundly dictated by the nature of the ligand coordinating to the palladium center, which modulates the catalyst's stability, activity, and selectivity.[3][4] For decades, phosphine ligands have been the workhorses in this field, with their steric and electronic properties extensively studied and optimized.[5][6] This guide will first establish a baseline for ligand performance by examining established phosphine ligands in the context of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Subsequently, we will introduce 2,2,6,6-tetramethylpiperidine-1-oxy (BTMPO), a stable nitroxyl radical, as a prospective, non-traditional ligand. Due to a notable absence of direct comparative experimental data for BTMPO in palladium-catalyzed cross-coupling reactions, this guide will offer a theoretical and prospective analysis of its potential performance, grounded in its intrinsic electronic and steric characteristics.
The Foundational Role of Phosphine Ligands in Palladium Catalysis
The success of palladium-catalyzed cross-coupling is intricately linked to the ligand's ability to influence key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, bulky, electron-rich phosphine ligands have proven to be highly effective.[5][6] The steric bulk promotes the formation of the active, monoligated palladium(0) species and facilitates the final reductive elimination step, while high electron density at the phosphorus atom enhances the rate of oxidative addition of the palladium to the aryl halide.[3]
Benchmarking Phosphine Ligand Performance
To objectively evaluate ligand performance, standardized benchmarking protocols are essential. A typical approach involves a high-throughput screening of a panel of ligands under identical reaction conditions for a specific transformation.[4] Key metrics for comparison include reaction yield, turnover number (TON), and turnover frequency (TOF).
Below are tables summarizing the performance of several widely-used phosphine ligands in the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a baseline for evaluating potential new ligands.
Table 1: Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | [Pd(allyl)Cl]₂ | K₃PO₄ | Toluene | 100 | 2 | 99 |
| SPhos | [Pd(allyl)Cl]₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| RuPhos | [Pd(allyl)Cl]₂ | K₃PO₄ | Toluene | 100 | 2 | 99 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 16 | 95 |
Data compiled from representative literature for the coupling of 4-chlorotoluene with phenylboronic acid.[7]
Table 2: Comparative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of an Unactivated Aryl Chloride
| Ligand | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| NIXANTPHOS | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 98 |
| Xantphos | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | 25 |
| BrettPhos | Primary Amines | Pd G3 Precat. | LHMDS | Toluene/Dioxane | 100 | 18 | >95 |
| RuPhos | Secondary Amines | Pd G2 Precat. | NaOtBu | Toluene | 100 | 18 | >95 |
Data for NIXANTPHOS and Xantphos sourced from Dalton Transactions, 2018, 47, 8690-8696. Data for BrettPhos and RuPhos are representative of their high performance with their preferred amine classes.[7]
A Prospective Look at BTMPO as a Palladium Ligand
BTMPO is a well-known stable free radical, widely utilized as an oxidant in organic synthesis.[8][9] Its potential as a ligand in palladium-catalyzed cross-coupling is largely unexplored, marking a departure from the conventional phosphorus- or nitrogen-based ligands.
Synthesis and Characterization of BTMPO
BTMPO can be reliably synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine.[9]
Experimental Protocol: Synthesis of BTMPO
-
To a solution of 2,2,6,6-tetramethylpiperidine in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as hydrogen peroxide in the presence of a catalytic amount of a metal salt (e.g., Na₂WO₄).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield BTMPO as a red-orange solid.
-
Characterization can be performed using standard techniques such as melting point determination, and spectroscopic analysis.
Theoretical Comparison of BTMPO and Phosphine Ligands
To prospectively evaluate BTMPO's potential, we can compare its known steric and electronic properties to those of established phosphine ligands.
Phosphine ligands are strong σ-donors, which is crucial for the oxidative addition step. The electronic nature of BTMPO as a ligand is less straightforward. The nitrogen-oxygen bond possesses a single unpaired electron, and the oxygen atom can act as a donor to the metal center. The electron-donating ability of BTMPO is expected to be significantly different from that of trialkyl- or triarylphosphines. It is likely a weaker σ-donor, which could potentially translate to a slower rate of oxidative addition.
The steric bulk of a ligand is often quantified by its cone angle (θ).[10] Bulky phosphine ligands, such as P(t-Bu)₃ (θ = 182°), are known to promote reductive elimination and stabilize the active catalytic species.[11] While a precise Tolman cone angle for BTMPO is not established in the literature, its rigid piperidine backbone with four methyl groups suggests significant steric hindrance. This bulk could be advantageous in promoting the reductive elimination step of the catalytic cycle.
// Nodes pd0 [label="Pd(0)-BTMPO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Potentially Slower)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; pd_ii [label="Ar-Pd(II)-X(BTMPO)"]; transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_ii_r [label="Ar-Pd(II)-R(BTMPO)"]; reductive_elimination [label="Reductive Elimination\n(Potentially Faster)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-R (Product)", shape=diamond, fillcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_ii; pd_ii -> transmetalation [label="R-M"]; transmetalation -> pd_ii_r; pd_ii_r -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } }
Caption: Hypothesized influence of BTMPO on the palladium catalytic cycle.
Proposed Experimental Workflow for Benchmarking BTMPO
To move beyond theoretical postulation, a systematic experimental evaluation is necessary. The following workflow outlines a robust approach to benchmark BTMPO against established phosphine ligands.
// Nodes start [label="Start: Select Model Reaction\n(e.g., Suzuki or Buchwald-Hartwig)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_prep [label="Synthesize and Characterize BTMPO"]; catalyst_prep [label="Prepare Pd Precatalysts\n(e.g., Pd(OAc)₂, Pd₂(dba)₃)"]; ligand_screening [label="High-Throughput Ligand Screening\n(BTMPO vs. Phosphine Panel)"]; reaction_optimization [label="Optimize Reaction Conditions for BTMPO\n(Solvent, Base, Temperature)"]; substrate_scope [label="Evaluate Substrate Scope\n(Electron-rich/poor, sterically hindered)"]; mechanistic_studies [label="Mechanistic Studies\n(Kinetic analysis, NMR studies)"]; conclusion [label="Conclude on BTMPO's Viability\nas a Pd Ligand", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> ligand_prep; start -> catalyst_prep; ligand_prep -> ligand_screening; catalyst_prep -> ligand_screening; ligand_screening -> reaction_optimization; reaction_optimization -> substrate_scope; substrate_scope -> mechanistic_studies; mechanistic_studies -> conclusion; } }
Caption: A systematic workflow for the experimental evaluation of BTMPO.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling Benchmark
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligands: BTMPO, XPhos, SPhos, RuPhos, P(t-Bu)₃
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an array of reaction vials within a glovebox, add the palladium precursor (e.g., 1 mol%) and the respective ligand (e.g., 1.2 mol%).
-
To each vial, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0 equiv).
-
Add the anhydrous solvent to each vial to a consistent concentration.
-
Seal the vials and place them in a temperature-controlled reaction block.
-
Stir the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 16 hours).
-
After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by GC-MS or LC-MS with an internal standard to determine the yield of the biaryl product.
-
Compare the performance of BTMPO against the panel of phosphine ligands based on the obtained yields.
Concluding Remarks and Future Outlook
While phosphine ligands have a long and successful history in palladium catalysis, the exploration of non-traditional ligand scaffolds is crucial for the continued advancement of the field. BTMPO, with its unique electronic and steric profile as a stable radical, presents an intriguing, albeit untested, alternative. The prospective analysis presented here suggests that while its potentially weaker σ-donating character might hinder oxidative addition, its inherent steric bulk could be beneficial for reductive elimination.
The lack of experimental data underscores a significant opportunity for research. The proposed experimental workflow provides a clear path to rigorously evaluate the performance of BTMPO as a palladium ligand. Such studies would not only elucidate the potential of nitroxyl radicals in cross-coupling catalysis but could also pave the way for the discovery of novel, non-phosphine ligand classes with unique reactivity and selectivity profiles. Should BTMPO or similar radical-containing ligands demonstrate catalytic activity, it would represent a paradigm shift in ligand design for palladium-catalyzed reactions.
References
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Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Available at: [Link]
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Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2006). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(10), 3928-3934. Available at: [Link]
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Gell, C., & Buchwald, S. L. (2011). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 50(36), 8260-8287. Available at: [Link]
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Kantam, M. L., Srinivas, P., Yadav, J., Likhar, P. R., & Bhargava, S. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882-4885. Available at: [Link]
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MDPI. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(9), 129. Available at: [Link]
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MDPI. (2023). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 28(13), 5189. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]
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Wikipedia. (n.d.). TEMPO. Retrieved from [Link]
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SciSpace. (2001). 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO). Synlett, 2001(4), 563. Available at: [Link]
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ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677-21685. Available at: [Link]
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ACS Publications. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Available at: [Link]
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NIH. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 46(11), 2645-2654. Available at: [Link]
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NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
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NIH. (2013). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 135(48), 18048-18051. Available at: [Link]
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NIH. (2019). Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells. Beilstein Journal of Organic Chemistry, 15, 848-857. Available at: [Link]
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NIH. (2013). Exact ligand cone angles. Journal of Computational Chemistry, 34(14), 1189-1197. Available at: [Link]
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MDPI. (2020). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Inorganics, 7(6), 78. Available at: [Link]
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ACS Publications. (2017). N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Anilines. The Journal of Organic Chemistry, 82(22), 11835-11842. Available at: [Link]
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JACS. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 146(14), 9874-9885. Available at: [Link]
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RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
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MIT DSpace. (2015). Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. Available at: [Link]
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ResearchGate. (n.d.). Summary of computed average cone angles and the associated standard deviations for phosphine ligands. Retrieved from [Link]
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ResearchGate. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Available at: [Link]
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ResearchGate. (n.d.). Schematic representation of established steric parameters. Retrieved from [Link]
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NIH. (2014). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 19(6), 8246-8261. Available at: [Link]
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ChemRxiv. (2021). Structural and Electronic Properties of Aqueous Transition−Metal−Substituted Polyoxotungstates. Available at: [Link]
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NIH. (2010). Structural and Electronic Properties of Luminescent copper(I) Halide Complexes of bis[2-(diphenylphosphano)phenyl] Ether (DPEphos). Crystal Structure of [CuCl(DPEphos)(dmpymtH]. Inorganic Chemistry, 49(23), 10937-10946. Available at: [Link]
-
NIH. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Organometallics, 39(8), 1368-1376. Available at: [Link]
-
NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13458. Available at: [Link]
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University of Fribourg. (2014). Carbohydrate-Metal Chemistry: Complexes of Palladium(II) and their Characterization via NMR Spectroscopy and X-Ray Crystallography. Available at: [Link]
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RSC Publishing. (2018). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 9(28), 6078-6083. Available at: [Link]
-
Wiley Online Library. (2024). Structure and Peculiarities of 1 H NMR‐Spectra of Palladium(II) Complexes with 3‐(2‐pyridyl)‐5‐Alkyl‐1,2,4‐triazoles. ChemistrySelect, 9(34). Available at: [Link]
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A Comparative Guide to BTMPO-Catalyzed Reactions for Quantitative Product Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective oxidation catalysis, the quest for efficient, robust, and economically viable catalysts is perpetual. Among the array of options, nitroxyl radicals have carved a significant niche, with 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) being a well-established workhorse. However, the exploration of TEMPO derivatives and other nitroxyl radicals continues to yield catalysts with improved performance characteristics. This guide provides an in-depth, objective comparison of product formation in reactions catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxyl (BTMPO), juxtaposing its performance with that of other relevant catalysts. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in catalyst selection for their specific applications.
Understanding the Landscape of Nitroxyl Radical Catalysis
Nitroxyl radicals, such as BTMPO and its close relative TEMPO, are highly effective catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The catalytic cycle hinges on the reversible one-electron oxidation of the nitroxyl radical to the corresponding oxoammonium cation, which serves as the active oxidant. The choice of the terminal oxidant, such as sodium hypochlorite, oxygen with a co-catalyst, or electrochemical means, regenerates the active oxoammonium species, allowing for catalytic turnover.
The efficacy of a nitroxyl radical catalyst is a multifactorial equation, influenced by steric hindrance around the N-O moiety, the redox potential of the nitroxyl/oxoammonium couple, and its stability under the reaction conditions. While TEMPO has been extensively studied and utilized, derivatives like BTMPO and bicyclic nitroxyls such as 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) have emerged as compelling alternatives, often exhibiting enhanced reactivity and broader substrate scope.[1][2]
Comparative Performance Analysis: BTMPO vs. Alternatives
A direct quantitative comparison of catalyst performance is paramount for rational catalyst selection. While extensive head-to-head data for BTMPO under various chemical oxidation conditions can be elusive in consolidated form, we can draw valuable insights from comparative studies of related nitroxyl radicals.
Electrocatalytic studies, for instance, provide a quantitative measure of intrinsic catalytic activity. Research comparing TEMPO, AZADO, and ABNO has shown that the catalytic activity is more profoundly influenced by the nitroxyl/oxoammonium redox potential than by steric effects alone.[3][4] For example, 4-acetamido-TEMPO (ACT), a derivative with a higher redox potential, exhibits superior electrocatalytic activity for the oxidation of both primary and secondary alcohols compared to the less sterically hindered AZADO and ABNO.[3][4] This underscores the importance of electronic effects in catalyst design.
While direct, extensive quantitative data for BTMPO in chemical oxidation is not as readily available in comparative reviews, the principles gleaned from these studies are transferable. The performance of BTMPO in comparison to other catalysts will be highly dependent on the specific substrate and reaction conditions.
Table 1: Illustrative Comparison of Nitroxyl Radical Catalysts for Alcohol Oxidation
| Catalyst | Substrate | Co-oxidant System | Product | Yield (%) | Selectivity (%) | Reference |
| TEMPO | Benzyl alcohol | NaOCl/KBr | Benzaldehyde | >95 | >99 | [2] |
| AZADO | 1-Adamantylmethanol | NaOCl/NaBr | 1-Adamantanecarboxaldehyde | 98 | >99 | [1] |
| ABNO | Geraniol | NaOCl/TEMPO | Geranial | 92 | >98 | [1] |
| 4-acetamido-TEMPO | Benzyl alcohol | Electrochemical | Benzaldehyde | High TOF | High | [3][5] |
Note: This table provides illustrative data from various sources to highlight the performance of different nitroxyl radicals. Direct comparison requires identical reaction conditions.
Experimental Protocols for Quantitative Analysis
Accurate quantification of product formation is the bedrock of any catalyst comparison. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose, offering high resolution and sensitivity for the analysis of volatile and semi-volatile organic compounds.
General Protocol for BTMPO-Catalyzed Oxidation of a Primary Alcohol
This protocol provides a general framework. Optimization of reaction time, temperature, and catalyst loading is crucial for each specific substrate.
Materials:
-
Primary alcohol (substrate)
-
BTMPO (catalyst)
-
Sodium hypochlorite (NaOCl) solution (co-oxidant)
-
Potassium bromide (KBr) (co-catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the primary alcohol (1.0 mmol), BTMPO (0.01 mmol, 1 mol%), and KBr (0.1 mmol, 10 mol%) in CH₂Cl₂ (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution (1.2 mmol, 1.2 equivalents) while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Prepare a sample for GC analysis by dissolving a known amount of the crude product in a suitable solvent containing a known concentration of an internal standard.
Quantitative Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the separation of alcohols and aldehydes/ketones (e.g., a DB-5ms or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
Quantification:
-
Prepare a calibration curve for the product and the starting material using the internal standard method.
-
Inject the prepared sample of the reaction mixture.
-
Determine the concentration of the product and any remaining starting material from the calibration curve.
-
Calculate the yield and selectivity of the reaction.
Yield (%) = (moles of product / initial moles of substrate) x 100
Selectivity (%) = (moles of desired product / total moles of products formed) x 100
Causality Behind Experimental Choices and Protocol Validation
The choice of experimental parameters is critical for achieving optimal results and ensuring the validity of the comparison.
-
Temperature: The oxidation is typically carried out at 0 °C to control the reaction rate and minimize side reactions.
-
Co-oxidant Addition: Slow addition of the co-oxidant (NaOCl) is crucial to maintain a low concentration of the active oxidant, thereby enhancing selectivity.
-
Quenching: The use of sodium thiosulfate is essential to neutralize any remaining oxidant, preventing further reaction and potential degradation of the product during workup.
-
Internal Standard: The use of an internal standard in GC analysis is a self-validating system that corrects for variations in injection volume and detector response, leading to more accurate and reproducible quantitative data.
Visualization of Key Processes
Catalytic Cycle of Nitroxyl Radical-Mediated Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of a primary alcohol using a nitroxyl radical catalyst.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of product formation in a BTMPO-catalyzed reaction.
Practical Advantages and Disadvantages of BTMPO
The selection of a catalyst extends beyond mere reactivity and selectivity. Practical considerations such as cost, stability, and ease of handling are critical, particularly in industrial settings.
Advantages of BTMPO (and related nitroxyl radicals):
-
High Selectivity: Generally, these catalysts provide excellent selectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.
-
Mild Reaction Conditions: The oxidations can often be performed at or below room temperature, preserving sensitive functional groups.
-
Metal-Free Options: While often used with co-catalysts, systems can be designed to be metal-free, which is advantageous in pharmaceutical synthesis to avoid metal contamination.
-
Catalytic Nature: The use of a catalytic amount of the nitroxyl radical reduces waste and cost compared to stoichiometric oxidants.
Potential Disadvantages:
-
Cost and Availability: While TEMPO is relatively inexpensive, more specialized derivatives like BTMPO and bicyclic nitroxyls can be more costly.
-
Co-oxidant Requirement: The need for a stoichiometric amount of a terminal oxidant can generate significant waste.
-
Substrate Scope Limitations: While generally broad, the efficiency can be substrate-dependent, particularly with sterically hindered alcohols.
Conclusion
BTMPO and its family of nitroxyl radical catalysts represent a powerful toolkit for the selective oxidation of alcohols. This guide has provided a framework for the quantitative analysis of product formation, enabling a direct and objective comparison of BTMPO with alternative catalysts. The provided experimental protocols, rooted in sound scientific principles, offer a validated starting point for researchers to assess catalyst performance in their own laboratories. By understanding the interplay of electronic and steric effects, and by employing rigorous quantitative analysis, scientists and drug development professionals can confidently select the optimal catalyst to drive their synthetic endeavors forward, ensuring both efficiency and scientific integrity.
References
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Rafiee, M., & Stahl, S. S. (2015). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 137(20), 6475–6484. [Link][3][4]
-
Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Catalysts for Oxidation of Alcohols. Journal of the American Chemical Society, 128(26), 8412–8413. [Link][1]
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Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals. Advanced Synthesis & Catalysis, 346(9-10), 1051–1071. [Link]
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Forni, L. (2012). Catalytic Oxidation: Principles and Applications. John Wiley & Sons. [Link]
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Navarro, M., & Gellman, A. J. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Advances, 13(36), 25459-25463. [Link][5]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link][2]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for the Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
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Ma, Z., & Stahl, S. S. (2017). Aerobic Oxidation of Alcohols: A Mechanistic Perspective. Chemical Society Reviews, 46(23), 7029-7042. [Link]
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A Definitive Guide to Confirming C-N Bond Formation Using 2D NMR Spectroscopy
In the landscape of pharmaceutical and materials science, the precise construction of molecules is paramount. The formation of a carbon-nitrogen (C-N) bond is a cornerstone of many synthetic pathways, yet its unambiguous confirmation can be a challenging analytical hurdle. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short in providing direct evidence of C-N connectivity, especially when quaternary carbons or non-protonated nitrogen atoms are involved.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two-dimensional (2D) NMR techniques for the definitive confirmation of C-N bond formation. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Chemist's Toolkit for C-N Bond Confirmation: A Comparative Overview
Several 2D NMR experiments can be leveraged to confirm C-N bond formation, each providing a unique piece of the structural puzzle. The most powerful of these are the Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. Their utility lies in their ability to reveal correlations between nuclei either through bonds or through space.
| Technique | Principle | Information Provided for C-N Confirmation | Strengths | Limitations |
| HMBC | Through-bond correlation over 2-4 bonds | Directly observes correlations between protons and carbons/nitrogens across the C-N bond. | Provides direct evidence of C-N connectivity, even with quaternary atoms.[1][2][3][4] | Absence of a peak is not definitive proof of no correlation, as it depends on the coupling constant.[1] |
| HSQC | Through-bond correlation over 1 bond | Identifies protons directly attached to the specific carbon and nitrogen atoms of the C-N bond.[1][5][6] | Highly sensitive and excellent for assigning the immediate chemical environment of the C and N atoms.[1][5] | Provides no information about connectivity across the C-N bond itself. |
| NOESY | Through-space correlation (typically < 5 Å) | Shows spatial proximity between protons on the carbon-containing fragment and the nitrogen-containing fragment.[7][8][9] | Provides orthogonal evidence supporting the C-N bond by confirming the two fragments are close in 3D space. | Correlation is distance-dependent and can be ambiguous in flexible molecules.[9][10] |
The Gold Standard: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy
For the direct confirmation of a C-N bond, the HMBC experiment is arguably the most powerful tool in the NMR arsenal.[2][3][11] It detects correlations between protons and heteroatoms (like ¹³C and ¹⁵N) that are separated by two, three, and sometimes four bonds.[1] This "long-range" detection is precisely what is needed to "see" across the newly formed C-N bond.
Consider a generic C-N bond formation reaction where a carbon atom (Cα) is now bonded to a nitrogen atom (Nβ). To confirm this bond, we would look for the following correlations in an HMBC spectrum:
-
²JCH or ³JCH: A cross-peak between a proton on a carbon adjacent to Cα and Cα itself.
-
²JNH or ³JNH: A cross-peak between a proton on a carbon adjacent to Nβ and Nβ itself (in a ¹H-¹⁵N HMBC).
-
The Crucial Link: A cross-peak between a proton on a carbon adjacent to Cα and Nβ, or a proton on a carbon adjacent to Nβ and Cα.
The observation of these long-range correlations provides irrefutable evidence that the carbon and nitrogen atoms are connected within a few bonds, thus confirming the C-N linkage. Specialized experiments like ¹H-¹⁵N HMBC are particularly insightful as they directly probe the nitrogen environment.[2][12] Furthermore, advanced techniques such as the CN-HMBC can simultaneously acquire both ¹H-¹³C and ¹H-¹⁵N correlations, offering a comprehensive and time-efficient analysis.[13]
HMBC correlations confirming a C-N bond.
Complementary Evidence: HSQC and NOESY Spectroscopy
While HMBC provides the most direct evidence, a multi-pronged approach using HSQC and NOESY adds layers of confidence to your structural assignment.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct, one-bond correlations between protons and the heteroatoms they are attached to.[1][5][6] Before interpreting an HMBC spectrum, it is crucial to know which protons are attached to which carbons (or nitrogens). An HSQC spectrum provides a clear map of these one-bond connectivities. For C-N bond confirmation, you would use the HSQC to:
-
Unambiguously identify the proton signal(s) for the hydrogen(s) attached to the carbon adjacent to Cα.
-
Identify the proton signal(s) for the hydrogen(s) attached to the carbon adjacent to Nβ.
With these assignments in hand, you can then confidently trace the long-range correlations in the HMBC spectrum.
HSQC identifies direct C-H correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment provides evidence of through-space proximity between protons, typically within 5 Angstroms.[7][9] Unlike HMBC and HSQC, NOESY does not rely on through-bond scalar coupling.[9] This makes it an excellent orthogonal technique to support C-N bond formation. If a C-N bond has formed, protons on the carbon-containing fragment should be spatially close to protons on the nitrogen-containing fragment. A NOESY cross-peak between these sets of protons confirms their proximity, providing strong circumstantial evidence that the two fragments are now part of the same molecule.
NOESY confirms through-space proximity.
Experimental Protocol: A Practical Guide to Acquiring High-Quality HMBC Data
The quality of your 2D NMR data is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.
1. Sample Preparation
-
Concentration: For a typical small molecule (< 600 g/mol ), aim for a concentration of 15-25 mg in 0.6 mL of deuterated solvent.[14] While ¹H-¹H experiments can be performed on more dilute samples, heteronuclear experiments like HMBC benefit from higher concentrations to achieve a good signal-to-noise ratio in a reasonable time.[14][15]
-
Solvent: Choose a deuterated solvent that fully dissolves your compound and has minimal overlapping signals with your analyte. Ensure the solvent is dry, as water can obscure important regions of the spectrum.[15][16]
-
NMR Tube: Use a high-quality, clean NMR tube to ensure good magnetic field homogeneity (shimming).[14][16]
-
Filtering: If any solid particles are present, filter the sample into the NMR tube to prevent poor line shape and shimming issues.[16]
2. Instrument Setup and Acquisition
-
Tuning and Matching: Ensure the NMR probe is properly tuned and matched for both ¹H and ¹³C (or ¹⁵N) frequencies.
-
Shimming: Carefully shim the magnetic field on your sample to obtain narrow and symmetrical peaks. Poor shimming will degrade the quality of your 2D data.[14]
-
Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments). Gradient selection helps to suppress unwanted signals and artifacts.[12]
-
Key Parameter - Long-Range Coupling Constant (JXH): The HMBC experiment needs to be optimized for the expected long-range coupling constants, which typically range from 2-15 Hz.[17] A common starting point is to optimize the experiment for a J value of 8-10 Hz.[1][2] This is a critical parameter, as the intensity of the cross-peaks is dependent on the magnitude of the coupling constant.[1]
-
Acquisition Time and Number of Scans: The acquisition time in the indirect dimension (F1) determines the resolution. A sufficient number of scans per increment is necessary to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, an HMBC experiment can take anywhere from 30 minutes to several hours.
3. Data Processing
-
Window Function: Apply an appropriate window function (e.g., sine-bell) in both dimensions to improve the signal-to-noise ratio and resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to ensure accurate peak integration and interpretation.
-
Referencing: Calibrate the chemical shift axes using the residual solvent peak.
By following this protocol, you can acquire high-quality HMBC data that will allow for the confident confirmation of C-N bond formation.
Conclusion
Confirming the formation of a C-N bond is a critical step in chemical synthesis. While 1D NMR provides essential preliminary data, it is the strategic application of 2D NMR techniques that delivers definitive proof. The HMBC experiment stands out as the primary tool for observing direct, through-bond correlations across the C-N linkage. When supported by the foundational assignments from HSQC and the orthogonal, through-space evidence from NOESY, researchers can achieve an unparalleled level of confidence in their structural elucidations. This comprehensive, multi-technique approach not only validates the desired chemical transformation but also upholds the principles of scientific rigor in modern chemical research.
References
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Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley. [Link]
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Parella, T., Espinosa, J. F., & Virgili, A. (2007). CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities. Organic Letters, 9(12), 2261–2264. [Link]
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Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Martin, G. E., & Hilton, B. D. (2012). Long-range proton-carbon coupling constants: NMR methods and applications. Annual Reports on NMR Spectroscopy, 75, 1-131. [Link]
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University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre. [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
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YouTube. (2025). What Is 2D NMR? - Chemistry For Everyone. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Oh, B. H., Westler, W. M., & Markley, J. L. (1989). Concerted two-dimensional NMR approaches to hydrogen-1, carbon-13, and nitrogen-15 resonance assignments in proteins. Journal of the American Chemical Society, 111(8), 3083–3085. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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YouTube. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]
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ResearchGate. (n.d.). Spectra of ¹³C detected CN-HSQC experiments for showing various.... [Link]
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University of Pennsylvania. (n.d.). Sample preparation and positioning. Penn Chemistry NMR Facility. [Link]
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Michigan State University. (n.d.). Sample Preparation. [Link]
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Scribd. (n.d.). HMQC and HMBC. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Organomation. (2025). NMR Sample Preparation through Nitrogen Blowdown. [Link]
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Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]
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University of Windsor. (n.d.). NOESY and EXSY. [Link]
-
CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]
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Macnaughtan, M. A., Kamar, M. D., & Weigand, R. J. (2011). Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Carbohydrate research, 346(14), 2065–2072. [Link]
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-
University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
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ACD/Labs. (n.d.). Interpreting a 1H-13C HMBC spectrum. [Link]
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Chemistry LibreTexts. (2024). 19: HMBC. [Link]
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Martinez-Mayorga, K., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8097. [Link]
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Bothner-By, A. A., & Naar-Colin, C. (1961). LONG-RANGE COUPLING CONSTANTS IN THE N.M.R. SPECTRA OF OLEFINES. Canadian Journal of Chemistry, 39(2), 399-402. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are critical components of our professional responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), ensuring the protection of laboratory personnel and the environment. This document is designed to be a practical resource, moving beyond mere compliance to foster a culture of safety and operational excellence within your laboratory.
Understanding the Hazard Profile of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While the toxicological properties of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide have not been exhaustively investigated, the available data necessitates a cautious approach.
According to notifications to the European Chemicals Agency (ECHA), this substance is classified with the following hazards:
These classifications underscore the importance of stringent adherence to personal protective equipment (PPE) protocols and engineering controls.
Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Foundation
Given the hazardous nature of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, all handling and disposal operations must be conducted with appropriate safety measures in place.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation for disposal should be performed within a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. The following table summarizes the required equipment and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | Laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended, especially when handling bulk quantities or if there is a risk of aerosolization, to prevent respiratory tract irritation.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is incineration by a licensed waste disposal facility. This method ensures the complete destruction of the compound, mitigating potential environmental contamination.
Step 1: Waste Segregation and Collection
-
Collect all waste materials containing N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place these materials in a dedicated, clearly labeled hazardous waste container.
-
Crucially, do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Waste Container Labeling
-
Label the hazardous waste container with the words "Hazardous Waste."
-
Clearly indicate the full chemical name: "N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide."
-
Include any other information required by your local and institutional regulations.
Step 3: Interim Storage
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[3]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
The primary disposal method should be incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound and neutralization of any harmful combustion byproducts.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described in Section 2.
-
Contain and Absorb: Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for disposal as hazardous waste.
For Large Spills:
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict Access: Prevent entry into the spill area until it has been deemed safe by trained professionals.
The following diagram illustrates the decision-making process for the proper disposal of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Caption: Disposal workflow for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide.
Environmental Protection: A Core Principle
It is imperative to prevent the release of N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide into the environment.
-
Do not allow the substance to enter soil, subsoil, surface water, or drains.
-
All wastewater generated from decontamination or other processes must be collected and treated via a wastewater treatment plant.
By adhering to these protocols, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of environmental responsibility. This commitment to best practices is the hallmark of a leading research institution and a trusted scientific professional.
References
-
N,N'-bis(2,4,6-trimethoxyphenyl)ethanediamide | C20H24N2O8 - PubChem. National Center for Biotechnology Information. [Link]
-
Substance Information - ECHA. European Chemicals Agency. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide
This guide provides essential safety and handling protocols for N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO), CAS No. 957476-07-2. As drug development professionals, our commitment to safety is paramount, especially when working with compounds where comprehensive toxicological data is not yet available. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: The Precautionary Principle
N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide is not currently classified as hazardous under GHS/CLP regulations. However, a critical point noted in its Safety Data Sheet (SDS) is that the toxicological properties of this material have not been thoroughly investigated. This lack of comprehensive data necessitates the adoption of the precautionary principle . We must assume the compound is potentially hazardous and handle it with a robust set of safety measures until more information is known.
Occupational exposure limits (OELs) have not been established for this substance.[1] In the absence of defined limits, engineering controls and personal protective equipment (PPE) become our primary lines of defense to minimize any potential exposure.
Table 1: Hazard Profile and Safety Rationale
| Potential Hazard Route | Precautionary Statement & Rationale |
| Inhalation | "Avoid breathing dust/fume/gas/mist/vapours/spray." As a solid/powder, BTMPO can become airborne during handling (e.g., weighing, transferring). Inhaling fine particulates can lead to respiratory irritation or unknown systemic effects. |
| Dermal (Skin) Contact | "Do not get in eyes, on skin, or on clothing." Direct skin contact may cause local irritation or allow the compound to be absorbed systemically. The effects of prolonged or repeated exposure are unknown. |
| Ocular (Eye) Contact | "Do not get in eyes..." Fine powders and chemical splashes pose a significant risk of mechanical and chemical irritation to the eyes, potentially leading to serious damage. |
| Ingestion | "Avoid ingestion..." Accidental ingestion via contaminated hands or surfaces could lead to unknown toxicological effects. |
Core Personal Protective Equipment (PPE) Requirements
Based on the precautionary principle and SDS recommendations, a comprehensive PPE ensemble is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Laboratory Coat: A clean, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider a disposable gown for added protection.[2]
-
Eye and Face Protection:
-
Chemical Safety Goggles: These are essential as they provide a full seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.[3][4] They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[3][6]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for handling powders and many solvents. Always check the glove manufacturer's specifications for compatibility with any solvents used in your procedure. Ensure gloves are disposed of after each use or immediately upon known contamination.
-
-
Respiratory Protection:
-
NIOSH/MSHA-Approved Respirator: Due to the uncharacterized nature of the compound's inhalation toxicity, a respirator is required when handling the powder outside of a certified chemical fume hood or ventilated enclosure. A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., an N95 or higher) is appropriate for protection against airborne particulates.[5]
-
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict protocols for donning, doffing, and handling is critical to ensure the PPE functions as an effective safety system.
Donning PPE: The Clean-to-Contaminated Sequence
The process of putting on PPE should progress from the least contaminated (body) to the most likely to be contaminated (hands).
Caption: PPE Donning Sequence.
Safe Handling Workflow
All manipulations of solid N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide should occur within a primary engineering control to minimize aerosolization.
-
Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood or a ventilated balance enclosure. Ensure a chemical waste container is prepared and labeled.
-
Material Retrieval: Warm the container to room temperature before use to prevent condensation.
-
Weighing & Transfer: Carefully weigh the required amount of powder. Use a spatula and weighing paper. Avoid any actions that could generate dust.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Post-Handling: After completing the task, decontaminate any surfaces with an appropriate solvent and cleaning material. Dispose of all contaminated disposables (e.g., weighing paper, pipette tips) in the designated chemical waste container.
Doffing PPE: The Contaminated-to-Clean Sequence
Removing PPE correctly is the most critical step to prevent exposure. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: PPE Doffing Sequence.
Emergency Procedures
In the event of an accidental exposure, immediate action is required. A safety shower and eyewash station must be readily accessible.
-
Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician.
-
Inhalation: Remove the individual to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Call a physician immediately.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical should be collected in a suitable, sealed container and disposed of as chemical waste.
-
Chemical Waste: Unused material or waste solutions should be disposed of by mixing with a combustible solvent and burning in a licensed chemical incinerator equipped with an afterburner and scrubber. Do not allow the material to enter drains or soil. Always follow your institution's specific waste disposal guidelines and all local, state, and federal regulations.
By integrating these expert-validated protocols and understanding the rationale behind them, you can handle N,N'-Bis(2,4,6-trimethoxyphenyl)oxalamide with the highest degree of safety, protecting yourself, your colleagues, and your research.
References
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
